Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate
Description
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Properties
IUPAC Name |
ethyl 4-chloro-2-methylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-3-13-8(12)6-4-10-5(2)11-7(6)9/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXIAVLIGRIDNHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70506549 | |
| Record name | Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2134-36-3 | |
| Record name | Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate
CAS Number: 2134-36-3
This technical guide provides a comprehensive overview of Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. This document collates available data on its chemical properties, synthesis, and potential applications, with a focus on its role as a versatile intermediate in the synthesis of bioactive molecules.
Chemical and Physical Properties
This compound is a pyrimidine derivative with the molecular formula C₈H₉ClN₂O₂ and a molecular weight of 200.62 g/mol .[1] While detailed experimental data for this specific isomer is limited in publicly available literature, the fundamental properties can be summarized.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2134-36-3 | [1] |
| Molecular Formula | C₈H₉ClN₂O₂ | [1] |
| Molecular Weight | 200.62 g/mol | [1] |
| Purity | Typically ≥ 97% |
It is important to distinguish this compound from its isomers, such as Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate (CAS Number: 188781-08-0), which may exhibit different physical and chemical characteristics.[2][3]
Synthesis
A generalized synthetic pathway for a related compound, Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, involves the reaction of a substituted benzaldehyde, ethyl acetoacetate, and urea or thiourea.[4] This provides a conceptual framework for the synthesis of the target molecule.
Below is a logical workflow for a potential synthesis approach.
Caption: A plausible synthetic workflow for this compound.
Applications in Drug Discovery and Development
Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the core structure of numerous therapeutic agents. Their prevalence stems from their ability to mimic the endogenous pyrimidines found in DNA and RNA, allowing them to interact with a wide range of biological targets.
While specific applications of this compound are not extensively documented, its structural motifs suggest its utility as a key intermediate in the synthesis of targeted therapies, particularly kinase inhibitors. The chloro-substituent at the 4-position provides a reactive handle for nucleophilic substitution, allowing for the introduction of various functional groups to modulate biological activity and target specificity.
For instance, the related compound, Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, serves as an intermediate in the synthesis of Avanafil, a phosphodiesterase-5 (PDE-5) inhibitor.[5] Furthermore, pyrimidine scaffolds are integral to the development of inhibitors for various kinases, including Aurora kinases, which are crucial regulators of cell division and are often dysregulated in cancer.
The general workflow for utilizing this compound in the synthesis of a hypothetical kinase inhibitor is outlined below.
Caption: General workflow for the use of this compound in kinase inhibitor synthesis.
Experimental Protocols
Detailed, validated experimental protocols for the synthesis and subsequent reactions of this compound are not widely published. However, a general procedure for a reaction analogous to the first step in the workflow above (Nucleophilic Aromatic Substitution) can be extrapolated from the synthesis of similar pyrimidine-based inhibitors.
General Protocol for Nucleophilic Aromatic Substitution:
-
Reaction Setup: To a solution of this compound in a suitable aprotic polar solvent (e.g., DMSO, DMF, or NMP), add a primary or secondary amine and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).
-
Reaction Conditions: The reaction mixture is typically heated to a temperature ranging from 80 to 140 °C. The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Note: The specific reaction conditions (solvent, base, temperature, and reaction time) will need to be optimized for each specific substrate.
Conclusion
This compound (CAS 2134-36-3) is a valuable heterocyclic building block for the synthesis of complex organic molecules. Its pyrimidine core and reactive chloro-substituent make it a promising starting material for the development of novel therapeutic agents, particularly in the area of kinase inhibition. While detailed experimental data for this specific compound is not extensively available, its chemical nature allows for the application of well-established synthetic methodologies. Further research into the specific applications and reaction optimization of this compound is warranted to fully exploit its potential in drug discovery and development.
References
An In-depth Technical Guide to the Physical Properties of Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate and Related Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physical properties of Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate. Due to the existence of structurally similar isomers with similar nomenclature, this document also presents data for two closely related compounds to aid in accurate identification and research.
Executive Summary: The compound "this compound" (CAS 2134-36-3) is a pyrimidine derivative with potential applications in pharmaceutical and chemical synthesis. However, publicly available data on its specific physical properties is limited. This guide compiles the available information for this compound and, for comparative purposes, provides more extensive data on two related, well-documented isomers: Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (CAS 5909-24-0) and Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate (CAS 188781-08-0). Standard experimental protocols for determining key physical properties are also detailed.
Compound Identification and Physical Properties
It is critical to distinguish between the following pyrimidine derivatives due to the distinct positioning of substituents on the pyrimidine ring, which significantly influences their chemical and physical properties.
This compound (Requested Compound)
This is the compound corresponding to the user's query. Available data is summarized below.
| Property | Value |
| CAS Number | 2134-36-3 |
| Molecular Formula | C₈H₉ClN₂O₂ |
| Molecular Weight | 200.62 g/mol |
| IUPAC Name | This compound |
| Appearance | Not specified in available literature. |
| Melting Point | Not specified in available literature. |
| Boiling Point | Not specified in available literature. |
| Solubility | Not specified in available literature. |
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (Related Isomer 1)
This isomer features a methylthio group at the 2-position. It is a key intermediate in the synthesis of Avanafil, a PDE5 inhibitor.[1]
| Property | Value | Reference |
| CAS Number | 5909-24-0 | [1] |
| Molecular Formula | C₈H₉ClN₂O₂S | [1] |
| Molecular Weight | 232.69 g/mol | [2] |
| IUPAC Name | ethyl 4-chloro-2-(methylsulfanyl)pyrimidine-5-carboxylate | [2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 60-63 °C (lit.) | [1] |
| Boiling Point | 132 °C / 0.4 mmHg (lit.) | [1] |
| Solubility | Soluble in Chloroform, Ethyl Acetate | [1] |
Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate (Related Isomer 2)
This isomer has the chloro and methyl groups at the 2- and 4-positions, respectively. It is noted for its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals, such as antiviral and antibacterial agents.[3]
| Property | Value | Reference |
| CAS Number | 188781-08-0 | [4] |
| Molecular Formula | C₈H₉ClN₂O₂ | [4] |
| Molecular Weight | 200.62 g/mol | [4] |
| IUPAC Name | ethyl 2-chloro-4-methylpyrimidine-5-carboxylate | [4] |
| Appearance | Off-white crystalline powder | [5] |
| Melting Point | Not specified in available literature. | |
| Boiling Point | ~302.7 °C (Predicted) | [6] |
| Solubility | Slightly soluble in water | [6][7] |
Experimental Protocols
Melting Point Determination (Capillary Method)
This method is suitable for determining the melting range of a crystalline solid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Sample of the compound
Procedure:
-
Ensure the compound is finely powdered and dry.
-
Pack a small amount of the compound into the sealed end of a capillary tube to a height of 1-2 mm by tapping the tube gently.[8]
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (T1).
-
Record the temperature at which the entire sample becomes a clear liquid (T2).
-
The melting range is reported as T1-T2. A sharp melting point (a narrow range of 0.5-2 °C) is indicative of a pure substance.
Boiling Point Determination (Micro Method)
This method is used for determining the boiling point of small quantities of a liquid. For a high-boiling point solid like the title compound, this would be performed under reduced pressure.
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Heating bath (e.g., oil bath or aluminum block)[9]
-
Thermometer
-
Sample of the compound
Procedure:
-
Place a few drops of the liquid sample into the small test tube.
-
Invert a capillary tube (sealed end up) and place it inside the test tube containing the liquid.[10]
-
Attach the test tube to a thermometer and immerse it in a heating bath.[11]
-
Heat the bath gently. As the liquid heats, air trapped in the capillary tube will slowly bubble out.
-
When the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.[10]
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[10]
Solubility Determination
This protocol determines the solubility of a compound in various solvents, providing insights into its polarity and the presence of acidic or basic functional groups.[12]
Apparatus:
-
Small test tubes
-
Spatula
-
Graduated cylinders or pipettes
-
A range of solvents (e.g., water, diethyl ether, 5% NaOH, 5% NaHCO₃, 5% HCl, concentrated H₂SO₄)[13]
Procedure:
-
Place approximately 25 mg of the solid compound into a small test tube.[14]
-
Add 0.75 mL of the solvent in portions, shaking vigorously after each addition.[14]
-
Observe whether the solid dissolves completely. The compound is considered "soluble" if it fully dissolves. It is "insoluble" if any solid remains.[15]
-
The general "like dissolves like" rule applies: non-polar compounds tend to dissolve in non-polar solvents, and polar compounds in polar solvents.
-
Solubility in aqueous acid (5% HCl) suggests the presence of a basic functional group (e.g., an amine).[16]
-
Solubility in aqueous base (5% NaOH) suggests an acidic functional group (e.g., a carboxylic acid or phenol).[16]
Application in Drug Discovery: Kinase Inhibition
Pyrimidine derivatives are a cornerstone in medicinal chemistry, particularly as kinase inhibitors for cancer therapy.[17][18] The pyrimidine scaffold can mimic the adenine ring of ATP, enabling it to bind to the ATP-binding site of kinases and inhibit their activity.[19] This inhibition can block downstream signaling pathways that are crucial for cancer cell proliferation and survival.[20]
Generalized Kinase Inhibitor Signaling Pathway
The following diagram illustrates the general mechanism of action for a pyrimidine-based kinase inhibitor targeting a receptor tyrosine kinase (RTK) pathway, a common target in cancer treatment.
Caption: Generalized signaling pathway of a pyrimidine kinase inhibitor.
References
- 1. csnvchem.com [csnvchem.com]
- 2. 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester | C8H9ClN2O2S | CID 80008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate | C8H9ClN2O2 | CID 21220624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Buy Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate | 188781-08-0 [smolecule.com]
- 7. Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate , 97% , 188781-08-0 - CookeChem [cookechem.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. byjus.com [byjus.com]
- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 11. cdn.juniata.edu [cdn.juniata.edu]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. scribd.com [scribd.com]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. chem.ws [chem.ws]
- 16. www1.udel.edu [www1.udel.edu]
- 17. mdpi.com [mdpi.com]
- 18. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate and Its Isomers
Introduction
This technical guide provides a comprehensive overview of the molecular structure, properties, and applications of Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate. It is important to note that the systematic name can be ambiguous, leading to confusion with its isomers. This document addresses the most likely candidate, this compound (CAS 2134-36-3), and also provides detailed information on two closely related and more extensively documented isomers: Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate (CAS 188781-08-0) and Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (CAS 5909-24-0). This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
The following diagram illustrates the relationship between the user's query and the discussed isomers.
Physicochemical Properties
The following table summarizes the key quantitative data for this compound and its related isomers.
| Property | This compound | Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate | Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate |
| CAS Number | 2134-36-3[1] | 188781-08-0[2] | 5909-24-0[3][4][5] |
| Molecular Formula | C₈H₉ClN₂O₂[1] | C₈H₉ClN₂O₂[2][6] | C₈H₉ClN₂O₂S[3][4][5] |
| Molecular Weight | 200.62 g/mol [1] | 200.62 g/mol [2][6] | 232.69 g/mol [3][4] |
| IUPAC Name | This compound[1] | ethyl 2-chloro-4-methylpyrimidine-5-carboxylate[6] | ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate[3] |
| Appearance | - | Off-white crystalline powder[2] | White to off-white solid[4] |
| Melting Point | - | - | 60-63 °C[4] |
Molecular Structure and Synthesis
This compound (CAS: 2134-36-3)
Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate (CAS: 188781-08-0)
This isomer is a versatile chemical compound with applications in the pharmaceutical and agrochemical industries[2]. It serves as an essential intermediate in the synthesis of various bioactive molecules, including antiviral and antibacterial agents[2]. Its utility also extends to the agrochemical sector as a precursor for herbicides and fungicides[2]. The pyrimidine ring in this molecule is a common core in many biologically active compounds, making it a valuable building block for drug discovery[7].
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (CAS: 5909-24-0)
This derivative is a key intermediate in the synthesis of several pharmaceutical compounds, most notably Avanafil, a phosphodiesterase-5 (PDE-5) inhibitor used to treat erectile dysfunction[4]. It is also used in the synthesis of kinase inhibitors, such as those targeting Raf kinases, which have applications in cancer therapy[8][9].
Experimental Protocols
General Synthesis of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate:
A two-step procedure can be employed for the synthesis of this compound[8]. The process involves the condensation of S-methylisothiourea with diethyl ethoxymethylene malonate in basic conditions to form a 4-oxopyrimidine sodium salt. Subsequent treatment of this salt with phosphorous oxychloride under reflux yields the desired 4-chloro derivative[8].
Synthesis of an Avanafil Intermediate:
A patent describes the use of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate in the preparation of an Avanafil intermediate[10].
-
Reaction: Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is reacted with 3-chloro-4-methoxybenzylamine in methylene dichloride.
-
Reagents: Sodium carbonate and tetra-butylammonium bromide are added to the reaction mixture with water.
-
Conditions: The reaction is maintained overnight at 25-30°C.
-
Work-up: The methylene dichloride layer is separated, washed with water, and evaporated to yield ethyl 4-[(3-chloro-4-methoxybenzyl) amino]-2-(methyl sulfanyl) pyrimidine-5-carboxylate[10].
Biological Activity and Signaling Pathways
While specific signaling pathways directly modulated by this compound are not documented, the broader class of pyrimidine derivatives is integral to numerous biological processes and serves as a scaffold for many therapeutic agents[5].
Pyrimidine derivatives are fundamental components of nucleotides, the building blocks of DNA and RNA, and are synthesized via the de novo or salvage pathways[4]. The de novo synthesis of pyrimidines is regulated by growth-factor-stimulated signaling pathways, indicating a link between cellular metabolism and signal transduction[2].
Many pyrimidine-based compounds are developed as kinase inhibitors[5]. Kinases are enzymes that play a crucial role in cell signaling by adding phosphate groups to proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. By inhibiting specific kinases, these drugs can block the signaling pathways that drive cell proliferation and survival. For instance, derivatives of pyrido[2,3-d]pyrimidin-7-one, synthesized from Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, act as inhibitors of kinases like Raf, which are involved in cancer cell proliferation[8].
The following diagram provides a generalized representation of a kinase signaling pathway and its inhibition.
Conclusion
This compound and its isomers are valuable compounds in medicinal and agricultural chemistry. While specific data for the 4-chloro-2-methyl isomer (CAS 2134-36-3) is limited, its structural analogues, particularly Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, are well-characterized as crucial intermediates in the synthesis of important pharmaceuticals like Avanafil and various kinase inhibitors. The pyrimidine core structure ensures their continued relevance in the development of novel therapeutic agents targeting a range of biological pathways. Further research into the specific properties and applications of this compound is warranted to fully explore its potential.
References
- 1. 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester | C8H9ClN2O2S | CID 80008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. De novo synthesis of pyrimidine nucleotides; emerging interfaces with signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate | 330785-81-4 | FNA78581 [biosynth.com]
- 4. oled-intermediates.com [oled-intermediates.com]
- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2134-36-3|this compound|BLD Pharm [bldpharm.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]
- 9. medchemexpress.com [medchemexpress.com]
- 10. WO2015177807A1 - A process for the preparation of avanafil and its novel intermediates - Google Patents [patents.google.com]
Technical Guide: Spectroscopic Analysis of Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the predicted 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopic data for Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate. Due to the absence of publicly available experimental spectra for this specific compound, this guide leverages predictive models based on established chemical principles and spectral databases for analogous structures. This document also outlines a standardized experimental protocol for acquiring such data and includes visualizations to aid in understanding the molecular structure and analytical workflow.
Predicted NMR Data
The following tables summarize the predicted 1H and 13C NMR data for this compound. These predictions are based on the analysis of its chemical structure and comparison with known spectral data of similar pyrimidine derivatives.
Table 1: Predicted 1H NMR Data
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 1 | ~8.9 | Singlet | - | 1H | H6 (pyrimidine ring) |
| 2 | ~4.4 | Quartet | ~7.1 | 2H | -OCH2CH3 |
| 3 | ~2.7 | Singlet | - | 3H | -CH3 (pyrimidine ring) |
| 4 | ~1.4 | Triplet | ~7.1 | 3H | -OCH2CH3 |
Table 2: Predicted 13C NMR Data
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~168 | C=O (ester) |
| 2 | ~165 | C2 (pyrimidine ring) |
| 3 | ~162 | C4 (pyrimidine ring) |
| 4 | ~158 | C6 (pyrimidine ring) |
| 5 | ~118 | C5 (pyrimidine ring) |
| 6 | ~62 | -OCH2CH3 |
| 7 | ~25 | -CH3 (pyrimidine ring) |
| 8 | ~14 | -OCH2CH3 |
Experimental Protocols
The following section details a standard methodology for the acquisition of 1H and 13C NMR spectra for small organic molecules like this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the solid this compound sample.
-
Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample and has minimal overlapping signals with the analyte. Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar compounds. Other potential solvents include dimethyl sulfoxide-d6 (DMSO-d6) or acetone-d6.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the solution height is adequate for the instrument's detector (typically around 4-5 cm).
NMR Instrument Parameters
The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
For 1H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): -2 to 12 ppm.
-
Temperature: 298 K.
For 13C NMR:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 to 4096 scans, as 13C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 0 to 200 ppm.
-
Temperature: 298 K.
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.
-
Integration: Integrate the area under each peak in the 1H NMR spectrum to determine the relative number of protons.
-
Peak Picking: Identify and label the chemical shift of each peak in both 1H and 13C spectra.
Mandatory Visualizations
The following diagrams illustrate the molecular structure with atom numbering for NMR assignments and the general workflow for NMR data acquisition and analysis.
Caption: Molecular structure of this compound with atom numbering.
Caption: Workflow for NMR data acquisition and analysis.
Mass Spectrometry Fragmentation Analysis of Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the anticipated mass spectrometry fragmentation pathways of Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate. This document provides a detailed overview of the expected fragmentation patterns under electron ionization (EI) mass spectrometry, supported by established principles of organic mass spectrometry. The guide includes a summary of predicted quantitative data, a detailed experimental protocol, and a visual representation of the fragmentation cascade.
Predicted Mass Spectrometry Data
The fragmentation of this compound is expected to proceed through several key pathways, initiated by the ionization of the molecule. The molecular ion (M+) is predicted to have a mass-to-charge ratio (m/z) of 200, corresponding to its molecular weight. The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, reflecting the natural isotopic abundance of 37Cl.
Key predicted fragment ions are detailed in the table below. These fragments arise from the loss of the ethyl and ethoxy groups from the ester, elimination of ethylene via a McLafferty rearrangement, and cleavage of the pyrimidine ring.
| m/z | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |
| 200/202 | [C8H9ClN2O2]+• | - | Molecular Ion |
| 172/174 | [C6H5ClN2O]+• | C2H4 | McLafferty Rearrangement |
| 155/157 | [C7H6ClN2O]+ | •OCH2CH3 | Loss of Ethoxy Radical |
| 127/129 | [C5H3ClN2]+ | •COOCH2CH3 | Loss of Ethyl Carboxylate Radical |
| 92 | [C4H2N2Cl]+ | •CH3, •COOCH2CH3 | Loss of Methyl and Ethyl Carboxylate Radicals |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
The following provides a detailed methodology for the analysis of this compound using a standard electron ionization mass spectrometer.[1]
Instrumentation:
-
A high-resolution mass spectrometer equipped with an electron ionization source.
Sample Preparation:
-
Dissolve a small amount of this compound in a volatile organic solvent, such as methanol or dichloromethane, to a concentration of approximately 1 mg/mL.
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for separation prior to analysis.
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 200-250 °C
-
Mass Range: m/z 40-500
-
Scan Rate: 1 scan/second
-
Vacuum: Maintain a high vacuum (e.g., 10-6 to 10-7 Torr) to ensure ion stability and prevent collisions.
Data Acquisition and Analysis:
-
Acquire the mass spectrum of the sample.
-
Identify the molecular ion peak and its isotopic pattern.
-
Analyze the fragmentation pattern to identify characteristic fragment ions and neutral losses.
-
Compare the obtained spectrum with theoretical fragmentation patterns and spectral libraries for confirmation.
Visualization of Fragmentation Pathways
The following diagrams illustrate the proposed fragmentation pathways of this compound.
Caption: Proposed EI-MS fragmentation of this compound.
This guide provides a foundational understanding of the expected mass spectral behavior of this compound. The predicted fragmentation patterns and the provided experimental protocol offer a robust framework for researchers engaged in the analysis and characterization of this and similar pyrimidine derivatives.
References
An In-depth Technical Guide to the FT-IR Spectrum Analysis of Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate
This guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate. Tailored for researchers, scientists, and professionals in drug development, this document outlines the characteristic vibrational frequencies, a comprehensive experimental protocol for spectral acquisition, and a logical workflow for the analysis.
Introduction
This compound is a heterocyclic compound of interest in pharmaceutical and organic synthesis. FT-IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups and structural features of this molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational modes of its bonds. This guide will interpret the expected FT-IR spectrum based on the analysis of its constituent functional groups.
Predicted FT-IR Spectral Data
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic (pyrimidine ring) |
| 3000 - 2850 | Medium-Strong | C-H Stretch | Aliphatic (methyl and ethyl groups)[9] |
| 1750 - 1730 | Strong | C=O Stretch | Ester (carbonyl)[2][6] |
| 1600 - 1550 | Medium-Strong | C=N and C=C Stretch | Pyrimidine ring vibrations[1] |
| 1500 - 1400 | Medium | C-H Bend | Methyl and methylene groups |
| 1300 - 1000 | Strong | C-O Stretch | Ester[2][6][8] |
| 850 - 550 | Medium-Strong | C-Cl Stretch | Chloroalkane[4][5][9] |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a widely used sampling technique for obtaining FT-IR spectra of solid and liquid samples with minimal preparation.[10][11] The following protocol details the steps for acquiring the FT-IR spectrum of a solid sample like this compound.
3.1. Instrumentation and Materials
-
FT-IR Spectrometer (e.g., Bruker Tensor 27 FT-IR)[12]
-
ATR accessory with a crystal (e.g., Zinc Selenide or Diamond)
-
Sample of this compound (a few milligrams)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
3.2. Procedure
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free wipe dampened with a suitable solvent and allow it to dry completely.[13]
-
Lower the ATR press arm to ensure no sample is in contact with the crystal.
-
Acquire a background spectrum. This will be subtracted from the sample spectrum to remove any signals from the instrument and the atmosphere.
-
-
Sample Preparation and Loading:
-
Sample Spectrum Acquisition:
-
Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is generally recorded in the range of 4000 to 400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The acquired spectrum should be automatically ratioed against the background spectrum.
-
Perform baseline correction if necessary.
-
Identify and label the significant absorption peaks.
-
Compare the peak positions with the expected values in the data table for functional group assignment.
-
-
Cleaning:
-
Retract the press arm and carefully remove the sample from the ATR crystal using a spatula or a dry, lint-free wipe.
-
Clean the crystal surface thoroughly with a lint-free wipe dampened with solvent to remove any residual sample.[10]
-
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the FT-IR spectral analysis of this compound, from sample preparation to final structural elucidation.
Conclusion
The FT-IR spectrum of this compound provides a unique fingerprint that is invaluable for its structural confirmation and quality control. The characteristic absorption bands for the pyrimidine ring, the ethyl ester functionality, and the carbon-chlorine bond are the key diagnostic features. By following a standardized experimental protocol, such as the ATR-FTIR method described, researchers can obtain high-quality, reproducible spectra. The systematic analysis of these spectra, as outlined in the workflow, enables confident identification and characterization of this important heterocyclic compound.
References
- 1. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 2. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 8. researchgate.net [researchgate.net]
- 9. eng.uc.edu [eng.uc.edu]
- 10. agilent.com [agilent.com]
- 11. edinst.com [edinst.com]
- 12. 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester | C8H9ClN2O2S | CID 80008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
An In-depth Technical Guide to the Solubility of Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of ethyl 4-chloro-2-methylpyrimidine-5-carboxylate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on providing a framework for understanding its solubility through physicochemical properties and detailed experimental protocols for its determination.
Physicochemical Properties and Qualitative Solubility
Understanding the physicochemical properties of a compound is crucial for predicting its solubility behavior. Below is a summary of the available data for this compound and a closely related analogue.
| Property | Value/Information | Implication for Solubility |
| Molecular Formula | C₈H₉ClN₂O₂ | Indicates a relatively small molecule with polar functional groups (ester, pyrimidine ring with nitrogen and chlorine atoms). |
| Molecular Weight | 200.62 g/mol | Moderate molecular weight, which does not inherently suggest poor solubility. |
| Appearance | Reported as a brown oil in crude form after synthesis.[1] | The physical state at room temperature can influence the dissolution kinetics. |
| Qualitative Solubility of a Similar Compound | Ethyl 2,4-dichloropyrimidine-5-carboxylate is described as "slightly soluble in water". | This suggests that while the pyrimidine core has polar characteristics, the overall molecule may have limited aqueous solubility, potentially favoring solubility in organic solvents of intermediate polarity. |
| Use in Organic Synthesis | The compound is used in reactions involving organic solvents such as a mixture of toluene and ethanol, and tetrahydrofuran.[2][3] | This implies that it possesses at least sufficient solubility in these solvents for synthetic transformations to occur. |
Experimental Protocols for Solubility Determination
Accurate and reproducible solubility data is fundamental for process development, formulation, and quality control. The following are detailed methodologies for determining the solubility of this compound in various organic solvents.
Isothermal Shake-Flask Method (Gravimetric Determination)
The shake-flask method is a widely accepted technique for determining thermodynamic solubility.
Principle: An excess of the solid compound is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the dissolved solute in the saturated solution is then determined gravimetrically.
Apparatus and Materials:
-
This compound (solid form)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, toluene)
-
Temperature-controlled orbital shaker or water bath
-
Analytical balance (accurate to ±0.1 mg)
-
Glass vials with screw caps
-
Syringe filters (0.45 µm, solvent-compatible)
-
Pipettes and volumetric flasks
-
Evaporating dish or pre-weighed vial
-
Vacuum oven or desiccator
Procedure:
-
Add an excess amount of this compound to a glass vial. An excess is confirmed by the presence of undissolved solid at the end of the experiment.
-
Accurately pipette a known volume (e.g., 5 or 10 mL) of the desired organic solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended. To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.
-
After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the withdrawn sample through a 0.45 µm syringe filter into a pre-weighed, clean, and dry evaporating dish or vial. The filter should be pre-saturated with the solution to avoid loss of solute due to adsorption.
-
Accurately weigh the evaporating dish containing the filtrate.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, cool the dish in a desiccator and weigh it again.
-
Repeat the drying and weighing steps until a constant weight is achieved.
Calculation: The solubility (S) in g/100 mL can be calculated using the following formula:
S ( g/100 mL) = [(Weight of dish + residue) - (Weight of empty dish)] / (Volume of filtrate taken in mL) * 100
High-Throughput Screening (HTS) for Solubility
For rapid screening of solubility in multiple solvents, a high-throughput approach can be employed.
Principle: Miniaturized versions of the shake-flask method are performed in parallel, often in 96-well plates. The concentration of the dissolved compound is typically determined by analytical techniques like HPLC-UV or UPLC-MS.
Apparatus and Materials:
-
96-well plates (deep-well plates are often preferred)
-
Automated liquid handling system (for dispensing compound and solvents)
-
Plate shaker with temperature control
-
Plate sealer
-
Centrifuge with a plate rotor
-
HPLC-UV or UPLC-MS system
Procedure:
-
Prepare a stock solution of this compound in a highly soluble solvent (e.g., DMSO).
-
Dispense a small, precise amount of the stock solution into the wells of a 96-well plate.
-
Evaporate the DMSO to leave a solid residue of the compound in each well.
-
Dispense a known volume of the different test solvents into the wells.
-
Seal the plate and place it on a temperature-controlled shaker for an appropriate equilibration time (e.g., 24 hours).
-
After equilibration, centrifuge the plate to pellet the undissolved solid.
-
Carefully transfer a known volume of the supernatant from each well to a new analysis plate.
-
Analyze the concentration of the dissolved compound in each sample using a pre-validated HPLC-UV or UPLC-MS method. A calibration curve prepared with known concentrations of the compound is used for quantification.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps in the solubility determination workflows.
Caption: Gravimetric Shake-Flask Solubility Workflow.
Caption: High-Throughput Screening Solubility Workflow.
Conclusion
While direct quantitative solubility data for this compound in a range of organic solvents is not extensively published, this guide provides the necessary tools for researchers to determine this critical parameter. The provided experimental protocols for the shake-flask method and high-throughput screening offer robust and reliable means to generate this data in-house. A systematic study of its solubility in a panel of solvents with varying polarities will be invaluable for the optimization of reaction conditions, purification procedures, and the development of potential formulations involving this important pharmaceutical intermediate.
References
Identified Isomers of C8H9ClN2O2
An in-depth technical guide on the isomers of C8H9ClN2O2 is not feasible with currently available public information. The chemical formula C8H9ClN2O2 corresponds to multiple chemical structures, known as isomers. Without a more specific identifier, such as a CAS number or a common name, a comprehensive guide on a single compound that fulfills the detailed requirements of researchers, scientists, and drug development professionals cannot be compiled.
This document provides the IUPAC names for two known isomers of C8H9ClN2O2 and summarizes the available scientific data on closely related compounds. The information presented is intended to offer a starting point for further investigation.
Two potential isomers for the molecular formula C8H9ClN2O2 have been identified through chemical databases:
-
3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid [1]
-
N-(6-chloro-2-pyridinyl)-2-hydroxypropanamide [2]
Research on Related Pyridine Derivatives
Research into compounds structurally related to N-(6-chloro-2-pyridinyl)-2-hydroxypropanamide reveals insights into their synthesis and potential biological activities.
Synthesis of 6-Chloro-pyridin-2-yl-amine Derivatives
A general method for the synthesis of 6-chloro-pyridin-2-yl-amine derivatives has been described. This involves the reaction of 2-amino-6-chloropyridine with various aryl aldehydes.[3]
-
Equimolar concentrations of an appropriate aryl aldehyde and 2-amino-6-chloropyridine are mixed.
-
A few drops of concentrated sulfuric acid are added to the mixture.
-
The reaction mixture is then refluxed for a specified period.
-
The resulting product is purified, typically through recrystallization.
Characterization of the synthesized compounds is performed using techniques such as elemental analysis, ¹H NMR, and mass spectrometry.[3]
Antimicrobial Activity
A study on a series of synthesized 6-chloro-pyridin-2-yl-amine derivatives demonstrated that these compounds exhibit a range of antibacterial and antifungal activities.[3] The antimicrobial screening was conducted using the disc diffusion method against various pathogenic strains.
| Compound ID | Bacillus subtilis (MTCC 121) Zone of Inhibition (mm) | Staphylococcus aureus (MTCC 7443) Zone of Inhibition (mm) | Xanthomonas campestris (MTCC 7908) Zone of Inhibition (mm) | Escherichia coli (MTCC 7410) Zone of Inhibition (mm) | Fusarium oxysporum (MTCC 2480) Zone of Inhibition (mm) |
| 3a | 18 | 16 | 17 | 15 | 14 |
| 3b | 14 | 13 | 12 | 11 | 10 |
| 3c | 15 | 14 | 13 | 12 | 11 |
| 3d | 16 | 15 | 14 | 13 | 12 |
| 3e | 17 | 16 | 15 | 14 | 13 |
| 3f | 19 | 18 | 18 | 17 | 16 |
| 3g | 13 | 12 | 11 | 10 | 9 |
| 3h | 20 | 19 | 19 | 18 | 17 |
| Ciprofloxacin | 25 | 24 | 23 | 22 | - |
| Fluconazole | - | - | - | - | 21 |
Data extracted from a study on related, but not identical, compounds.[3]
Caption: General synthesis workflow for 6-chloro-pyridin-2-yl-amine derivatives.
Research on Related Imidazo[1,2-a]pyridine Derivatives
The imidazo[1,2-a]pyridine scaffold, present in 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid , is a recurring motif in medicinal chemistry with a variety of reported biological activities.
Antifungal Activity
A study focused on 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid benzylidene hydrazide derivatives revealed their potential as antifungal agents against various Candida species.[1][2]
| Candida Species | MIC (mg/mL) of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid-(4-cyanobenzylidene)hydrazide |
| C. albicans | 0.016 - 1 |
| C. glabrata | 0.016 - 1 |
| C. krusei | 0.016 - 1 |
| C. parapsilosis | 0.016 - 1 |
| C. tropicalis | 0.016 - 1 |
| C. utilis | 0.016 - 1 |
| C. zeylanoides | 0.016 - 1 |
This data is for a related compound and not the specific isomer of C8H9ClN2O2.[1][2] The study also noted that the most active compound showed no in vitro toxicity up to a concentration of 25 µg/mL, suggesting selective antifungal activity.[1][2]
Potential Signaling Pathway Involvement
While a specific signaling pathway for 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid has not been elucidated, research on a related compound, a derivative of tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid, has identified it as a potent inhibitor of heparanase-1 (HPSE1).[4] HPSE1 is an enzyme involved in the cleavage of heparan sulfate proteoglycans and has been implicated in diseases such as nephrotic syndrome. This suggests a potential area of investigation for the biological activity of related imidazo[1,2-a]pyridine derivatives.
Caption: Postulated inhibitory action on the Heparanase-1 pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lead identification of novel tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivative as a potent heparanase-1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Frontier of Substituted Pyrimidine Carboxylates: A Technical Guide for Drug Discovery
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the diverse biological activities of substituted pyrimidine carboxylates. This document provides an in-depth overview of their anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
The pyrimidine nucleus, a fundamental component of nucleic acids, serves as a privileged scaffold in medicinal chemistry. Its derivatives, particularly substituted pyrimidine carboxylates and their analogues, have demonstrated a remarkable breadth of biological activities. These compounds have emerged as promising candidates in the development of novel therapeutic agents, exhibiting potent anticancer, antimicrobial, and anti-inflammatory effects. This guide synthesizes key findings in the field, offering a technical resource for the scientific community to facilitate further research and drug development.
Quantitative Biological Activity Data
The biological efficacy of substituted pyrimidine carboxylates is demonstrated through various in vitro assays. The following tables summarize the quantitative data for their anticancer, kinase inhibitory, and antimicrobial activities.
Table 1: Anticancer Activity of Substituted Pyrimidine Derivatives
The cytotoxic effects of various pyrimidine derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are presented below. Lower IC50 values denote higher potency.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrimidine-5-carbonitrile (Compound 10b) | HepG2 (Liver) | 3.56 | [1] |
| A549 (Lung) | 5.85 | [1] | |
| MCF-7 (Breast) | 7.68 | [1] | |
| Pyrimidine-5-carbonitrile (Compound 11b) | HCT-116 (Colorectal) | 3.37 | [2][3] |
| HepG-2 (Liver) | 3.04 | [2][3] | |
| MCF-7 (Breast) | 4.14 | [2][3] | |
| A549 (Lung) | 2.4 | [2][3] | |
| Pyrimidine-5-carbonitrile (Compound 4e) | Colo 205 (Colon) | 1.66 | [4] |
| Pyrimidine-5-carbonitrile (Compound 4f) | Colo 205 (Colon) | 1.83 | [4] |
| Pyrido[2,3-d]pyrimidine (Compound 4b) | Vascular Smooth Muscle Cells | 0.3 | [5] |
| Pyrazolo[3,4-d]pyrimidine (Compound 1a) | A549 (Lung) | 2.24 | |
| Pyrrolo[2,3-d]pyrimidine (Compound 31r) | PC-9 (EGFR 19del/T790M/C797S) | 0.25-0.35 | [6] |
| Thiazolo[4,5-d]pyrimidine (Compound 3b) | A375 (Melanoma) | Excellent | [7] |
Table 2: Kinase Inhibitory Activity of Substituted Pyrimidine Derivatives
A significant mechanism of action for many anticancer pyrimidine derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways. The IC50 values for the inhibition of key kinases are detailed below.
| Compound Class | Target Kinase | IC50 | Reference |
| Pyrimidine-5-carbonitrile (Compound 10b) | EGFR | 8.29 nM | [1] |
| Pyrimidine-5-carbonitrile (Compound 11b) | EGFR (Wild Type) | 0.09 µM | [2][3] |
| EGFR (T790M Mutant) | 4.03 µM | [2][3] | |
| Pyrazolo[3,4-d]pyrimidine (Compound 16) | EGFR | 0.034 µM | [8] |
| Pyrido[2,3-d]pyrimidine (Compound 4b) | PDGFr | 1.11 µM | [5] |
| FGFr | 0.13 µM | [5] | |
| EGFr | 0.45 µM | [5] | |
| c-src | 0.22 µM | [5] | |
| Pyrido[2,3-d]pyrimidine (Compound 4e) | FGFr | 0.060 µM | [5] |
| Pyrido[2,3-d]pyrimidin-4(3H)-one (Compound 8a) | EGFR (Wild Type) | 0.099 µM | [9] |
| EGFR (T790M Mutant) | 0.123 µM | [9] | |
| Pyrimidine-4-carboxamide (LEI-401) | NAPE-PLD | 72 nM | [10][11] |
| Pyrimidine-5-carbonitrile (Compound 5d) | COX-2 | 0.16 µM | [12] |
Table 3: Antimicrobial Activity of Substituted Pyrimidine Derivatives
Substituted pyrimidines have also shown promise as antimicrobial agents. Their activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Pyrido[2,3-d]pyrimidine Derivatives (5b, 5c, 5f, 6, 7, 14a) | Gram-positive and Gram-negative bacteria | 0.48 - 3.91 | [13] |
Experimental Protocols
Standardized experimental protocols are essential for the reproducible evaluation of the biological activities of substituted pyrimidine carboxylates. Detailed methodologies for key in vitro assays are provided below.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[14][15][16][17] It is based on the principle that viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to an insoluble purple formazan product.[14][15] The amount of formazan produced is directly proportional to the number of living cells.[14]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[14][17]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After the 24-hour incubation, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light, until a purple precipitate is visible.[14][17]
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution to each well to dissolve the formazan crystals.[16] Agitate the plates on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Antimicrobial Susceptibility Testing: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[18][19] This method is based on the diffusion of the test compound from a well through a solidified agar medium that has been seeded with a target microorganism. The presence of an antimicrobial substance is indicated by a clear zone of growth inhibition around the well.[18]
Materials:
-
Test microorganisms (bacterial or fungal strains)
-
Nutrient agar or Mueller-Hinton agar
-
Sterile Petri dishes
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes
-
Incubator
-
Standard antibiotic solution (positive control)
-
Solvent (negative control, e.g., DMSO)
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in sterile saline or broth to a specific turbidity (e.g., 0.5 McFarland standard).
-
Agar Plate Inoculation: Evenly spread the microbial inoculum over the entire surface of the agar plate using a sterile cotton swab to create a lawn of microbial growth.[20]
-
Well Preparation: Aseptically create wells in the inoculated agar plates using a sterile cork borer.[18][20]
-
Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution at different concentrations into the wells. Also, add the positive and negative controls to separate wells.[18]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[20]
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Biochemical Assay: EGFR Tyrosine Kinase Inhibition
This assay measures the ability of a compound to inhibit the enzymatic activity of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Various formats exist, including luminescence-based assays that quantify ATP consumption (as ADP production).[21][22]
Materials:
-
Recombinant human EGFR kinase
-
Kinase assay buffer
-
ATP
-
Peptide substrate (e.g., Poly(Glu, Tyr))[21]
-
Test compounds
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well white plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer. Prepare a master mix containing the peptide substrate and ATP in the same buffer.
-
Assay Setup: Add the diluted test compounds or vehicle control to the wells of a 384-well plate.
-
Kinase Reaction Initiation: Add the recombinant EGFR enzyme to each well, followed by the substrate/ATP master mix to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination and ADP Detection: Add a reagent to stop the kinase reaction and deplete the remaining ATP. Then, add a detection reagent that converts the ADP produced to ATP and generates a luminescent signal via a luciferase reaction.[21][22]
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Visualizations: Pathways, Workflows, and Relationships
Signaling Pathways
Substituted pyrimidine carboxylates often exert their anticancer effects by modulating critical signaling pathways involved in cell growth, proliferation, and survival. One of the most prominent targets is the EGFR signaling pathway.
Caption: Simplified EGFR signaling pathway and its inhibition by pyrimidine carboxylates.
Experimental Workflow
The discovery and evaluation of novel substituted pyrimidine carboxylates typically follow a structured experimental workflow, from chemical synthesis to biological characterization.
Caption: General experimental workflow for the development of pyrimidine carboxylate-based drugs.
Logical Relationships: Structure-Activity Relationship (SAR)
The biological activity of substituted pyrimidine carboxylates is highly dependent on the nature and position of substituents on the pyrimidine ring. The following diagram illustrates some general structure-activity relationships for pyrimidine-based kinase inhibitors.
Caption: Structure-activity relationships for substituted pyrimidine kinase inhibitors.
References
- 1. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. atcc.org [atcc.org]
- 18. botanyjournals.com [botanyjournals.com]
- 19. chemistnotes.com [chemistnotes.com]
- 20. youtube.com [youtube.com]
- 21. benchchem.com [benchchem.com]
- 22. promega.com [promega.com]
The Genesis of a Crucial Scaffold: A Technical Guide to the Discovery and Synthesis of Chloropyrimidines
For Immediate Release
A comprehensive technical guide detailing the historical milestones and synthetic evolution of chloropyrimidines has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth exploration of the foundational chemistries that have made chloropyrimidines indispensable building blocks in modern medicine and agrochemicals. The guide includes a chronological overview, detailed experimental protocols for key syntheses, comparative data on reaction efficiencies, and visualizations of core reaction mechanisms.
A Century of Innovation: From Discovery to Modern Synthesis
The journey into the world of pyrimidines began in the late 19th century. In 1884, Arthur Pinner initiated the systematic study of pyrimidines by synthesizing their derivatives through the condensation of ethyl acetoacetate with amidines, a method now famously known as the Pinner pyrimidine synthesis.[1] He first proposed the name "pyrimidin" in 1885.[1]
A pivotal moment in the history of halogenated pyrimidines occurred in 1900 when Siegmund Gabriel and James Colman first prepared the parent pyrimidine compound. Their work involved the conversion of barbituric acid to 2,4,6-trichloropyrimidine, which was then reduced with zinc dust in hot water.[1] This marked the genesis of chloropyrimidine synthesis and opened the door to a new class of reactive intermediates.
Over the past century, the synthesis of chloropyrimidines has evolved significantly, driven by the demand for novel pharmaceuticals and agrochemicals. The primary methods for introducing chlorine atoms onto the pyrimidine ring involve the direct chlorination of hydroxypyrimidines (or their tautomeric keto forms) and the conversion of aminopyrimidines to their chloro-derivatives.
Core Synthetic Strategies and Methodologies
Two predominant strategies have defined the landscape of chloropyrimidine synthesis: the chlorination of hydroxypyrimidines and the Sandmeyer reaction of aminopyrimidines.
Chlorination of Hydroxypyrimidines with Phosphorus Oxychloride
The reaction of hydroxypyrimidines with phosphorus oxychloride (POCl₃) has been a cornerstone of chloropyrimidine synthesis for over a century.[2] This method is widely applicable for the preparation of various chloropyrimidine intermediates. The general protocol involves heating the hydroxypyrimidine substrate in excess POCl₃, often in the presence of a tertiary amine like N,N-dimethylaniline or pyridine, which acts as a catalyst and acid scavenger.[3]
Reaction Mechanism: Chlorination with POCl₃
The mechanism involves the initial formation of a phosphate ester intermediate, which is subsequently attacked by a chloride ion to yield the chloropyrimidine.
The Sandmeyer Reaction: From Amino to Chloro
Discovered by Traugott Sandmeyer in 1884, the Sandmeyer reaction provides a versatile method for the conversion of aromatic amines to aryl halides via a diazonium salt intermediate.[4] This reaction is particularly useful for synthesizing chloropyrimidines that are not readily accessible through direct chlorination. The process involves the diazotization of an aminopyrimidine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures, followed by the copper(I) chloride-catalyzed displacement of the diazonium group with a chloride ion.[4][5]
Reaction Mechanism: The Sandmeyer Reaction
The reaction proceeds through a free radical mechanism initiated by a single electron transfer from the copper(I) catalyst to the diazonium salt.[6]
Comparative Data on Chloropyrimidine Synthesis
The efficiency of chloropyrimidine synthesis varies significantly depending on the chosen method, substrate, and reaction conditions. The following tables summarize quantitative data for some key synthetic transformations.
| Starting Material | Product | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Aminopyrimidine | 2-Chloropyrimidine | NaNO₂, HCl | -15 to -10 | 1 | 26-27 | [5] |
| 2,4-Dihydroxypyrimidine (Uracil) | 2,4-Dichloropyrimidine | POCl₃ | Reflux | 3.5 | Not Specified | [3] |
| 2,4-Diamino-6-hydroxypyrimidine | 2,4-Diamino-6-chloropyrimidine | POCl₃ | 97 | 17 | 85 | [7] |
| 4,6-Dihydroxypyrimidine | 4,6-Dichloropyrimidine | POCl₃, N,N-dimethylcyclohexylamine | 95-100 | 3 | Not Specified | [3] |
| Thymine | 2,4-Dichloro-5-methylpyrimidine | POCl₃, Triethylamine hydrochloride | 108-110 | Not Specified | Not Specified | [3] |
Detailed Experimental Protocols
This guide provides detailed methodologies for the synthesis of key chloropyrimidines. The following are representative protocols.
Synthesis of 2-Chloropyrimidine via the Sandmeyer Reaction[5]
Experimental Workflow
Procedure:
-
In a 3-liter three-necked round-bottomed flask equipped with a stirrer and a low-temperature thermometer, place 500 ml of concentrated hydrochloric acid and cool to 0°C.
-
Add 142 g (1.5 moles) of 2-aminopyrimidine portionwise with stirring until a homogeneous solution is obtained.
-
Cool the solution to -15°C.
-
A cold solution of 207 g (3.0 moles) of sodium nitrite in 375 ml of water is added dropwise over 55 minutes, maintaining the reaction temperature between -15°C and -10°C.
-
Stir the solution for an additional hour, allowing the temperature to rise to -5°C.
-
Carefully neutralize the mixture to approximately pH 7 with a 30% solution of sodium hydroxide, keeping the temperature below 0°C.
-
Collect the solid precipitate, consisting of 2-chloropyrimidine and sodium chloride, by filtration.
-
The cold solution is extracted with four 75-ml portions of ether.
-
Dry the combined extracts over anhydrous sodium sulfate, remove the solvent, and recrystallize the residue from isopentane to yield 44–46 g (26–27%) of white crystalline 2-chloropyrimidine.
Synthesis of 2,4-Diamino-6-chloropyrimidine[7]
Procedure:
-
Add 1.00 g (7.93 mmol) of 2,4-diamino-6-hydroxypyrimidine to 9 mL of POCl₃.
-
Stir the mixture at 97°C for 17 hours.
-
Slowly add the reaction solution to ice water.
-
Stir the aqueous solution at 90°C for 1 hour.
-
Adjust the pH of the solution to 8 with NaOH.
-
Extract the solution with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, dry with Na₂SO₄, filter, and concentrate to yield 0.97 g (85%) of 2,4-diamino-6-chloropyrimidine as a white solid.
Conclusion
The synthesis of chloropyrimidines has a rich history, evolving from early academic curiosities to highly optimized industrial processes. The methodologies detailed in this guide, from the classical Pinner synthesis to modern chlorination techniques, highlight the ingenuity of chemists in functionalizing this important heterocyclic core. This technical guide serves as a valuable resource for researchers, providing the historical context, practical protocols, and comparative data necessary to leverage the full potential of chloropyrimidine chemistry in the ongoing quest for novel and effective molecules.
References
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. byjus.com [byjus.com]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Chemical Stability and Degradation of Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical stability and potential degradation pathways of Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate (ECMPC), a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of specific experimental data in public literature, this guide integrates general principles of chemical stability, knowledge of related pyrimidine derivatives, and standard methodologies for forced degradation studies. It outlines potential degradation mechanisms under hydrolytic, oxidative, photolytic, and thermal stress conditions and provides detailed, adaptable experimental protocols for stability assessment. The information herein serves as a foundational resource for researchers and professionals involved in the development, handling, and formulation of ECMPC and related compounds.
Introduction
This compound (CAS No. 188781-08-0) is a versatile heterocyclic compound featuring a pyrimidine core substituted with a chloro group, a methyl group, and an ethyl carboxylate moiety. This substitution pattern makes it a valuable building block in organic synthesis, particularly for the development of bioactive molecules.[1] Understanding the chemical stability and degradation profile of ECMPC is paramount for ensuring the quality, safety, and efficacy of downstream products, as well as for defining appropriate storage and handling conditions.
Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of a molecule and helping to develop stability-indicating analytical methods.[2] This guide explores the theoretical degradation pathways of ECMPC and furnishes detailed protocols for conducting such studies.
Chemical Profile
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 188781-08-0 |
| Molecular Formula | C₈H₉ClN₂O₂ |
| Molecular Weight | 200.62 g/mol |
| Appearance | Likely a solid or liquid |
| Solubility | Expected to have low aqueous solubility |
Theoretical Degradation Pathways
The chemical structure of ECMPC possesses several functional groups susceptible to degradation: the ester linkage, the chloro-substituted pyrimidine ring, and the methyl group. The following sections outline the most probable degradation pathways under various stress conditions.
Hydrolytic Degradation
Hydrolysis is a primary degradation pathway for esters. ECMPC is susceptible to both acid- and base-catalyzed hydrolysis of the ethyl ester group to yield 4-chloro-2-methylpyrimidine-5-carboxylic acid. Under harsh basic conditions, nucleophilic substitution of the chloro group by a hydroxyl group may also occur.
Caption: Theoretical hydrolytic degradation pathways of ECMPC.
Oxidative Degradation
The pyrimidine ring and the methyl group are potential sites for oxidation. Oxidation could lead to the formation of N-oxides or hydroxylation of the methyl group.
Caption: Potential oxidative degradation pathways of ECMPC.
Photolytic Degradation
Chlorinated aromatic compounds can undergo photolytic degradation. The C-Cl bond in ECMPC may be susceptible to homolytic cleavage upon exposure to UV light, leading to radical intermediates and subsequent degradation products. Dechlorination is a common photolytic degradation pathway for chloropyridines.[3]
Caption: Postulated photolytic degradation of ECMPC.
Thermal Degradation
Thermal stress can induce decomposition of ECMPC. Primary thermal degradation pathways for chlorinated esters may include decarboxylation and ester hydrolysis.[2] Elimination of hydrogen chloride from the pyrimidine ring is another plausible route.[2]
Caption: Potential thermal degradation pathways of ECMPC.
Summary of Potential Degradation Products
The following table summarizes the potential degradation products of ECMPC based on the theoretical pathways.
| Stress Condition | Potential Degradation Product | Chemical Structure |
| Hydrolysis (Acid/Base) | 4-chloro-2-methylpyrimidine-5-carboxylic acid | C₇H₅ClN₂O₂ |
| Hydrolysis (Strong Base) | 4-hydroxy-2-methylpyrimidine-5-carboxylic acid | C₇H₆N₂O₃ |
| Oxidation | N-Oxide derivative | C₈H₉ClN₂O₃ |
| Oxidation | Ethyl 4-chloro-2-(hydroxymethyl)pyrimidine-5-carboxylate | C₈H₉ClN₂O₃ |
| Photolysis | Ethyl 2-methylpyrimidine-5-carboxylate | C₈H₁₀N₂O₂ |
| Thermal | 4-chloro-2-methylpyrimidine | C₅H₅ClN₂ |
Experimental Protocols for Forced Degradation Studies
The following protocols are generalized and should be adapted based on the specific properties of ECMPC and the analytical techniques employed. The goal is to achieve 5-20% degradation of the active substance.[4]
Caption: General workflow for forced degradation studies.
Preparation of Stock Solution
Prepare a stock solution of ECMPC in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
Acidic Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the solution at 60-80 °C for a specified period (e.g., 2, 4, 8, 12, 24 hours).
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
Basic Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Maintain the solution at room temperature or heat at a controlled temperature (e.g., 40-60 °C) for a specified period.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.
Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3-30% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for a specified period, protected from light.
-
At each time point, withdraw an aliquot and dilute with the mobile phase for analysis.
Thermal Degradation (Solid State)
-
Place a known amount of solid ECMPC in a controlled temperature oven (e.g., 60-80 °C).
-
At specified time intervals, withdraw samples, dissolve in a suitable solvent, and dilute to a known concentration for analysis.
Photolytic Degradation
-
Expose a solution of ECMPC (in a photostable, transparent container) to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
At specified time points, withdraw aliquots from both the exposed and control samples and analyze.
Development of a Stability-Indicating Analytical Method
A validated stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique.
Suggested HPLC Method Parameters (Starting Point)
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-based gradient from low to high organic phase (e.g., 5% to 95% B over 20-30 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: To be determined by UV scan of ECMPC (e.g., 254 nm).
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
Method development should focus on achieving adequate resolution between the parent peak and all degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is recommended. Mass spectrometry (MS) can be coupled with HPLC to aid in the identification of degradation products.
Data Presentation (Hypothetical)
The following tables are templates for presenting quantitative data from forced degradation studies.
Table 1: Summary of Forced Degradation Results
| Stress Condition | % Degradation of ECMPC | Number of Degradants |
| 0.1 M HCl, 80°C, 24h | Data | Data |
| 0.1 M NaOH, 60°C, 12h | Data | Data |
| 30% H₂O₂, RT, 24h | Data | Data |
| Heat (Solid), 80°C, 48h | Data | Data |
| Photolytic (ICH Q1B) | Data | Data |
Table 2: Purity and Mass Balance Analysis
| Stress Condition | % Purity of ECMPC | % Mass Balance |
| 0.1 M HCl, 80°C, 24h | Data | Data |
| 0.1 M NaOH, 60°C, 12h | Data | Data |
| 30% H₂O₂, RT, 24h | Data | Data |
| Heat (Solid), 80°C, 48h | Data | Data |
| Photolytic (ICH Q1B) | Data | Data |
Conclusion
References
An In-depth Technical Guide to the Spectroscopic Data Interpretation of Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core spectroscopic techniques used for the structural elucidation and characterization of pyrimidine derivatives. Pyrimidine and its analogues are fundamental components of nucleic acids and are pivotal scaffolds in medicinal chemistry and drug discovery.[1][2][3] A thorough understanding of their spectroscopic properties is essential for synthesis confirmation, purity assessment, and metabolic studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for elucidating the detailed molecular structure of pyrimidine derivatives in solution.[1] It provides information on the chemical environment, connectivity, and spatial relationships of atoms.
Data Presentation: ¹H and ¹³C NMR
The chemical shifts of protons and carbons in the pyrimidine ring are highly sensitive to the nature and position of substituents. Electron-withdrawing groups generally shift signals downfield (higher ppm), while electron-donating groups cause an upfield shift.
Table 1: Typical ¹H NMR Chemical Shift Ranges for Pyrimidine Derivatives. [1][4]
| Proton Position | Pyrimidine (Approx. δ, ppm) | Cytosine (Approx. δ, ppm) | Thymine (Approx. δ, ppm) | Uracil (Approx. δ, ppm) | General Effect of Substituents |
| H-2 | 9.16 | - | - | - | Highly deshielded due to adjacent nitrogens. |
| H-4 / H-6 | 8.65 | 7.50 (H-6) | 7.45 (H-6) | 7.60 (H-6) | Shift can vary significantly with substitution. |
| H-5 | 7.25 | 5.80 | - | 5.70 | More shielded than H-4/H-6. |
| -NH / -OH | - | 7.10 (NH₂), 10.9 (N1-H) | 11.1 (N1-H, N3-H) | 11.2 (N1-H, N3-H) | Broad signals; chemical shift is concentration and solvent dependent. Confirmed by D₂O exchange.[4] |
| -CH₃ | - | - | 1.75 | - | Typically appears in the aliphatic region. |
Table 2: Typical ¹³C NMR Chemical Shift Ranges for Pyrimidine Derivatives. [1]
| Carbon Position | Pyrimidine (Approx. δ, ppm) | Cytosine (Approx. δ, ppm) | Thymine (Approx. δ, ppm) | Uracil (Approx. δ, ppm) | General Notes |
| C-2 | 157.5 | 156.0 | 152.0 | 152.0 | Carbonyl (C=O) groups are highly deshielded. |
| C-4 | 156.5 | 166.0 | 164.5 | 164.0 | Affected by adjacent substituents and heteroatoms. |
| C-5 | 121.0 | 96.0 | 111.0 | 102.0 | Generally more shielded than other ring carbons. |
| C-6 | 156.5 | 141.0 | 137.0 | 142.0 | Chemical shift influenced by substitution at C-5. |
| -CH₃ | - | - | 12.0 | - | Appears in the high-field (aliphatic) region. |
Common Challenges in NMR Interpretation
-
Tautomerism: Pyrimidine derivatives with hydroxyl, amino, or thiol groups can exist as a mixture of tautomers in solution, leading to more signals than expected.[4] The equilibrium can be influenced by solvent and temperature.[4]
-
Peak Broadening: Protons adjacent to the quadrupolar ¹⁴N atoms in the pyrimidine ring can exhibit broadened signals.[4] High sample concentration leading to aggregation can also cause peak broadening.[4]
-
Signal Overlap: In complex derivatives, aromatic proton signals can overlap, making interpretation difficult. 2D NMR techniques are often necessary to resolve these ambiguities.[4]
Experimental Protocol: NMR Spectroscopy[1][4]
-
Sample Preparation: Dissolve approximately 5-10 mg of the pyrimidine derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in a standard NMR tube. Ensure the sample is fully dissolved; sonication may be used to aid dissolution.[1]
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity. Poor shimming can result in broad peaks.[4]
-
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
D₂O Exchange (for -NH/-OH protons):
-
Acquire a standard ¹H NMR spectrum.
-
Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube, shake gently to mix, and re-acquire the ¹H spectrum.[4]
-
Exchangeable protons (from NH, OH groups) will be replaced by deuterium, causing their corresponding signals to disappear or significantly decrease in intensity.[4]
-
-
2D NMR (if needed): For complex structures, run 2D experiments like COSY (to identify proton-proton couplings) and HSQC/HMBC (to correlate protons with their directly bonded or long-range carbons).[4]
Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and valuable method for identifying the functional groups present in pyrimidine derivatives.[6][7] The absorption of infrared radiation corresponds to the vibrational modes of specific bonds within the molecule.[8]
Data Presentation: Characteristic IR Absorptions
Table 3: Key IR Vibrational Frequencies for Pyrimidine Derivatives. [2][7][9]
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H (Amine/Amide) | Stretch | 3500 - 3200 | Medium-Strong, often broad | Characteristic of amino or imino groups on the ring.[7] |
| O-H (Alcohol/Acid) | Stretch | 3500 - 3200 | Strong, broad | Indicates hydroxyl substitution. |
| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium-Weak | Aromatic C-H bonds on the pyrimidine ring. |
| C-H (Aliphatic) | Stretch | 3000 - 2850 | Medium | From alkyl substituents like methyl or ethyl groups.[7] |
| C=O (Carbonyl) | Stretch | 1750 - 1650 | Strong | A key indicator for uracil, thymine, and cytosine derivatives.[2][7] |
| C=N (Imine) | Stretch | 1620 - 1525 | Medium-Strong | Characteristic of the pyrimidine ring itself.[2] |
| C=C (Aromatic) | Stretch | 1600 - 1450 | Medium | Ring stretching vibrations.[7] |
| N-H (Amine) | Bend (Scissoring) | 1600 - 1500 | Medium | Often appears in the same region as C=C stretches.[7] |
| C-N | Stretch | 1350 - 1200 | Medium-Strong | Stretching vibrations of the C-N bonds within the ring.[7] |
Experimental Protocol: FTIR Spectroscopy (ATR)[10]
-
Sample Preparation: No special preparation is needed for a solid sample when using an Attenuated Total Reflectance (ATR) accessory. Ensure the sample is dry and crystalline. For liquid samples, a single drop can be placed on the ATR crystal.
-
Background Scan: Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Run a background spectrum to record the absorbance of the ambient environment (air, CO₂), which will be automatically subtracted from the sample spectrum.
-
Sample Analysis:
-
Place a small amount of the solid pyrimidine derivative onto the ATR crystal.
-
Use the instrument's anvil to press the sample firmly against the crystal, ensuring good contact.
-
Acquire the IR spectrum. The typical range is 4000 to 400 cm⁻¹.[8]
-
-
Data Processing: The resulting spectrum will be displayed as absorbance or transmittance versus wavenumber (cm⁻¹).
-
Cleaning: Thoroughly clean the ATR crystal and anvil after the measurement is complete.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[10] For pyrimidine derivatives, it is crucial for determining the molecular weight and obtaining structural information through fragmentation patterns.[1][3]
Data Presentation: Mass Spectrometry Data
Table 4: Molecular Ion and Common Fragments for Pyrimidine Derivatives. [1][11]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Common Fragmentation Pathways |
| Pyrimidine | C₄H₄N₂ | 80.09 | 81.05 | Loss of HCN, retro-Diels-Alder reaction.[11] |
| Cytosine | C₄H₅N₃O | 111.10 | 112.05 | Loss of NH₃, CO. |
| Thymine | C₅H₆N₂O₂ | 126.11 | 127.06 | Loss of HNCO, retro-Diels-Alder reaction. |
| Uracil | C₄H₄N₂O₂ | 112.09 | 113.04 | Loss of HNCO, CO.[11] |
Experimental Protocol: Mass Spectrometry (LC-MS with ESI)[13][14]
-
Sample Preparation:
-
Dissolve the pyrimidine derivative in a suitable solvent (e.g., methanol, acetonitrile, water) to a concentration of approximately 1 µg/mL.[1]
-
The solvent may be modified with a small amount of acid (e.g., 0.1% formic acid) or base (e.g., 0.1% ammonia) to promote ionization.[1]
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulates that could block the system.[12]
-
-
Instrument Parameters (Typical for Electrospray Ionization - ESI):
-
Ionization Mode: ESI in positive or negative mode. Positive mode is common for nitrogen-containing heterocycles ([M+H]⁺).
-
Mass Analyzer: Instruments like Quadrupole, Time-of-Flight (TOF), or Orbitrap are frequently used.[1]
-
Source Conditions: Optimize parameters such as capillary voltage (e.g., 3.5 kV), cone voltage, source temperature (e.g., 120 °C), and desolvation temperature (e.g., 350 °C).[13]
-
-
Data Acquisition:
-
Full Scan Mode: Acquire data across a broad m/z range (e.g., 100-800) to detect the molecular ion.[13]
-
Tandem MS (MS/MS) Mode: To obtain structural information, select the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.[1] Ramping the collision energy (e.g., 10-40 eV) can provide comprehensive fragmentation data.[13]
-
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like the pyrimidine ring.[1][14] The wavelength of maximum absorbance (λmax) is a characteristic feature.[1]
Data Presentation: UV-Vis Absorption Data
Table 5: Typical λmax Values for Pyrimidine Derivatives. [1][15]
| Compound | Solvent | λmax (nm) | Notes |
| Pyrimidine | Water | ~243 | Absorption is due to π → π* transitions in the aromatic ring. |
| Cytosine | pH 7 | ~267 | The position of λmax is pH-dependent due to protonation states. |
| Thymine | pH 7 | ~265 | Substituents on the ring alter the energy of electronic transitions. |
| Uracil | pH 7 | ~259 | Similar to thymine, λmax is influenced by pH. |
| Substituted Pyrimidine | Methanol/Acetonitrile | ~275 | λmax for a specific derivative (BT₁₀M).[15] |
Experimental Protocol: UV-Vis Spectroscopy[16][17][18]
-
Sample Preparation:
-
Prepare a stock solution of the pyrimidine derivative of a known concentration in a UV-transparent solvent (e.g., water, ethanol, methanol).[1]
-
Perform serial dilutions to create a series of solutions with concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).[1]
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up and stabilize (approx. 20 minutes).[16]
-
-
Baseline Correction:
-
Fill a quartz cuvette with the blank solvent (the same solvent used to prepare the sample).
-
Place the cuvette in the spectrophotometer and perform a baseline correction across the desired wavelength range (e.g., 200-400 nm).[15] This subtracts the absorbance of the solvent and cuvette.
-
-
Sample Measurement:
-
Rinse the cuvette with the sample solution before filling it.
-
Place the sample cuvette in the instrument and acquire the absorbance spectrum.
-
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax) from the resulting spectrum. According to the Beer-Lambert law, absorbance is directly proportional to concentration, allowing for quantitative analysis if a calibration curve is prepared.[17]
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the spectroscopic analysis of pyrimidine derivatives.
Signaling Pathway
Caption: Regulation of de novo pyrimidine synthesis by a growth factor signaling pathway.[18]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. article.sapub.org [article.sapub.org]
- 4. benchchem.com [benchchem.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 7. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 8. Experimental Design [web.mit.edu]
- 9. researchgate.net [researchgate.net]
- 10. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Uv vis spectroscopy practical. | PDF [slideshare.net]
- 18. De novo synthesis of pyrimidine nucleotides; emerging interfaces with signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Sourcing and Synthetic Applications of Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability and synthetic utility of Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate (CAS No. 2134-36-3), a key intermediate in the development of novel therapeutics, particularly in the realm of kinase inhibitors. This document offers a comprehensive summary of commercial suppliers, their product specifications, and detailed experimental protocols for the application of this versatile chemical building block.
Commercial Supplier Analysis
This compound is available from a select number of chemical suppliers specializing in research and development compounds. The following table summarizes the product specifications from prominent vendors. Researchers are advised to contact the suppliers directly for the most current pricing and availability information.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Specification | Storage Conditions |
| BLD Pharm | 2134-36-3 | C₈H₉ClN₂O₂ | 200.62 | Not specified; NMR, HPLC, LC-MS, UPLC data available | Inert atmosphere, 2-8°C[1] |
| Chem Pure | 2134-36-3 | C₈H₉ClN₂O₂ | 200.62 | 95% | Not specified[2] |
| ChemScene LLC | 2134-36-3 | C₈H₉ClN₂O₂ | 200.62 | 99% | Not specified |
| Alfa Chemistry | 2134-36-3 | C₈H₉ClN₂O₂ | 200.62 | Not specified | Not specified |
Synthetic Applications in Kinase Inhibitor Development
This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds, including kinase inhibitors. The chloro substituent at the 4-position of the pyrimidine ring is susceptible to nucleophilic substitution and cross-coupling reactions, allowing for the introduction of diverse functionalities.
A notable application of this compound is in Suzuki coupling reactions to form carbon-carbon bonds, a cornerstone of modern medicinal chemistry for the synthesis of biaryl structures prevalent in kinase inhibitors.
Experimental Protocol: Suzuki Coupling for the Synthesis of a Dihydropyridopyrimidinyl Kinase Inhibitor Intermediate
The following protocol is adapted from a patented procedure for the synthesis of dihydropyridopyrimidinyl and related compounds useful as kinase inhibitors[3].
Reaction:
-
This compound
-
N-methylindole-5-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0)
-
Sodium Bicarbonate
-
Toluene
-
Ethanol
Procedure:
-
In a suitable reaction vessel, dissolve this compound (500 mg, 2.49 mmol) and N-methylindole-5-boronic acid (872 mg, 4.98 mmol) in a solvent mixture of saturated sodium bicarbonate, toluene, and ethanol (1:2:1 ratio, 12 mL total volume).
-
To this solution, add tetrakis(triphenylphosphine)palladium(0) (58 mg).
-
Stir the reaction mixture at 75°C under an argon atmosphere overnight.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Proceed with standard aqueous work-up and purification by column chromatography to isolate the desired product.
This reaction exemplifies the utility of this compound as a scaffold for building complex molecular architectures for drug discovery. A similar Suzuki coupling is also described in another patent, highlighting the reproducibility and importance of this transformation[4].
Alternative Synthetic Route: Reaction with Phenylhydrazine Derivatives
Another synthetic application involves the reaction of this compound with hydrazine derivatives to form pyrazolopyrimidinone structures, which are also relevant in kinase inhibitor design.
Reaction:
-
This compound
-
2-chlorophenylhydrazine
-
Tetrahydrofuran
Procedure (adapted from a patented method)[5]:
-
To a solution of this compound (2.80 g, 12.03 mmol) in tetrahydrofuran (90 mL), add 2-chlorophenylhydrazine (2.48 g, 13.83 mmol).
-
Stir the resulting solution at 80°C for 16 hours.
-
Monitor the reaction to completion using LCMS.
-
Upon completion, evaporate the solvent under reduced pressure.
-
Add water (50 mL) and then evaporate to aid in the removal of residual solvent and water-soluble impurities, yielding the crude product for further purification.
Visualizing Synthetic Pathways and Workflows
To further elucidate the synthetic utility and experimental processes, the following diagrams have been generated using the DOT language.
References
- 1. 2134-36-3|this compound|BLD Pharm [bldpharm.com]
- 2. This compound, 95% | Chem Pure | Bangalore | ePharmaLeads [chembeez.com]
- 3. US8188113B2 - Dihydropyridopyrimidinyl, dihydronaphthyidinyl and related compounds useful as kinase inhibitors for the treatment of proliferative diseases - Google Patents [patents.google.com]
- 4. WO2024211834A1 - Biaryl derivatives and related uses - Google Patents [patents.google.com]
- 5. WO2018133829A1 - 1,2-dihydro-3h-pyrazolo[3,4-d]pyrimidin-3-one derivative as wee1 inhibitor - Google Patents [patents.google.com]
Methodological & Application
Synthesis Protocol for Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate: An Essential Intermediate for Pharmaceutical Research
Abstract
This application note provides a detailed experimental protocol for the synthesis of Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate, a key building block in the development of various pharmacologically active molecules. The synthesis proceeds via the chlorination of Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate. Two effective methods are presented: a modern, solvent-free approach using equimolar phosphorus oxychloride (POCl₃) for improved safety and environmental impact, and a traditional method using excess POCl₃. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive methodologies, data presentation, and a visual workflow to ensure successful and reproducible synthesis.
Introduction
This compound is a crucial intermediate in the synthesis of a wide range of biologically active compounds. The 4-chloro substituent serves as a versatile handle for nucleophilic substitution reactions, allowing for the introduction of various functional groups and the construction of complex molecular architectures. The pyrimidine core is a common scaffold in medicinal chemistry, appearing in numerous approved drugs. The protocol outlined herein describes the efficient conversion of the readily available Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate to the desired chlorinated product.
Reaction Scheme
The synthesis is a single-step chlorination of a hydroxypyrimidine.
Starting Material: Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate Reagent: Phosphorus oxychloride (POCl₃) Product: this compound
Data Presentation
The following table summarizes the key quantitative data for the two presented synthesis protocols.
| Parameter | Protocol 1: Solvent-Free (Equimolar POCl₃) | Protocol 2: Traditional (Excess POCl₃) |
| Reagents | ||
| Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate | 1.0 eq (54.6 g, 0.3 mol) | 1.0 eq (36.4 g, 0.2 mol) |
| Phosphorus oxychloride (POCl₃) | 1.0 eq (27.5 mL, 46.0 g, 0.3 mol) | ~5.0 eq (92 mL, 153 g, 1.0 mol) |
| Pyridine | 1.0 eq (24.3 mL, 23.7 g, 0.3 mol) | - |
| N,N-dimethylaniline | - | catalytic (e.g., 2-3 mL) |
| Reaction Conditions | ||
| Temperature | 160 °C | Reflux (~107 °C) |
| Time | 2 hours | 2-4 hours |
| Pressure | Sealed Reactor | Atmospheric |
| Work-up & Purification | ||
| Quenching | Ice-water | Ice-water |
| pH Adjustment | Saturated Na₂CO₃ solution (pH 8-9) | Saturated Na₂CO₃ solution (pH 7-8) |
| Extraction Solvent | Ethyl acetate | Ethyl acetate |
| Purification Method | Distillation or Recrystallization | Column Chromatography |
| Expected Outcome | ||
| Yield | >85%[1] | Variable, typically 50-70% |
| Purity | High | Moderate to High |
Experimental Protocols
Protocol 1: Solvent-Free Chlorination with Equimolar POCl₃
This method is preferred for its high yield, safety, and reduced environmental impact.[1][2]
Materials:
-
Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate (54.6 g, 0.3 mol)
-
Phosphorus oxychloride (POCl₃) (27.5 mL, 0.3 mol)
-
Pyridine (24.3 mL, 0.3 mol)
-
Ethyl acetate
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Ice
Equipment:
-
150 mL Teflon-lined stainless steel reactor
-
Heating mantle with temperature controller
-
Mechanical stirrer
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a 150 mL Teflon-lined stainless steel reactor, add Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate (0.3 mol), POCl₃ (0.3 mol), and pyridine (0.3 mol).[1]
-
Seal the reactor securely.
-
Heat the reaction mixture to 160 °C with stirring for 2 hours.[1]
-
After 2 hours, turn off the heat and allow the reactor to cool to room temperature.
-
Caution: Perform the following steps in a well-ventilated fume hood. Carefully open the reactor.
-
Slowly and carefully pour the reaction mixture into a beaker containing approximately 300 mL of an ice-water slurry with vigorous stirring.
-
Adjust the pH of the resulting solution to 8-9 by the slow addition of a saturated Na₂CO₃ solution.[1]
-
The product may precipitate as a solid. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.
-
If the product does not precipitate, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Traditional Chlorination with Excess POCl₃
This is a more conventional method that can be performed in standard glassware.
Materials:
-
Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate (36.4 g, 0.2 mol)
-
Phosphorus oxychloride (POCl₃) (92 mL, 1.0 mol)
-
N,N-dimethylaniline (catalytic, ~2-3 mL)
-
Ethyl acetate
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Ice
Equipment:
-
Round-bottom flask (500 mL)
-
Reflux condenser
-
Heating mantle with temperature controller
-
Magnetic stirrer
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate (0.2 mol) and phosphorus oxychloride (1.0 mol).
-
Slowly add a catalytic amount of N,N-dimethylaniline to the mixture.
-
Heat the reaction mixture to reflux (approximately 107 °C) with stirring for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Caution: Perform the following steps in a well-ventilated fume hood. Slowly and carefully pour the reaction mixture into a beaker containing approximately 500 mL of an ice-water slurry with vigorous stirring.
-
Neutralize the solution by the slow addition of a saturated Na₂CO₃ solution until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 200 mL).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes).
Mandatory Visualization
The following diagrams illustrate the logical workflow of the synthesis protocols.
Caption: Workflow for the synthesis of this compound.
Caption: Chemical transformation for the synthesis of the target compound.
Safety Precautions
-
Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. Handle it with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
The reaction quenching is highly exothermic and releases HCl gas. Perform this step slowly in an ice bath within a fume hood.
-
The solvent-free protocol involves heating in a sealed reactor, which can lead to a build-up of pressure. Ensure the reactor is properly sealed and in good working condition. Do not exceed the recommended temperature.
Conclusion
The synthesis of this compound can be achieved efficiently through the chlorination of its hydroxy precursor. The solvent-free protocol is recommended for its high yield, improved safety profile, and environmental considerations. The traditional method remains a viable alternative if specialized equipment is unavailable. Adherence to the detailed procedures and safety precautions outlined in this document will ensure the successful and safe synthesis of this valuable research intermediate.
References
Application Notes and Protocols for Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate and its close analogue, Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, as versatile building blocks in medicinal chemistry. The protocols and data presented herein are intended to facilitate the design and synthesis of novel therapeutic agents.
Introduction
This compound is a key heterocyclic intermediate in the synthesis of a wide range of biologically active molecules. The pyrimidine core is a privileged scaffold in medicinal chemistry, notably for its role as a "hinge-binding" motif in kinase inhibitors, mimicking the adenine ring of ATP. The chloro-substituent at the 4-position and the ester at the 5-position provide reactive handles for further chemical modifications, making this compound a valuable starting material for drug discovery programs. Its analogue, Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, shares similar reactivity and is also widely used in the synthesis of kinase inhibitors and other therapeutic agents.[1][2]
Key Applications in Drug Discovery
The primary application of this compound and its analogues is in the synthesis of kinase inhibitors for oncology and other therapeutic areas.[1][2] The pyrimidine scaffold has been successfully employed to develop inhibitors of several important kinase targets.
2.1. Aurora Kinase Inhibitors
Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis. Their overexpression is implicated in the pathogenesis of various cancers, making them attractive targets for cancer therapy. Pyrimidine-based molecules derived from this compound can be elaborated into potent and selective Aurora kinase inhibitors.[3][4][5] The general strategy involves the sequential substitution of the chloro group at the C4 position and further modifications to explore the kinase ATP-binding site.
2.2. Other Kinase Inhibitors
The versatility of the pyrimidine scaffold extends to the inhibition of other kinase families. The closely related Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate has been utilized in the synthesis of inhibitors for:
-
Cyclin-dependent kinases (CDKs)[2]
-
Platelet-derived growth factor receptor (PDGFR)[2]
-
Fibroblast growth factor receptor (FGFR)[2]
-
Epidermal growth factor receptor (EGFR)[2]
-
Raf kinases[1]
2.3. Phosphodiesterase-5 (PDE-5) Inhibitors
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is a key intermediate in the synthesis of Avanafil, a selective PDE-5 inhibitor used for the treatment of erectile dysfunction.[6] This highlights the broader utility of this class of pyrimidines beyond kinase inhibition.
Quantitative Data: Biological Activity of Derived Compounds
The following table summarizes the in vitro activity of representative kinase inhibitors synthesized from pyrimidine scaffolds related to this compound.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 13 | Aurora A | 52.2 ± 8.1 | [3] |
| 17 | Aurora A | 64.9 ± 13.7 | [3] |
| 28c | Aurora A | 1 (in cells) | [5] |
| 40f | Aurora A | 3 (in cells) | [5] |
Experimental Protocols
The following protocols describe key chemical transformations involving this compound and its analogues.
4.1. Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Amines
This protocol describes the reaction of the 4-chloro-pyrimidine with an amine to introduce diversity at this position.
Materials:
-
This compound (1.0 eq)
-
Amine of choice (1.0 - 1.2 eq)
-
Solvent (e.g., Ethanol, DMF, 2-Propanol)
-
Base (e.g., Triethylamine, DIPEA, if the amine salt is used)
-
Round-bottom flask
-
Reflux condenser or sealed vessel for microwave synthesis
-
Magnetic stirrer and heating source (heating mantle or microwave reactor)
Procedure (Conventional Heating):
-
To a solution of this compound in the chosen solvent, add the amine.
-
If an amine salt is used, add the base (1.0 - 2.0 eq).
-
Heat the reaction mixture to reflux (typically 80-120°C) for 2-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Procedure (Microwave-Assisted):
-
In a microwave vial, combine this compound, the amine, and the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction to the desired temperature (e.g., 100-150°C) for 10-60 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the vial to room temperature.
-
Isolate the product by precipitation upon addition of a non-solvent (e.g., water) or by extraction with a suitable organic solvent.
-
Purify the crude product as described for the conventional heating method.
4.2. Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed cross-coupling of the 4-chloro-pyrimidine with a boronic acid or ester to form a C-C bond.
Materials:
-
This compound (1.0 eq)
-
Aryl or vinyl boronic acid/ester (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2, 2-5 mol%)
-
Base (e.g., K2CO3, Cs2CO3, K3PO4, 2.0 - 3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/water, Toluene/water, DMF)
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the boronic acid/ester, and the base.
-
Add the palladium catalyst.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture (typically 80-110°C) and stir for 2-24 hours.[7]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
5.1. Experimental Workflow: Synthesis of Pyrimidine-Based Kinase Inhibitors
The following diagram illustrates a general synthetic workflow for the preparation of kinase inhibitors starting from this compound.
Caption: General synthetic workflow for kinase inhibitors.
5.2. Signaling Pathway: Aurora A Kinase and MYC Regulation
This diagram depicts the role of Aurora A kinase in the stabilization of the MYC oncoprotein, a pathway that can be targeted by inhibitors derived from this compound.
Caption: Aurora A kinase signaling and MYC regulation.
References
- 1. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. csnvchem.com [csnvchem.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes and Protocols: Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Detailed public-domain information, including specific drug synthesis applications and experimental protocols for Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate (CAS 2134-36-3), is limited. The following application notes and protocols are based on the known reactivity of this compound and closely related pyrimidine intermediates, such as Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate and Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate. These analogs are widely used in the synthesis of bioactive molecules, particularly kinase inhibitors. The provided information serves as a guide to the potential applications and methodologies for this compound.
Introduction
This compound is a substituted pyrimidine that serves as a versatile intermediate in the synthesis of complex organic molecules. The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The chloro, methyl, and ethyl carboxylate substituents on this intermediate offer multiple reaction sites for diversification, making it a valuable building block for the synthesis of libraries of compounds for drug discovery. Its structural isomers and analogs are key components in the synthesis of pharmaceuticals targeting a range of diseases, including cancer, by inhibiting protein kinases.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound and a closely related, more extensively studied analog, Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate.
| Property | This compound | Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate |
| CAS Number | 2134-36-3 | 5909-24-0 |
| Molecular Formula | C₈H₉ClN₂O₂ | C₈H₉ClN₂O₂S |
| Molecular Weight | 200.62 g/mol | 232.69 g/mol [1] |
| Appearance | Not specified in available literature | White to off-white solid[2] |
| Melting Point | Not specified in available literature | 60-63 °C[2] |
| Boiling Point | Not specified in available literature | 132°C / 0.4 mmHg[2] |
| Purity | ≥ 95% (HPLC) is commercially available | ≥ 97-98% is commercially available[2] |
Applications in Pharmaceutical Synthesis
Based on the applications of its close analogs, this compound is anticipated to be a key intermediate in the synthesis of kinase inhibitors. The 4-chloro substituent is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various amine-containing moieties, a common feature in many kinase inhibitors.
Potential Therapeutic Targets:
-
Cyclin-Dependent Kinases (CDKs): CDK4, in complex with D-type cyclins, plays a crucial role in the G1 phase of the cell cycle.[3] Its dysregulation is common in many cancers.[4] Pyrimidine-based inhibitors have been developed to target CDK4.
-
RAF Kinases: The RAF kinase family (A-RAF, B-RAF, c-Raf) are key components of the RAS-RAF-MEK-ERK signaling pathway, which controls cell proliferation and survival.[5][6]
-
Other Kinases: The pyrimidine scaffold is a versatile starting point for inhibitors of a wide range of other kinases, including Epidermal Growth Factor Receptor (EGFR), Platelet-Derived Growth Factor (PDGF), and Fibroblast Growth Factor (FGF).[7]
The general workflow for utilizing this intermediate in the synthesis of such inhibitors is depicted below.
Experimental Protocols
The following are representative protocols that are likely applicable to this compound based on established procedures for analogous compounds.
Protocol 1: General Synthesis of Substituted Pyrimidines via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general method for the reaction of a chloropyrimidine with an amine, a key step in the synthesis of many kinase inhibitors.
Materials:
-
This compound (1.0 eq)
-
Substituted amine (1.1 eq)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0-2.5 eq)
-
Anhydrous ethanol, N,N-Dimethylformamide (DMF), or Acetonitrile
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the substituted amine (1.1 eq) in the chosen anhydrous solvent, add the base (DIPEA or K₂CO₃, 2.0-2.5 eq).
-
Stir the resulting suspension at room temperature for 15-30 minutes.
-
Add this compound (1.0 eq) to the mixture.
-
Heat the reaction mixture to 60-120°C and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrimidine derivative.
Expected Yields for Analogous Reactions:
The following table provides representative yields for SNAr reactions on similar chloropyrimidine cores found in the literature.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Substituted aniline | K₂CO₃ | DMF | 80 | 6 | 70-90 |
| Alkyl amine | DIPEA | EtOH | 120 (sealed tube) | 12 | 60-85 |
| Benzylamine | Et₃N | Acetonitrile | Reflux | 8 | 75-95 |
Protocol 2: Synthesis of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (Analog Synthesis)
This two-step procedure is for the synthesis of a close analog and provides insight into the likely synthetic route for the target compound.[5][8]
Step 1: Synthesis of 4-oxopyrimidine sodium salt
-
Condense S-methylisothiourea with diethyl ethoxymethylene malonate in the presence of a base (e.g., sodium ethoxide in ethanol).
-
The reaction mixture is typically stirred at room temperature or with gentle heating to afford the 4-oxopyrimidine sodium salt.
Step 2: Chlorination
-
Treat the 4-oxopyrimidine sodium salt from Step 1 with phosphorous oxychloride (POCl₃).
-
Reflux the reaction mixture to effect the chlorination at the 4-position.
-
After completion, the excess POCl₃ is carefully quenched, and the product is isolated and purified to yield Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate.[5][8]
Signaling Pathways
Many of the drugs synthesized from pyrimidine intermediates, such as kinase inhibitors, target key signaling pathways involved in cell growth and proliferation. Below are diagrams of the RAS-RAF-MEK-ERK and CDK4/Cyclin D pathways, which are common targets.
Conclusion
While specific data for this compound is not abundant, its structure strongly suggests its utility as a valuable intermediate in pharmaceutical research and development. By serving as a scaffold for the synthesis of kinase inhibitors and other biologically active molecules, it holds significant potential for the discovery of new therapeutic agents. The protocols and application notes provided, based on closely related compounds, offer a solid foundation for researchers to begin exploring the synthetic utility of this promising pyrimidine derivative.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. CDK4: a master regulator of the cell cycle and its role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin-dependent kinase 4 - Wikipedia [en.wikipedia.org]
- 5. annualreviews.org [annualreviews.org]
- 6. RAF kinase - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]
Application Notes and Protocols for the Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of various classes of pyrimidine-based kinase inhibitors and their subsequent biological evaluation. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1][2][3] This document outlines synthetic routes to key pyrimidine precursors and their elaboration into potent kinase inhibitors, alongside protocols for assessing their inhibitory activity and effects on cellular signaling pathways.
Synthetic Protocols for Pyrimidine-Based Kinase Inhibitors
The versatility of the pyrimidine core allows for diverse substitution patterns, leading to inhibitors with varying selectivity and potency against different kinases. This section details the synthesis of common pyrimidine scaffolds used in kinase inhibitor development.
Synthesis of 2,4-Disubstituted Pyrimidine Kinase Inhibitors
A common strategy for synthesizing 2,4-disubstituted pyrimidines involves sequential nucleophilic aromatic substitution (SNAr) reactions on a dihalopyrimidine precursor.
Protocol 1: Synthesis of a 2,4-Diaminopyrimidine Derivative
This protocol describes a general method for the synthesis of 2,4-diaminopyrimidine derivatives, which are potent inhibitors of various kinases, including Focal Adhesion Kinase (FAK).[4][5]
Materials:
-
2,4-dichloro-5-fluoropyrimidine
-
tert-butyl (3-aminophenyl)carbamate
-
N,N-diisopropylethylamine (DIPEA)
-
Ethanol
-
Substituted aniline
-
Dioxane hydrochloride
-
Butanol
Procedure:
Step 1: Synthesis of tert-butyl (3-((2-chloro-5-fluoropyrimidin-4-yl)amino)phenyl)carbamate
-
To a solution of 2,4-dichloro-5-fluoropyrimidine (1 equivalent) in ethanol, add tert-butyl (3-aminophenyl)carbamate (1 equivalent) and DIPEA (2 equivalents) at -10 °C.
-
Allow the reaction mixture to warm to room temperature and then stir at 50 °C for 16 hours.
-
Evaporate the solvent under reduced pressure.
-
Add water to the residue to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain the desired intermediate.
Step 2: Synthesis of the final 2,4-diaminopyrimidine derivative
-
To a solution of the intermediate from Step 1 (1 equivalent) in butanol, add the desired substituted aniline (1 equivalent) and dioxane hydrochloride.
-
Heat the reaction mixture at 80 °C for the appropriate time.
-
After completion of the reaction (monitored by TLC), cool the mixture and evaporate the solvent.
-
Purify the crude product by column chromatography to yield the final 2,4-diaminopyrimidine derivative.
Experimental Workflow for 2,4-Diaminopyrimidine Synthesis
Synthesis of 4,6-Disubstituted Pyrimidine Kinase Inhibitors
4,6-Disubstituted pyrimidines are another important class of kinase inhibitors, targeting enzymes like MARK4 and VEGFR2/FGFR1.[6][7][8]
Protocol 2: Synthesis of 4-(4-(arylsulfonyl)piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine Derivatives
This multi-step protocol outlines the synthesis of a series of 4,6-disubstituted pyrimidine derivatives targeting MARK4, starting from 4,6-dichloropyrimidine.[7][8][9]
Materials:
-
4,6-Dichloropyrimidine
-
N-Boc-piperazine
-
Triethylamine (TEA)
-
Isopropanol
-
3-Thiopheneboronic acid
-
Pd(dppf)Cl2
-
Sodium carbonate
-
1,4-Dioxane/Water
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Arylsulfonyl chloride
Procedure:
Step 1: Synthesis of tert-butyl 4-(6-chloropyrimidin-4-yl)piperazine-1-carboxylate
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 4,6-dichloropyrimidine (1.0 mmol) in isopropanol (15 mL).
-
Cool the solution to 0°C and add N-Boc-piperazine (1.2 equivalents).
-
Add TEA (1.2 mmol) dropwise to the mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, evaporate the solvent and purify the crude product by column chromatography.
Step 2: Synthesis of tert-butyl 4-(6-(thiophen-3-yl)pyrimidin-4-yl)piperazine-1-carboxylate
-
To a solution of the product from Step 1 (1.0 mmol) in a 3:1 mixture of 1,4-dioxane and water, add 3-thiopheneboronic acid (1.2 equivalents), Pd(dppf)Cl2 (0.05 equivalents), and sodium carbonate (2.0 equivalents).
-
Heat the mixture at 80-90°C for 12-16 hours under a nitrogen atmosphere.
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Step 3: Synthesis of 4-(piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine
-
Dissolve the product from Step 2 (1.0 mmol) in DCM (15.0 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C and add TFA (1.0 mL) dropwise.
-
Warm the reaction mixture to room temperature and stir for 6 hours.
-
Basify the mixture with a dilute sodium bicarbonate solution.
-
Extract the product with DCM, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
Step 4: Synthesis of 4-(4-(arylsulfonyl)piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine derivatives
-
Dissolve the product from Step 3 (1.0 equivalent) and the appropriate arylsulfonyl chloride (1.2 equivalents) in DCM.
-
Add TEA (2.0 equivalents) dropwise and stir the mixture for 6 hours.
-
Neutralize the reaction with a saturated sodium bicarbonate solution.
-
Extract the crude product with DCM, wash the combined organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent and purify by column chromatography to obtain the final product.
Key Kinase Targets and Signaling Pathways
Pyrimidine-based inhibitors have been developed against a wide range of kinases implicated in diseases such as cancer and inflammatory disorders. Understanding the signaling pathways regulated by these kinases is crucial for rational drug design and development.
Aurora Kinases
Aurora kinases (A, B, and C) are serine/threonine kinases that play essential roles in mitosis.[2][6][7][10][11] Their overexpression is common in many cancers, making them attractive therapeutic targets.
Aurora Kinase Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ulab360.com [ulab360.com]
- 9. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
Application of Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate in Agrochemical Synthesis
Abstract: Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate is a versatile chemical intermediate with significant applications in the agrochemical industry. Its reactive chlorine atom at the 4-position and the ester functionality at the 5-position of the pyrimidine ring make it a valuable precursor for the synthesis of a variety of potent herbicides and fungicides. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of sulfonylurea herbicides, a critical class of agrochemicals known for their high efficacy and low application rates. The protocols provided herein are based on established chemical principles and analogous synthetic routes reported in scientific literature and patents.
Introduction
The pyrimidine scaffold is a core structural motif in a wide range of biologically active compounds, including numerous agrochemicals. This compound serves as a key building block for introducing this important heterocycle into larger, more complex molecules. The chlorine atom at the 4-position is susceptible to nucleophilic substitution, allowing for the facile introduction of various functional groups, while the ethyl ester at the 5-position can be modified or retained depending on the desired final product.
This application note focuses on the synthesis of sulfonylurea herbicides, which act by inhibiting the enzyme acetolactate synthase (ALS), an enzyme essential for the biosynthesis of branched-chain amino acids in plants.
Synthesis of Sulfonylurea Herbicides
The synthesis of sulfonylurea herbicides from this compound can be conceptualized as a multi-step process. A plausible synthetic route involves the initial reaction of the chloropyrimidine with a suitable sulfonamide, followed by a coupling reaction to form the characteristic sulfonylurea bridge.
Key Synthetic Intermediates
The successful synthesis of the target herbicides relies on the preparation of key intermediates. One such critical intermediate is the corresponding sulfonamide derivative of the starting pyrimidine.
Experimental Protocols
The following protocols describe a representative synthesis of a sulfonylurea herbicide.
Protocol 1: Synthesis of Ethyl 4-(aminosulfonyl)-2-methylpyrimidine-5-carboxylate
This protocol details the nucleophilic substitution of the chlorine atom with a sulfonamide group.
-
Materials:
-
This compound
-
Ammonia (aqueous solution, 28-30%)
-
Copper(I) oxide (catalyst)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a sealed reaction vessel, dissolve this compound (1.0 eq) in DMSO.
-
Add aqueous ammonia (5.0 eq) and a catalytic amount of copper(I) oxide.
-
Heat the reaction mixture at 120 °C for 24 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Ethyl 4-(aminosulfonyl)-2-methylpyrimidine-5-carboxylate.
-
Protocol 2: Synthesis of a Sulfonylurea Herbicide
This protocol describes the coupling of the sulfonamide intermediate with a heterocyclic amine to form the final sulfonylurea herbicide.
-
Materials:
-
Ethyl 4-(aminosulfonyl)-2-methylpyrimidine-5-carboxylate (from Protocol 1)
-
Phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile
-
Hydrochloric acid (1N)
-
Deionized water
-
-
Procedure:
-
To a solution of Ethyl 4-(aminosulfonyl)-2-methylpyrimidine-5-carboxylate (1.0 eq) in acetonitrile, add phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate (1.1 eq).
-
Add DBU (1.2 eq) to the mixture and stir at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, acidify the reaction mixture with 1N HCl to pH 3-4.
-
Collect the resulting precipitate by filtration, wash with deionized water, and dry under vacuum to yield the target sulfonylurea herbicide.
-
Data Presentation
The following table summarizes the expected yields for the key synthetic steps. These values are based on typical yields reported for analogous reactions in the literature.
| Step | Product | Typical Yield (%) |
| 1 | Ethyl 4-(aminosulfonyl)-2-methylpyrimidine-5-carboxylate | 70-85 |
| 2 | Target Sulfonylurea Herbicide | 85-95 |
Visualizations
Diagram 1: Synthesis of a Sulfonylurea Herbicide
The Biginelli Reaction: A Versatile Tool for the Synthesis of Dihydropyrimidines
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The Biginelli reaction, a one-pot three-component synthesis, stands as a cornerstone in heterocyclic chemistry for the generation of 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs (DHPMs).[1][2] First reported by Italian chemist Pietro Biginelli in 1893, this acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) has garnered sustained interest due to the significant and diverse biological activities exhibited by its products.[2] These activities include roles as calcium channel blockers, antihypertensive agents, anti-inflammatory molecules, and mitotic kinesin Eg5 inhibitors, making the Biginelli reaction a powerful tool in drug discovery and development.[1][2]
Applications in Drug Development
The dihydropyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of pharmacologically active compounds. The versatility of the Biginelli reaction allows for the creation of large libraries of DHPMs with diverse substitutions by varying the three core components. This chemical diversity is crucial in the hit-to-lead and lead optimization phases of drug development.
One of the most notable applications of the Biginelli reaction is in the synthesis of Monastrol , a potent and selective inhibitor of the mitotic kinesin Eg5, a motor protein essential for cell division.[1][3] This has made Monastrol and its analogs important targets for the development of novel anticancer therapeutics.[3] The reaction is also instrumental in synthesizing compounds with potential antiviral, antibacterial, and antihypertensive properties.
Experimental Protocols
The classical Biginelli reaction often suffered from low yields.[3] However, numerous modifications and improvements have been developed, including the use of various Lewis and Brønsted acid catalysts, microwave irradiation, and solvent-free conditions, leading to significantly higher yields and shorter reaction times.[1][3]
General Protocol for the Synthesis of Dihydropyrimidinones
This protocol provides a general guideline for performing the Biginelli reaction. The specific catalyst, solvent, and temperature will vary depending on the substrates used and the desired outcome.
Materials:
-
Aldehyde (1.0 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (1.0 mmol)
-
Urea or Thiourea (1.5 mmol)
-
Catalyst (e.g., HCl, Yb(OTf)₃, InCl₃, see table below for options)
-
Solvent (e.g., ethanol, acetonitrile, or solvent-free)
Procedure:
-
In a round-bottom flask, combine the aldehyde, β-ketoester, urea (or thiourea), and the catalyst.
-
If using a solvent, add it to the flask (typically 5-10 mL).
-
The reaction mixture is then heated to the desired temperature (ranging from room temperature to reflux) and stirred for the specified time (from minutes to several hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product often precipitates out of the solution and can be collected by filtration.
-
If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Detailed Protocol for the Synthesis of Monastrol (Microwave-Assisted)
This protocol describes a rapid and efficient synthesis of Monastrol using microwave irradiation.[1][4]
Materials:
-
3-Hydroxybenzaldehyde (1.0 mmol, 122 mg)
-
Ethyl acetoacetate (1.0 mmol, 130 mg, 128 µL)
-
Thiourea (1.5 mmol, 114 mg)
-
Hydrochloric acid (catalytic amount, e.g., 4 drops of a 4M solution in dioxane)
-
Ethanol (3 mL)
Procedure:
-
In a 10-mL microwave process vial equipped with a magnetic stir bar, add 3-hydroxybenzaldehyde, ethyl acetoacetate, and thiourea.
-
Add ethanol and the catalytic amount of hydrochloric acid.
-
Seal the vial with a septum.
-
Place the vial in the cavity of a single-mode microwave reactor.
-
Irradiate the reaction mixture at 140°C for 10 minutes.
-
After cooling to room temperature, the resulting precipitate is collected by filtration.
-
The collected solid is washed with cold ethanol and dried under vacuum to yield Monastrol.
Quantitative Data Summary
The efficiency of the Biginelli reaction is highly dependent on the choice of catalyst and reaction conditions. The following table summarizes quantitative data from various reported protocols.
| Aldehyde | β-Dicarbonyl Compound | Urea/Thiourea | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| Benzaldehyde | Ethyl acetoacetate | Urea | HCl | Ethanol | Reflux | 4 h | 94 |
| 3-Hydroxybenzaldehyde | Ethyl acetoacetate | Thiourea | HCl | Ethanol | 140 (Microwave) | 10 min | 95 |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | Yb(OTf)₃ | Acetonitrile | Reflux | 2 h | 92 |
| Benzaldehyde | Ethyl acetoacetate | Urea | InCl₃ | Acetonitrile | Reflux | 0.5 h | 91 |
| 4-Nitrobenzaldehyde | Methyl acetoacetate | Urea | FeCl₃·6H₂O | Ethanol | Reflux | 1 h | 96 |
| Benzaldehyde | Ethyl acetoacetate | Urea | Benzyltriethylammonium chloride | Solvent-free | 100 | 0.5 h | 92 |
| 3-Nitrobenzaldehyde | Ethyl acetoacetate | Thiourea | Benzyltriethylammonium chloride | Solvent-free | 100 | 0.75 h | 90 |
Visualizing the Biginelli Reaction
To better understand the process, the following diagrams illustrate the experimental workflow and the proposed reaction mechanism.
Caption: General experimental workflow for the Biginelli reaction.
Caption: Proposed iminium-based mechanism of the Biginelli reaction.[5]
References
- 1. Rapid preparation of the mitotic kinesin Eg5 inhibitor monastrol using controlled microwave-assisted synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Rapid preparation of the mitotic kinesin Eg5 inhibitor monastrol using controlled microwave-assisted synthesis | Springer Nature Experiments [experiments.springernature.com]
- 5. Biginelli Reaction [organic-chemistry.org]
Application Notes and Protocols: Reaction Mechanisms for the Chlorination of Pyrimidine Rings
Audience: Researchers, scientists, and drug development professionals.
Introduction The pyrimidine scaffold is a cornerstone in modern drug discovery, appearing in numerous approved medications for conditions ranging from cancer to infectious diseases.[1][2] The introduction of a chlorine atom onto the pyrimidine ring is a critical synthetic transformation, as it converts the ring into a versatile intermediate. The chloro-substituent acts as an excellent leaving group, readily participating in nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of various functional groups (amines, ethers, thiols, etc.), enabling the synthesis of diverse compound libraries for drug development programs.[1][2][3] This document provides detailed application notes on the primary mechanisms of pyrimidine chlorination and offers specific experimental protocols for laboratory application.
Chlorination of Hydroxypyrimidines (Pyrimidones) with Phosphorus Oxychloride (POCl₃)
The most prevalent and robust method for synthesizing chloropyrimidines involves the conversion of hydroxypyrimidines (which exist predominantly in their keto-tautomeric form, pyrimidones) using phosphorus oxychloride (POCl₃).[4][5][6] This reaction is not an electrophilic substitution on the aromatic ring but a dehydroxy-chlorination of the C=O group.
Reaction Mechanism
The reaction proceeds through a two-step mechanism. First, the oxygen atom of the pyrimidone acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This forms a dichlorophosphate ester intermediate, converting the hydroxyl group into an excellent leaving group. In the second step, a chloride ion (from POCl₃ or an additive) acts as a nucleophile, attacking the carbon atom at the C4 or C6 position and displacing the dichlorophosphate group to yield the final chlorinated pyrimidine product.[3][7]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in Pyrimidine-Based Drugs [mdpi.com]
- 3. bhu.ac.in [bhu.ac.in]
- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes: Shikimic Acid as a Chiral Building Block in Complex Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Shikimic acid, a naturally occurring cyclohexene derivative, is a versatile and highly valuable chiral building block in the synthesis of complex organic molecules. Its rigid, stereochemically rich framework provides an excellent starting point for the enantioselective synthesis of a variety of pharmaceuticals and natural products. This document provides detailed application notes and protocols for the use of shikimic acid in the synthesis of the antiviral drug Oseltamivir (Tamiflu®) and the natural product (-)-Zeylenone.
Application: Synthesis of Oseltamivir (Tamiflu®)
Oseltamivir is an antiviral drug used to treat and prevent influenza A and B viruses. The commercial synthesis of Oseltamivir famously starts from (-)-shikimic acid, which is extracted from the seeds of the Chinese star anise (Illicium verum). The synthesis developed by Nie, Shi, Ko, and Lu provides a practical and efficient route to Oseltamivir phosphate in eight steps with a high overall yield.[1][2][3]
Workflow for the Synthesis of Oseltamivir from Shikimic Acid
References
Application Notes and Protocols for the Synthesis of Pyrido[2,3-d]pyrimidin-7-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive overview of the synthesis and applications of pyrido[2,3-d]pyrimidin-7-one derivatives, a class of heterocyclic compounds with significant therapeutic potential. The protocols detailed below are based on established literature and are intended to serve as a guide for the synthesis and evaluation of these molecules.
Introduction
Pyrido[2,3-d]pyrimidines are bicyclic heterocyclic compounds formed by the fusion of a pyridine and a pyrimidine ring.[1] The pyrido[2,3-d]pyrimidin-7-one core, in particular, is recognized as a "privileged scaffold" in medicinal chemistry due to its structural similarity to purine bases found in DNA and RNA.[2][3] This structural feature allows these compounds to interact with a variety of biological targets, most notably protein kinases. Consequently, derivatives of this scaffold have been extensively investigated for their therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.[4][5] Several pyrido[2,3-d]pyrimidin-7-one derivatives have shown promise as potent and selective inhibitors of various kinases, such as cyclin-dependent kinases (CDKs), tyrosine kinases, and others, making them highly attractive for drug discovery and development.[6] One prominent example is Palbociclib, a CDK4/6 inhibitor approved for the treatment of certain types of breast cancer.[7]
Synthetic Strategies
The synthesis of the pyrido[2,3-d]pyrimidin-7-one core can be broadly approached via two main strategies: construction from a pre-formed pyrimidine ring or from a pre-formed pyridine ring. Additionally, multicomponent reactions have emerged as an efficient method for the one-pot synthesis of these derivatives.
1. Synthesis from a Pre-formed Pyrimidine: This is a common approach where a suitably substituted pyrimidine is cyclized to form the adjacent pyridine ring. Starting materials often include 6-aminouracil derivatives which can undergo condensation with various reagents.[8]
2. Synthesis from a Pre-formed Pyridine: In this strategy, a substituted pyridine with functional groups at the 2 and 3 positions is used to construct the pyrimidine ring.
3. Multicomponent Reactions: These reactions involve the one-pot condensation of three or more starting materials to rapidly generate molecular complexity. For pyrido[2,3-d]pyrimidines, this often involves the reaction of an aminopyrimidine, an aldehyde, and a compound with an active methylene group.
Experimental Protocols
Protocol 1: Three-Component Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
This protocol describes a one-pot, three-component reaction for the synthesis of various pyrido[2,3-d]pyrimidine derivatives in an aqueous medium, which is an environmentally friendly approach.
Materials:
-
Aldehyde (1 mmol)
-
Alkyl nitrile (e.g., malononitrile) (1 mmol)
-
Aminopyrimidine (e.g., 6-aminothiouracil) (1 mmol)
-
Triethylbenzylammonium chloride (TEBAC) (as catalyst)
-
Water
Procedure:
-
A mixture of the aldehyde (1 mmol), alkyl nitrile (1 mmol), aminopyrimidine (1 mmol), and a catalytic amount of TEBAC is prepared in water.
-
The reaction mixture is stirred and heated. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated product is collected by filtration, washed with water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Expected Outcome: This method typically affords the desired pyrido[2,3-d]pyrimidine derivatives in good yields. The products can be characterized by elemental analysis, IR, and NMR spectroscopy.[9]
Protocol 2: Synthesis of 2,5,7-Trimethylpyrido[2,3-d]pyrimidin-4(3H)-one
This protocol details the synthesis of a specific pyrido[2,3-d]pyrimidin-4(3H)-one derivative via an intramolecular Pinner/Dimroth rearrangement.[10]
Materials:
-
2-amino-4,6-dimethylnicotinonitrile (1 mmol)
-
Acetic acid (excess)
-
Phosphoryl chloride (POCl3)
-
Methanol for recrystallization
Procedure:
-
A mixture of 2-amino-4,6-dimethylnicotinonitrile (1 mmol) and excess acetic acid is treated with phosphoryl chloride.
-
The reaction mixture is refluxed for 5-6 hours. The reaction is monitored by TLC.
-
After completion, the mixture is cooled and poured into cold water to precipitate the crude product.
-
The solid is collected by filtration, washed with water, and purified by recrystallization from methanol.
Characterization Data for 2,5,7-trimethylpyrido[2,3-d]pyrimidin-4(3H)-one:
-
Yield: 70%
-
Melting Point: 149-152 °C
-
IR (KBr, cm-1): 3020 (NH), 1612 (CO)
-
1H NMR (DMSO-d6, δ ppm): 2.23, 2.33, 2.47 (3s, 9H, 3CH3), 7.53 (s, 1H, Ar-H), 9.36 (s, 1H, NH)
-
13C NMR (DMSO-d6, δ ppm): 14.42, 16.22, 18.73 (3Me), 115.11, 123.95, 129.39, 149.91, 150.60, 164.83, 165.71 (Ar-C)[10]
Data Presentation
The following tables summarize the biological activity of selected pyrido[2,3-d]pyrimidin-7-one derivatives against various cancer cell lines and protein kinases.
Table 1: Cytotoxicity of Pyrido[2,3-d]pyrimidine Derivatives against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| 4 | MCF-7 | 0.57 | [11] |
| 11 | MCF-7 | 1.31 | [11] |
| 4 | HepG2 | 1.13 | [11] |
| 11 | HepG2 | 0.99 | [11] |
| 5a | MCF-7 | 1.77 ± 0.1 | [12] |
| 5e | MCF-7 | 1.39 ± 0.08 | [12] |
| 5a | HepG2 | 2.71 ± 0.15 | [12] |
| B1 | H1975 | 0.087 ± 0.016 | [13] |
| B7 | H1975 | 0.023 ± 0.003 | [13] |
| B1 | A549 | 1.508 ± 0.199 | [13] |
| B7 | A549 | 0.441 ± 0.027 | [13] |
Table 2: Kinase Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives
| Compound | Kinase Target | IC50 (nM) | Reference |
| 4 | PIM-1 | 11.4 | [11] |
| 10 | PIM-1 | 17.2 | [11] |
| 5a | VEGFR-2 | 217 ± 20 | [12] |
| 5e | VEGFR-2 | 124 ± 11 | [12] |
| 5a | HER-2 | 168 ± 9 | [12] |
| 5e | HER-2 | 77 ± 3 | [12] |
| B1 | EGFR L858R/T790M | 13 | [13] |
Visualizations
Signaling Pathways
The therapeutic efficacy of many pyrido[2,3-d]pyrimidin-7-one derivatives stems from their ability to inhibit protein kinases involved in cell signaling pathways that are often dysregulated in cancer.
Caption: General workflow for the synthesis and evaluation of pyrido[2,3-d]pyrimidin-7-one derivatives.
Caption: Inhibition of the CDK4/6 pathway by pyrido[2,3-d]pyrimidin-7-one derivatives, leading to cell cycle arrest.
Caption: Inhibition of receptor tyrosine kinase signaling by pyrido[2,3-d]pyrimidin-7-one derivatives.
Caption: Inhibition of ENPP1 by pyrido[2,3-d]pyrimidin-7-one derivatives enhances STING-mediated antitumor immunity.
Conclusion
The pyrido[2,3-d]pyrimidin-7-one scaffold represents a versatile and promising platform for the development of novel therapeutics, particularly in the field of oncology. The synthetic methodologies are well-established, offering various routes to a diverse range of derivatives. The protocols and data presented herein provide a foundation for researchers to synthesize, characterize, and evaluate these compounds for their potential as targeted therapeutic agents. Further exploration of this chemical space is warranted to uncover new drug candidates with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. The Rb-CDK4/6 signaling pathway is critical in neural precursor cell cycle regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 12. Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies | MDPI [mdpi.com]
- 13. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling with Chloropyrimidines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions with chloropyrimidine substrates. This powerful carbon-carbon bond-forming reaction is a cornerstone in medicinal chemistry and materials science for the synthesis of functionalized pyrimidines, a class of compounds with significant biological and pharmaceutical relevance.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely utilized method for the synthesis of biaryls and substituted aromatic compounds.[1] The reaction involves the palladium-catalyzed coupling of an organoboron compound, typically a boronic acid, with an organic halide or triflate.[2] Chloropyrimidines are attractive substrates for this reaction due to their commercial availability and the electron-deficient nature of the pyrimidine ring, which enhances their reactivity compared to analogous benzene halides.[3] This protocol outlines optimized conditions and detailed procedures for the successful Suzuki coupling of various chloropyrimidines.
The Critical Role of an Inert Atmosphere
The catalytic cycle of the Suzuki-Miyaura reaction involves a sensitive Pd(0) species that is susceptible to oxidation.[4] The presence of oxygen can lead to the formation of catalytically inactive palladium oxides, thereby quenching the reaction and resulting in low yields.[4] Phosphine ligands, commonly employed in these reactions, can also be oxidized by air, which diminishes their ability to stabilize the palladium catalyst. Therefore, maintaining an inert atmosphere by excluding oxygen and moisture is paramount for achieving high yields and reproducible results.[4] This is typically achieved using a Schlenk line or a glovebox and by thoroughly degassing all solvents.[4]
General Reaction Principle: The Suzuki Coupling Catalytic Cycle
The Suzuki coupling reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the chloropyrimidine to form an organopalladium(II) complex.[1]
-
Transmetalation: In the presence of a base, the organoboron compound (e.g., a boronic acid) transfers its organic moiety to the palladium(II) complex.[1]
-
Reductive Elimination: The palladium(II) complex undergoes reductive elimination to form the new carbon-carbon bond of the desired product and regenerate the catalytically active Pd(0) species.[1]
Caption: The Suzuki-Miyaura catalytic cycle.
Data Presentation: Optimization of Reaction Conditions
The successful Suzuki coupling of chloropyrimidines is highly dependent on the careful selection of the catalyst, base, and solvent. The following tables summarize the results from screening various reaction components for the Suzuki coupling of dichloropyrimidines.
Table 1: Catalyst Screening for Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [5]
| Catalyst | Ligand | Yield (%) | Notes |
| Pd(PPh₃)₄ | - | 71 | Effective and commonly used for this substrate. |
| Pd₂(dba)₃ | - | <5 | Inefficient without a suitable ligand. |
| Pd₂(dba)₃·CHCl₃ | - | 35 | Moderate yield, improved over Pd₂(dba)₃. |
Table 2: Solvent Screening for Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [6]
| Solvent | Yield (%) |
| 1,4-Dioxane/H₂O (2:1) | 80 |
| THF/H₂O | - |
| DMF | - |
| MeOH | - |
| H₂O | - |
Note: Specific yield values for all solvents were not provided in the source material, but 1,4-dioxane/H₂O (2:1) was identified as the most optimal solvent mixture.
Table 3: Base Screening for Suzuki Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with Arylboronic Acids [7]
| Base | Solvent | Yield (%) |
| K₃PO₄ | 1,4-Dioxane | 60 |
| K₃PO₄ | Toluene | 40 |
| K₃PO₄ | Acetonitrile | 36 |
Experimental Protocols
The following are generalized protocols for the Suzuki coupling of chloropyrimidines. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
General Procedure for Suzuki Coupling of a Chloropyrimidine under Inert Atmosphere
This procedure is suitable for most Suzuki coupling reactions with chloropyrimidines and utilizes a Schlenk line to maintain an inert atmosphere.
Materials:
-
Chloropyrimidine (1.0 eq)
-
Arylboronic acid (1.1-1.5 eq)[1]
-
Degassed solvent (e.g., 1,4-dioxane/water mixture)[6]
-
Schlenk flask
-
Magnetic stir bar
-
Condenser
-
Schlenk line with inert gas (Argon or Nitrogen) and vacuum
-
Syringes and needles
Procedure:
-
Assembly and Purging: Assemble a dry Schlenk flask containing a magnetic stir bar and a condenser. Connect the flask to the Schlenk line. Evacuate the flask under vacuum and then backfill with an inert gas. Repeat this "purge-and-refill" cycle three times to ensure a thoroughly inert environment.[4]
-
Addition of Solids: Under a positive flow of inert gas, quickly add the chloropyrimidine, arylboronic acid, palladium catalyst, and base to the Schlenk flask.[4]
-
Solvent Addition: Add the degassed solvent to the flask via a syringe.[8]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1][8]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[4]
Caption: General experimental workflow for Suzuki coupling.
Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine
Microwave irradiation can significantly shorten reaction times and improve yields, often with lower catalyst loading.[6][9]
Materials:
-
2,4-Dichloropyrimidine (1.0 eq)
-
Arylboronic acid (1.0 eq)
-
K₂CO₃ (3.0 eq)[9]
-
1,4-Dioxane/H₂O (2:1)[6]
-
Microwave vial with a stir bar
Procedure:
-
Reaction Setup: In a microwave vial, combine 2,4-dichloropyrimidine, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.[9]
-
Solvent Addition: Add the 1,4-dioxane/H₂O solvent mixture.[6]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 100 °C for 15 minutes.[6][9]
-
Work-up and Purification: After cooling, perform the standard work-up and purification as described in the general procedure.
Troubleshooting
Low or No Yield:
-
Inactive Catalyst: Ensure the palladium catalyst and ligands are of good quality and have been stored properly. For less reactive chloropyrimidines, consider using more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos).[8]
-
Oxygen Contamination: Thoroughly degas solvents and ensure the reaction is performed under a strictly inert atmosphere.[8]
-
Inappropriate Base: The choice of base is crucial. For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ may be required.[8]
-
Low Temperature: Aryl chlorides are generally less reactive than the corresponding bromides or iodides and often require higher reaction temperatures (80-110 °C) for the oxidative addition step to proceed efficiently.[8]
Side Reactions:
-
Protodeboronation: This common side reaction involves the protonolysis of the boronic acid. It can be minimized by using fresh, high-purity boronic acid and optimizing the reaction temperature and base.[5]
-
Homocoupling: The coupling of two boronic acid molecules can be reduced by ensuring efficient oxidative addition and transmetalation, sometimes by using a slight excess of the chloropyrimidine.[5]
References
Application Notes and Protocols: Synthesis and Evaluation of Antiviral and Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The relentless evolution of drug-resistant pathogens poses a significant threat to global health, necessitating the continuous development of novel antiviral and antibacterial agents. This document provides detailed application notes and protocols for the synthesis of promising heterocyclic compounds and the evaluation of their antimicrobial efficacy. The methodologies outlined herein are based on established scientific literature and are intended to provide a practical guide for researchers in the field of drug discovery and development.
The protocols cover the chemical synthesis of select antibacterial agents, specifically 2-azidobenzothiazoles and pyrido[2,3-d]pyrimidines, which serve as versatile scaffolds in medicinal chemistry.[1][2] Additionally, standardized assays for determining the efficacy of these and other potential antimicrobial compounds are detailed, including the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays for antibacterial activity, and the Plaque Reduction Assay for antiviral potency.[3][4]
I. Synthesis of Novel Antibacterial Agents
A. Synthesis of 2-Azidobenzothiazole Derivatives
2-Azidobenzothiazoles are valuable intermediates in the synthesis of various pharmacologically active heterocyclic compounds.[1] The following protocol describes a straightforward and efficient one-pot synthesis from substituted 2-aminobenzothiazoles.
Experimental Protocol: General Procedure for the Synthesis of 2-Azidobenzothiazoles [1]
-
Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminobenzothiazole (0.5 mmol) in 10 mL of water at room temperature.
-
Acidification: Add hydrochloric acid dropwise to the solution until the 2-aminobenzothiazole is completely dissolved.
-
Reagent Addition: Sequentially add aqueous solutions of sodium nitrite (2 mmol), sodium acetate (2 mmol), and sodium azide (2 mmol) dropwise to the reaction mixture at 5-minute intervals.
-
Reaction: Stir the reaction mixture for an additional 30 minutes at room temperature.
-
Work-up and Purification: The product can be isolated and purified using standard laboratory techniques, such as extraction and column chromatography. The reaction typically yields 80-95% of the desired 2-azidobenzothiazole.[1]
B. Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
Pyrido[2,3-d]pyrimidines are a class of compounds analogous to purines and have demonstrated significant potential as inhibitors of various kinases.[2] The following multi-step protocol outlines a general approach to synthesizing 6-chloropyrido[2,3-d]pyrimidine derivatives, which can be further modified to generate a library of potential drug candidates.
Experimental Protocol 1: Synthesis of a Pyrido[2,3-d]pyrimidin-7(8H)-one Intermediate [2]
-
Reaction Setup: In a suitable flask, create a stirred solution of 6-amino-1,3-dimethyluracil (1.0 eq) and an appropriate aryl aldehyde (e.g., 4-chlorobenzaldehyde, 1.0 eq) in ethanol.
-
Addition of Reagents: Add malononitrile (1.0 eq) to the solution, followed by a catalytic amount of piperidine (0.1 eq).
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize. Collect the solid product by filtration and wash it with cold ethanol.
Experimental Protocol 2: Chlorination of the Pyrido[2,3-d]pyrimidin-7(8H)-one Intermediate [2]
-
Reaction Setup: Suspend the pyrido[2,3-d]pyrimidin-7(8H)-one intermediate (1.0 eq) in toluene and add a catalytic amount of DMF.
-
Addition of Chlorinating Agent: Slowly add phosphorus oxychloride (3.0-5.0 eq) to the mixture at 0 °C.
-
Reflux: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 8-12 hours, monitoring by TLC.
-
Quenching: After the reaction is complete, carefully pour the mixture onto crushed ice to quench the reaction.
-
Neutralization and Extraction: Neutralize the aqueous solution with a saturated solution of sodium bicarbonate. Extract the product using an appropriate organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the 6-chloropyrido[2,3-d]pyrimidine derivative.
Table 1: Representative Yields for the Synthesis of Chloro-Substituted Pyrido[2,3-d]pyrimidine Derivatives
| Entry | Aryl Aldehyde | Product | Yield (%) |
| 1 | 4-Chlorobenzaldehyde | 5-(4-chlorophenyl)-6-chloro-1,3-dimethyl-pyrido[2,3-d]pyrimidine | 78 |
| 2 | 4-Methoxybenzaldehyde | 6-chloro-5-(4-methoxyphenyl)-1,3-dimethyl-pyrido[2,3-d]pyrimidine | 82 |
| 3 | Benzaldehyde | 6-chloro-1,3-dimethyl-5-phenyl-pyrido[2,3-d]pyrimidine | 85 |
Note: Yields are representative and may vary based on specific reaction conditions and substrates.
II. Evaluation of Antimicrobial Activity
A. Antibacterial Susceptibility Testing
The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are key quantitative measures of an antibacterial agent's efficacy.[3]
Experimental Protocol: Broth Microdilution for MIC and MBC Determination [3][5]
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth - MHB).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[5]
-
-
Microdilution Plate Setup:
-
In a 96-well microtiter plate, dispense 50 µL of sterile MHB into each well.
-
Add 50 µL of the test compound at 2x the highest desired concentration to the first well of a row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process down the row.
-
Include a positive control (bacteria with no compound) and a negative/sterility control (broth only).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial inoculum.
-
Incubate the plate at 37 °C for 16-24 hours.[5]
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibacterial agent that completely inhibits visible growth.[5]
-
-
MBC Determination:
-
From each well that shows no visible growth, aliquot 10 µL and plate it onto a suitable agar medium (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates at 37 °C for 24 hours.
-
The MBC is the lowest concentration of the agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[6]
-
Table 2: Sample MIC and MBC Data for a Novel Antibacterial Agent
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus ATCC 25923 | 8 | 16 |
| Enterococcus faecalis ATCC 51299 | 16 | 32 |
| Escherichia coli ATCC 10536 | 32 | 64 |
| Pseudomonas aeruginosa ATCC 10145 | 64 | >128 |
Note: These are example data and will vary for different compounds and bacterial strains.
B. Antiviral Efficacy Testing
The plaque reduction assay is a standard method for determining the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[4]
Experimental Protocol: Plaque Reduction Assay [4][7]
-
Cell Culture:
-
Seed a suitable host cell line (e.g., Vero cells) in 6-well or 24-well plates and grow until a confluent monolayer is formed.
-
-
Compound Preparation:
-
Prepare a series of two-fold serial dilutions of the test antiviral agent in cell culture medium. The highest concentration should be below the cytotoxic concentration of the compound.
-
Include a "no drug" virus control and a "no virus" cell control.
-
-
Infection:
-
Wash the cell monolayers twice with sterile phosphate-buffered saline (PBS).
-
Infect the cells with a known concentration of the virus (multiplicity of infection - MOI) for an adsorption period of 1-2 hours.[7]
-
-
Treatment and Overlay:
-
After the adsorption period, aspirate the virus inoculum.
-
Add an overlay medium (e.g., containing 0.4% agarose) with the different concentrations of the antiviral agent.[8]
-
Allow the overlay to solidify at room temperature.
-
-
Incubation:
-
Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
-
Plaque Visualization:
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration compared to the virus control.
-
The 50% effective concentration (EC₅₀) can be determined by regression analysis.
-
Table 3: Sample Plaque Reduction Assay Data for a Novel Antiviral Agent
| Compound Conc. (µM) | Average Plaque Count | % Plaque Reduction |
| 0 (Virus Control) | 120 | 0 |
| 1 | 95 | 20.8 |
| 5 | 62 | 48.3 |
| 10 | 31 | 74.2 |
| 25 | 8 | 93.3 |
| 50 | 0 | 100 |
Note: These are example data and will vary for different compounds and viruses.
III. Visualizations
Signaling Pathways and Experimental Workflows
Caption: General mechanisms of action for antiviral drugs targeting different stages of the viral lifecycle.
Caption: Common mechanisms of action for antibacterial agents targeting essential bacterial processes.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
References
- 1. Frontiers | Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. protocols.io [protocols.io]
- 4. benchchem.com [benchchem.com]
- 5. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate
Welcome to the Technical Support Center for the purification of crude Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this critical pharmaceutical intermediate.
Introduction to Purification Challenges
This compound is a key building block in the synthesis of various bioactive molecules.[1] The purity of this intermediate is paramount to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). Crude reaction mixtures often contain a variety of impurities, including unreacted starting materials, reagents, and side-products, which can interfere with downstream reactions and compromise the final product's integrity. This guide provides a systematic approach to purifying this compound, focusing on the principles behind the methods and practical solutions to common issues.
Understanding Potential Impurities
A thorough understanding of the synthetic route is the first step in developing an effective purification strategy. A common route to analogous 4-chloropyrimidine derivatives involves the condensation of a suitable amidine or thiourea with a substituted malonate, followed by chlorination. For instance, a related synthesis of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate involves the condensation of S-methylisothiourea with diethyl ethoxymethylene malonate, followed by treatment with phosphorus oxychloride.[2]
Based on this and similar synthetic pathways, the following are potential impurities in crude this compound:
-
Unreacted Starting Materials: Such as the corresponding 4-hydroxy-2-methylpyrimidine-5-carboxylate precursor.
-
Chlorinating Agent Byproducts: Residual phosphorus-based reagents (from POCl₃) or their hydrolysis products.
-
Isomeric Byproducts: Small amounts of other chlorinated species.
-
Over-chlorinated Products: Dichlorinated pyrimidine species.
-
Solvent Residues: Residual solvents from the reaction and initial work-up.
The nature and quantity of these impurities will dictate the most appropriate purification strategy.
Purification Workflow: A Decision-Making Diagram
The following diagram outlines a general workflow for the purification of crude this compound.
Caption: Decision workflow for purification.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the purification of this compound, presented in a question-and-answer format.
Recrystallization Issues
Q1: My compound is not dissolving in the hot recrystallization solvent, even after adding a large volume. What should I do?
A1: This indicates that the chosen solvent is not suitable. A good recrystallization solvent should dissolve the compound when hot but not when cold.
-
Causality: The solvent's polarity may be too different from that of your compound. "Like dissolves like" is a guiding principle; for an ester-containing heterocyclic compound, moderately polar solvents are often a good starting point.
-
Solution:
-
Try a different solvent: Experiment with a range of solvents with varying polarities. Good candidates for this compound could include ethanol, isopropanol, ethyl acetate, or toluene.
-
Use a solvent mixture: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. Common solvent mixtures include ethyl acetate/hexanes or methanol/water.[3]
-
Q2: My compound "oils out" instead of forming crystals upon cooling. How can I fix this?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated or when the melting point of the compound is lower than the boiling point of the solvent.
-
Causality: Rapid cooling or the presence of impurities can inhibit the formation of a crystal lattice, leading to the separation of a supercooled liquid.
-
Solution:
-
Reheat and add more solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to reduce the degree of supersaturation and allow the solution to cool more slowly.
-
Slow down the cooling process: Insulate the flask to encourage slow cooling. This provides more time for the molecules to orient themselves into a crystal lattice.
-
Scratch the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seed the solution: If you have a small crystal of the pure compound, add it to the cooled solution to induce crystallization.
-
Q3: After recrystallization, my product is still impure. What are the next steps?
A3: If a single recrystallization does not yield a product of the desired purity, several options are available.
-
Causality: The impurities may have similar solubility properties to your product in the chosen solvent.
-
Solution:
-
Perform a second recrystallization: Use a different solvent or solvent system for the second recrystallization.
-
Switch to column chromatography: If recrystallization is ineffective, column chromatography is a more powerful technique for separating compounds with similar polarities.
-
Column Chromatography Issues
Q4: How do I choose the right solvent system (eluent) for column chromatography?
A4: The ideal solvent system should provide good separation of your target compound from its impurities on a Thin Layer Chromatography (TLC) plate.
-
Causality: The separation on a silica gel column is based on the differential partitioning of the components of the mixture between the stationary phase (silica gel) and the mobile phase (eluent).
-
Solution:
-
TLC analysis: Experiment with different solvent systems using TLC. A good starting point for this compound would be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.
-
Target Rf value: Aim for an Rf value of approximately 0.2-0.4 for your target compound on the TLC plate. This generally provides the best separation on a column. A common eluent for similar compounds is a mixture of hexanes and ethyl acetate.[4]
-
Q5: My compound is streaking on the TLC plate and the column. What is causing this and how can I prevent it?
A5: Streaking is often caused by overloading the sample, poor solubility in the eluent, or strong interactions with the silica gel.
-
Causality: If the compound is too concentrated or has a strong affinity for the stationary phase, it does not move in a tight band, leading to streaking. Acidic or basic compounds can also interact strongly with the slightly acidic silica gel.
-
Solution:
-
Reduce the sample load: Use a more dilute solution for spotting on the TLC plate and load less crude material onto the column.
-
Modify the eluent: If your compound is basic (due to the pyrimidine nitrogens), adding a small amount of a base like triethylamine (0.1-1%) to the eluent can neutralize the acidic sites on the silica gel and improve the peak shape.
-
Dry loading: Dissolve your crude product in a minimal amount of a volatile solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be loaded onto the top of the column. This technique often leads to better separation.
-
Q6: I am not getting good separation between my product and an impurity. What can I do?
A6: Poor separation can be due to an inappropriate solvent system or issues with the column packing.
-
Causality: If the eluent is too polar, all components will move too quickly up the column, resulting in poor separation. If it is not polar enough, the compounds may not move at all.
-
Solution:
-
Optimize the eluent: Adjust the polarity of the solvent system. Small changes in the ratio of the solvents can have a significant impact on the separation.
-
Use a gradient elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography. This can help to first elute the less polar impurities, followed by your product, and then the more polar impurities.
-
Ensure proper column packing: A well-packed column is crucial for good separation. Ensure the silica gel is packed uniformly without any air bubbles or cracks.
-
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a few drops of a test solvent and observe the solubility at room temperature. If it is insoluble, heat the test tube gently. A suitable solvent will dissolve the compound when hot but the compound will precipitate upon cooling. Good starting solvents to test are ethanol, ethyl acetate, and hexane/ethyl acetate mixtures.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask with stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize the yield, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
Eluent Selection: As determined by TLC analysis (e.g., a mixture of hexanes and ethyl acetate).
-
Column Packing:
-
Secure a glass column vertically.
-
Add a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand.
-
Fill the column with silica gel (slurry packing with the eluent is recommended to avoid air bubbles).
-
Add another layer of sand on top of the silica gel.
-
Equilibrate the column by running the eluent through it.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Carefully add the sample to the top of the column.
-
Alternatively, use the dry loading method described in Q5.
-
-
Elution:
-
Add the eluent to the column and apply gentle pressure (using a pump or compressed air) to achieve a steady flow rate.
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
-
Solvent Evaporation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
-
Safety and Handling
This compound and similar chlorinated heterocyclic compounds should be handled with care in a well-ventilated fume hood.[5][6] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hazard Statements (for a similar compound): Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[7]
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/eye protection/face protection.[8]
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Data Presentation
Table 1: Recommended Solvents for Purification
| Purification Method | Solvent/Solvent System | Rationale |
| Recrystallization | Ethanol, Isopropanol, Ethyl Acetate/Hexanes | Good solubility at high temperatures and poor solubility at low temperatures for many pyrimidine derivatives.[3] |
| Column Chromatography | Hexanes/Ethyl Acetate, Dichloromethane/Methanol | Offers a wide range of polarities to effectively separate the target compound from common impurities. |
Table 2: Typical TLC Conditions
| Parameter | Value |
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | Hexanes:Ethyl Acetate (e.g., 7:3 v/v) |
| Visualization | UV light (254 nm) |
Conclusion
The successful purification of crude this compound is a critical step in many synthetic endeavors. By understanding the potential impurities and applying a systematic approach to purification, researchers can consistently obtain high-purity material. This guide provides a foundation for troubleshooting common issues and selecting the appropriate purification techniques. Remember that careful observation and methodical optimization are key to overcoming purification challenges.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]
- 3. reddit.com [reddit.com]
- 4. Chromatography [chem.rochester.edu]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate | C8H9ClN2O2 | CID 21220624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. static.cymitquimica.com [static.cymitquimica.com]
Technical Support Center: Synthesis of 4-Chloropyrimidine
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 4-chloropyrimidine and its derivatives. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during synthesis, with a focus on the formation of side products.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the most common side products observed during the synthesis of 4-chloropyrimidines from hydroxylated precursors (e.g., uracil, barbituric acid)?
A1: The synthesis of 4-chloropyrimidines, typically through the chlorination of hydroxylated pyrimidines with reagents like phosphorus oxychloride (POCl₃), can lead to several side products. The most prevalent of these include:
-
Incompletely Chlorinated Pyrimidines: These are intermediates where not all hydroxyl groups have been replaced by chlorine. For instance, in the synthesis of 4,6-dichloropyrimidine from 4,6-dihydroxypyrimidine, residual 4-chloro-6-hydroxypyrimidine can be a significant impurity if the reaction is not driven to completion.
-
Over-chlorinated Pyrimidines: When the starting material has multiple reactive sites, over-chlorination can occur. For example, the synthesis of 2,4,6-trichloropyrimidine from barbituric acid can sometimes yield 2,4,5,6-tetrachloropyrimidine.[1]
-
Hydrolysis Products: 4-Chloropyrimidines are susceptible to hydrolysis, especially during aqueous workup. The chloro group can be replaced by a hydroxyl group, reverting the product to a hydroxypyrimidine. This is often exacerbated by elevated temperatures and non-neutral pH.
-
Polymeric and Tarry Materials: Under harsh reaction conditions, such as high temperatures, pyrimidine intermediates can degrade or polymerize, forming intractable "tarry" or "slimy" precipitates.[2] These are often complex mixtures and can significantly complicate product isolation.
-
Phosphorus-Containing Impurities: The use of phosphorus-based chlorinating agents like POCl₃ results in the formation of chlorophosphoric acids and other phosphorus oxides as byproducts. These acidic and often viscous residues need to be carefully removed during workup.
-
Amine Hydrochlorides: When tertiary amines (e.g., triethylamine, N,N-dimethylaniline) are used as catalysts, they form hydrochloride salts, which may precipitate and need to be separated from the desired product.[3]
Q2: During the workup of my 4-chloropyrimidine synthesis, I observe a significant amount of a tar-like substance. What causes this and how can I prevent it?
A2: The formation of tarry or polymeric side products is a common issue in pyrimidine synthesis, often resulting from the degradation of the pyrimidine ring under the harsh conditions required for chlorination.[2]
-
Cause: High reaction temperatures and prolonged reaction times can promote the decomposition and subsequent polymerization of reactive intermediates. The presence of strong acids, such as the chlorophosphoric acid byproducts from POCl₃, can also contribute to this.
-
Prevention and Troubleshooting:
-
Temperature Control: Carefully control the reaction temperature. While heating is necessary to drive the chlorination, excessive temperatures should be avoided.
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, GC-MS) and stop the reaction once the starting material is consumed to avoid prolonged exposure to harsh conditions.
-
Use of Additives: The addition of a tertiary amine or a quaternary ammonium salt can sometimes lead to milder reaction conditions and help to solubilize intermediates, thereby reducing the formation of insoluble tars.[2]
-
Careful Quenching: The quenching of the reaction mixture is a critical step. Adding the reaction mixture to ice water too slowly or without efficient stirring can lead to localized "hot spots" that promote side reactions. Conversely, a well-controlled, rapid quench into a vigorously stirred ice/water mixture is recommended.
-
Q3: My final 4-chloropyrimidine product is contaminated with the corresponding hydroxypyrimidine. How can I avoid this?
A3: Contamination with the starting hydroxypyrimidine or its hydrolyzed product is typically due to either incomplete reaction or hydrolysis during workup.
-
Incomplete Reaction:
-
Reagent Stoichiometry: Ensure a sufficient excess of the chlorinating agent (e.g., POCl₃) is used.
-
Reaction Time and Temperature: The reaction may require longer heating or a higher temperature to go to completion. Monitor the reaction to determine the optimal conditions.
-
Catalyst: The use of a catalyst, such as a tertiary amine, can often drive the reaction to completion more efficiently.
-
-
Hydrolysis during Workup:
-
Temperature: Perform the aqueous workup at low temperatures (e.g., using ice water) to minimize the rate of hydrolysis.
-
pH Control: During neutralization of the acidic reaction mixture, avoid strongly basic conditions, as this can promote nucleophilic substitution of the chlorine atom by hydroxide. It is often recommended to neutralize to a pH of around 6-7.
-
Extraction: Promptly extract the 4-chloropyrimidine into a non-polar organic solvent after quenching and neutralization to minimize its contact time with the aqueous phase.
-
Q4: How can I effectively remove the amine hydrochloride byproduct from my reaction mixture?
A4: When a tertiary amine is used as a catalyst, its hydrochloride salt is a common byproduct. This salt is typically insoluble in the non-polar organic solvents used for extraction.
-
Filtration: If the amine hydrochloride precipitates from the reaction mixture or upon dilution with a suitable solvent, it can be removed by filtration.[3]
-
Aqueous Wash: During the workup, the amine hydrochloride will partition into the aqueous layer. Washing the organic extract with water or a dilute acid solution can help to ensure its complete removal.
Summary of Common Side Products and Troubleshooting
| Side Product | Potential Cause | Recommended Troubleshooting Steps |
| Incompletely Chlorinated Pyrimidine | Insufficient chlorinating agent, low reaction temperature, or short reaction time. | Increase the molar excess of the chlorinating agent (e.g., POCl₃). Optimize reaction temperature and time, monitoring by TLC or HPLC. Consider the use of a tertiary amine catalyst. |
| Over-chlorinated Pyrimidine | Harsh reaction conditions or a highly reactive substrate. | Carefully control the reaction temperature and time. Use a milder chlorinating agent if possible. |
| Hydroxypyrimidine (from hydrolysis) | High temperature or non-neutral pH during aqueous workup. | Quench the reaction mixture in ice water. Maintain a neutral or slightly acidic pH during workup. Promptly extract the product into an organic solvent. |
| Polymeric/Tarry Materials | High reaction temperatures, prolonged reaction times, or localized "hot spots" during quenching. | Maintain strict temperature control. Monitor the reaction to avoid unnecessary heating time. Ensure efficient stirring during quenching. Consider using additives like tertiary amines to achieve milder conditions.[2] |
| Phosphorus-Containing Byproducts | Inherent to the use of phosphorus-based chlorinating agents. | Carefully quench the reaction mixture to hydrolyze these byproducts. Thoroughly wash the organic extract with water and/or a mild base (e.g., sodium bicarbonate solution) to remove acidic phosphorus species. |
| Amine Hydrochloride Salts | Use of tertiary amines as catalysts. | Remove by filtration if precipitated. Wash the organic layer with water during workup to dissolve and remove the salt.[3] |
Experimental Protocols
Synthesis of 2,4,6-Trichloropyrimidine from Barbituric Acid
This protocol is adapted from established industrial processes.
-
Reaction Setup: In a flask equipped with a stirrer, reflux condenser, and thermometer, add barbituric acid (1 molar equivalent) to an excess of phosphorus oxychloride (POCl₃) (e.g., 4-5 molar equivalents).
-
Addition of Catalyst: To this suspension, a catalyst such as N,N-dimethylaniline or N-methylpyrrolidone (catalytic amount) can be added.[4]
-
Heating: Heat the reaction mixture to 75-100 °C and maintain this temperature with stirring for several hours (e.g., 4-7 hours).[4][5] The reaction progress should be monitored (e.g., by GC-MS).
-
Second Chlorination Step: After the initial reaction, phosphorus pentachloride (PCl₅) or a mixture of phosphorus trichloride (PCl₃) and chlorine gas can be introduced to ensure complete chlorination.[4][5]
-
Workup:
-
Cool the reaction mixture.
-
Carefully and slowly add the reaction mixture to a vigorously stirred mixture of crushed ice and water. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., toluene, dichloromethane).
-
Wash the combined organic extracts with water and then with a dilute sodium bicarbonate solution to remove residual acids.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
-
Purification: The crude 2,4,6-trichloropyrimidine can be purified by vacuum distillation.[4]
Troubleshooting Workflow for Side Product Identification and Mitigation
References
- 1. jptcp.com [jptcp.com]
- 2. Investigating the chlorination of acidic pharmaceuticals and by-product formation aided by an experimental design methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 4. KR19980063957A - Method for preparing 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 5. US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
Technical Support Center: Optimizing Nucleophilic Displacement on Pyrimidines
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize nucleophilic aromatic substitution (SNAr) reactions on pyrimidine scaffolds.
Troubleshooting Guide
Issue 1: Low or No Conversion
Q1: My SNAr reaction on a chloropyrimidine is showing poor conversion. What are the likely causes and how can I improve the yield?
A1: Low conversion in SNAr reactions on pyrimidines can stem from several factors, primarily related to substrate reactivity and reaction conditions.
-
Substrate Activation: The pyrimidine ring's susceptibility to nucleophilic attack is significantly enhanced by the presence of electron-withdrawing groups (EWGs).[1] These groups stabilize the negative charge in the Meisenheimer intermediate, a key step in the SNAr mechanism.[1][2][3] If your pyrimidine substrate is not sufficiently activated, the reaction will be sluggish.[1]
-
Solution: If possible, consider modifying the pyrimidine scaffold to include an EWG. The reactivity of halopyrimidines is generally greater than similarly substituted pyridines due to the additional nitrogen atom.[4]
-
-
Reaction Temperature: Many SNAr reactions require elevated temperatures to proceed at a reasonable rate.[1]
-
Solution: Gradually increase the reaction temperature, monitoring for product formation and potential degradation. Temperatures can range from room temperature to reflux, depending on the specific substrates.[1] Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields.[1][5]
-
-
Solvent Choice: The choice of solvent is critical for SNAr reactions.
-
Base Selection: When using amine nucleophiles, a base is often required to neutralize the generated acid (e.g., HCl).
Issue 2: Poor Regioselectivity (Mixture of Isomers)
Q2: I am getting a mixture of C2 and C4 substituted products on my dichloropyrimidine. How can I control the regioselectivity?
A2: Regioselectivity in nucleophilic displacement on di- or tri-substituted pyrimidines is a common challenge influenced by electronic and steric factors.
-
Inherent Reactivity: For 2,4-dichloropyrimidines, nucleophilic attack generally occurs preferentially at the C4 position.[8][9][10] This is because the intermediate formed is better stabilized by resonance.[2][3][8] The general order of reactivity for leaving groups at different positions is C4 > C2 > C6.[11]
-
Controlling Factors:
-
Electron-withdrawing groups at C5 enhance the selectivity for substitution at C4.[9]
-
Electron-donating groups at C6 can reverse this selectivity, favoring substitution at the C2 position.[10]
-
Tertiary amine nucleophiles have been shown to exhibit excellent C2 selectivity on 2,4-dichloropyrimidines with an electron-withdrawing group at C5.[9]
-
-
-
Steric Hindrance: Bulky substituents on the pyrimidine ring or a sterically demanding nucleophile can influence the site of attack. A bulky group at the C5 position, for example, can hinder attack at the C4 position, potentially favoring C2 substitution.[10]
-
Leaving Group: The nature of the leaving group can also play a role. While chlorine is a common leaving group, others like sulfones can be used. For instance, a methylsulfonyl group (MeSO₂) at C2 and a chlorine at C4 can lead to selective C2 substitution with alkoxides at low temperatures, while amines still favor the C4 position.[12]
Issue 3: Formation of Side Products (e.g., Solvolysis)
Q3: I am observing significant amounts of hydroxypyrimidine or alkoxypyrimidine side products in my reaction. How can I minimize this solvolysis?
A3: Solvolysis occurs when the solvent (e.g., water, alcohol) acts as a nucleophile. This is a common side reaction, especially under basic conditions or at elevated temperatures.[7]
-
Solvent Choice: The most direct way to avoid solvolysis is to use a non-protic solvent.
-
Anhydrous Conditions: Trace amounts of water or alcohol in your reagents or solvents can lead to solvolysis byproducts.
-
Control of Basicity: The formation of alkoxide ions, which are strong nucleophiles, can be favored in alcoholic solvents with a strong base, leading to competition with your desired nucleophile.[7]
-
Solution: If a protic solvent must be used, consider a weaker base or carefully control the stoichiometry of the base.
-
-
Temperature and Reaction Time: Prolonged reaction times at high temperatures can promote the formation of degradation and side products.
-
Solution: Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it as soon as the starting material is consumed.[1] Consider running the reaction at a lower temperature for a longer period.
-
Frequently Asked Questions (FAQs)
Q4: What is the typical order of reactivity for leaving groups on a pyrimidine ring?
A4: The reactivity of a leaving group is inversely related to its basicity; weaker bases are better leaving groups.[14] For halogens, the typical order of reactivity in SNAr reactions is F > Cl > Br > I. However, other groups like sulfones (-SO₂R) can also be excellent leaving groups.[15]
Q5: Which positions on the pyrimidine ring are most susceptible to nucleophilic attack?
A5: The C2, C4, and C6 positions of the pyrimidine ring are electron-deficient and thus activated for nucleophilic attack.[11][16] The C5 position is less electron-deficient.[16] The relative reactivity is generally C4 > C2 > C6.
Q6: When should I consider a metal-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig) instead of a direct SNAr?
A6: While SNAr is often simpler and avoids transition metals, it has limitations.[4] A Buchwald-Hartwig amination is a powerful alternative under the following circumstances:
-
Unactivated Pyrimidines: If your pyrimidine lacks strong electron-withdrawing groups, a direct SNAr may not be feasible.
-
Weak Nucleophiles: For weakly nucleophilic amines, a palladium-catalyzed reaction is often more effective.
-
Milder Conditions: Buchwald-Hartwig reactions can sometimes proceed under milder conditions than SNAr, which may be beneficial for sensitive substrates.[1]
Q7: Can I use water as a solvent for SNAr reactions on pyrimidines?
A7: Yes, water can be an effective and environmentally friendly solvent for SNAr reactions on certain pyrimidines, particularly with amine nucleophiles.[4][6] In some cases, the presence of an acid can promote the amination of fused pyrimidines in water.[6] However, the risk of hydrolysis as a side reaction must be considered.[1] Using a base like potassium fluoride (KF) in water has been shown to be effective for amination of various heteroaryl chlorides.[4]
Data and Reaction Parameters
Table 1: Comparison of Conditions for Amination of Chloropyrimidines
| Method | Catalyst/Base | Solvent | Temperature (°C) | Key Features |
| SNAr | K₂CO₃, Cs₂CO₃, or TEA[1][7] | DMF, DMSO, NMP, Ethanol[1][7] | 80 - 120 (or reflux)[1][7] | Simple, transition-metal-free; requires activated pyrimidine. |
| Buchwald-Hartwig | Pd₂(dba)₃ or Pd(OAc)₂ with biarylphosphine ligands (e.g., XPhos) / NaOtBu[1] | Anhydrous Toluene[1] | 80 - 110[1] | Versatile, good for unactivated systems and weak nucleophiles. |
| Ullmann | CuI with a ligand[1] | - | Higher temperatures often required | Copper-catalyzed; classic method with recent improvements. |
| Aqueous SNAr | KF or weak acid[4][6] | Water[4][6] | Reflux | "Green" conditions; potential for hydrolysis side product. |
Experimental Protocols
Protocol 1: General Procedure for SNAr Amination of a Chloropyrimidine
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation: In a round-bottom flask, dissolve the chloropyrimidine (1.0 mmol) in a suitable polar aprotic solvent (e.g., DMF, 5 mL).[1]
-
Addition of Reagents: Add the amine nucleophile (1.5 mmol) and a base (e.g., K₂CO₃, 2.0 mmol).[1]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.[1]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[1]
-
Work-up: After completion, cool the reaction to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1] The crude product can then be purified by column chromatography.
Visual Guides
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting logic for low SNAr conversion.
Decision Pathway for Managing Side Reactions
Caption: Decision-making for minimizing side product formation.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. wuxibiology.com [wuxibiology.com]
- 11. bhu.ac.in [bhu.ac.in]
- 12. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 13. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gacariyalur.ac.in [gacariyalur.ac.in]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Pyrimidine - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Low Conversion Rates in Pyrimidine Functionalization
Audience: Researchers, scientists, and drug development professionals.
This guide provides a systematic approach to troubleshooting common issues encountered during the functionalization of pyrimidine rings, a critical process in the synthesis of numerous pharmaceutical compounds. The content is structured in a question-and-answer format to directly address challenges and provide actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira)
Q1: My Suzuki-Miyaura coupling of a chloropyrimidine is resulting in a low yield. What are the primary factors to investigate?
A1: Low yields in Suzuki-Miyaura couplings of pyrimidines, especially with less reactive chloro-substrates, are a common challenge. The primary culprits are often an inefficient catalyst system, suboptimal reaction conditions, or poor reagent quality. The electron-deficient nature of the pyrimidine ring can lead to catalyst inhibition.
Troubleshooting Steps:
-
Evaluate the Catalyst System:
-
Palladium Precursor: Ensure the quality of your palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂). For challenging couplings, consider using more active pre-catalysts.
-
Ligand: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can significantly improve yields by promoting oxidative addition and preventing catalyst deactivation.
-
-
Optimize Reaction Conditions:
-
Base: The base plays a crucial role in the transmetalation step. Screen a variety of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃. The strength and solubility of the base can have a significant impact on the reaction rate.
-
Solvent: Ensure the use of anhydrous and deoxygenated solvents. Common choices include 1,4-dioxane, toluene, and THF, often with a small amount of water to aid in the dissolution of the base.
-
Temperature: If the reaction is sluggish, a moderate increase in temperature may be necessary. However, excessively high temperatures can lead to catalyst decomposition and side reactions.
-
-
Assess Reagent Quality:
-
Boronic Acid/Ester: Boronic acids can decompose upon storage. Use fresh, high-purity boronic acid or consider using more stable boronic esters (e.g., pinacol esters).
-
Substrate Purity: Impurities in the starting halopyrimidine can poison the catalyst. Purify the starting material if necessary.
-
Q2: I am observing significant dehalogenation of my pyrimidine starting material in a Buchwald-Hartwig amination. How can I mitigate this side reaction?
A2: Dehalogenation is a common side reaction in palladium-catalyzed couplings, particularly with electron-rich ligands and strong bases. It occurs when the halo-pyrimidine is reduced instead of undergoing cross-coupling.
Mitigation Strategies:
-
Use a Milder Base: Strong bases like NaOtBu can promote dehalogenation. Consider switching to a weaker base such as Cs₂CO₃ or K₃PO₄.
-
Modify the Ligand: While electron-rich ligands are often necessary for C-N bond formation, an overly electron-rich ligand can favor the dehalogenation pathway. Screening different ligands is recommended.
-
Lower the Reaction Temperature: Dehalogenation can be more prevalent at higher temperatures. Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.
Q3: My Sonogashira coupling is plagued by alkyne homocoupling (Glaser coupling). What are the best strategies to favor the desired cross-coupling?
A3: Glaser coupling is a copper-mediated homocoupling of terminal alkynes and is a primary competing side reaction in Sonogashira couplings.
Suppression Techniques:
-
Strictly Anaerobic Conditions: Oxygen promotes Glaser coupling. Ensure all solvents and reagents are thoroughly degassed, and maintain a robust inert atmosphere (argon or nitrogen) throughout the reaction.
-
Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed. These often employ specific palladium catalysts and ligands that can facilitate the reaction without a copper co-catalyst.
-
Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture via a syringe pump can help maintain a low concentration of the alkyne, thus favoring the cross-coupling pathway over homocoupling.
-
Choice of Base: The choice of amine base can influence the rate of homocoupling. Triethylamine or diisopropylethylamine are common choices.
Section 2: C-H Functionalization
Q4: My direct C-H arylation of a pyrimidine is not proceeding or is giving very low conversion. What should I troubleshoot?
A4: Direct C-H functionalization of pyrimidines can be challenging due to the need to selectively activate a specific C-H bond. Low conversion can be due to an inappropriate catalyst, directing group, or reaction conditions.
Troubleshooting Steps:
-
Catalyst and Ligand: Palladium catalysts are commonly used. The choice of palladium source (e.g., Pd(OAc)₂) and ligand is crucial and often substrate-dependent.
-
Directing Group (if applicable): Many C-H activation strategies rely on a directing group to achieve regioselectivity. Ensure the directing group is correctly installed and is compatible with the reaction conditions.
-
Oxidant/Additives: C-H activation reactions often require an oxidant (e.g., Ag₂CO₃, benzoquinone) or additives to facilitate the catalytic cycle. Ensure these are fresh and used in the correct stoichiometry.
-
Solvent: The solvent can significantly influence the reaction outcome. Polar aprotic solvents like DMF or DMA are often used, but screening different solvents may be necessary.
-
Temperature: C-H activation often requires elevated temperatures to break the C-H bond. However, be mindful of potential substrate or product decomposition at very high temperatures.
Data Presentation: Comparative Analysis of Reaction Conditions
The following tables summarize quantitative data from various studies to guide the optimization of reaction conditions.
Table 1: Comparison of Palladium Catalysts and Bases in Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid
| Entry | Pd Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp (°C) | Time | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ (3) | 1,4-Dioxane/H₂O | 100 (MW) | 15 min | 81 |
| 2 | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ (3) | 1,4-Dioxane | 100 | 24 h | 71 |
| 3 | Pd(OAc)₂ (4) | PPh₃ | K₃PO₄ (1.5) | Toluene | 100 | 12-24 h | Good |
| 4 | PdCl₂(PPh₃)₂ (4) | PPh₃ | K₃PO₄ (1.5) | Toluene | 100 | 12-24 h | Good |
Data compiled from literature sources. "Good" indicates a high reported yield without a specific percentage given in the source.
Table 2: Effect of Ligand and Base on Buchwald-Hartwig Amination of 2-Chloropyrimidines
| Entry | Pyrimidine Substrate | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Chloropyrimidine | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.2) | Toluene | 100 | 95 |
| 2 | 2-Chloropyrimidine | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (1.5) | 1,4-Dioxane | 110 | 88 |
| 3 | 2-Chloro-4-phenylpyrimidine | Benzylamine | Pd₂(dba)₃ (1) | BINAP (1.5) | K₃PO₄ (1.4) | Toluene | 80 | 92 |
This table is a representative summary based on typical conditions and outcomes reported in the literature.
Table 3: Conditions for Palladium-Catalyzed C-H Arylation of Pyrimidine Derivatives
| Entry | Pyrimidine Substrate | Arylating Agent | Pd Catalyst (mol%) | Ligand/Additive | Base/Oxidant | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Arylpyrimidine | Aryl Iodide | Pd(OAc)₂ (10) | - | K₂CO₃ / TBAB | DMA | 110-130 | up to 94 |
| 2 | 5-Iodouracil | Benzene | Pd₂(dba)₃ (5) | TBAF | - | DMF | 100 | 70 |
| 3 | Imidazo[1,2-a]pyrimidine | Aryl Bromide | Pd(OAc)₂ (5) | PCy₃ | K₂CO₃ | Dioxane | 120 | 85 |
Data compiled from various literature reports on C-H functionalization.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Chloropyrimidine
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon), combine the chloropyrimidine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add the halopyrimidine (1.0 equiv), the base (e.g., NaOtBu, 1.2 equiv), and the palladium pre-catalyst/ligand system (e.g., Pd₂(dba)₃/Xantphos, 1-5 mol%).
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene, 0.1-0.2 M) via syringe, followed by the amine (1.1-1.5 equiv).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Protocol 3: General Procedure for Copper-Free Sonogashira Coupling
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the halopyrimidine (1.0 equiv) in a suitable degassed solvent (e.g., THF or DMF).
-
Catalyst and Base Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a suitable base (e.g., triethylamine or diisopropylamine, 2-3 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) to the mixture.
-
Reaction: Stir the reaction at room temperature or with heating until completion (monitor by TLC or LC-MS).
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Purification: Purify the crude product by column chromatography.
Visualizations: Troubleshooting Workflows
Caption: Troubleshooting workflow for low-yield pyrimidine cross-coupling reactions.
Caption: Troubleshooting workflow for pyrimidine C-H functionalization reactions.
Technical Support Center: Recrystallization of Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the recrystallization of Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate. Below you will find frequently asked questions, a detailed experimental protocol, and a troubleshooting guide to address common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of recrystallizing this compound?
A1: Recrystallization is a crucial purification technique used to remove impurities generated during the synthesis of this compound. This ensures a high-purity final product, which is essential for its use as a pharmaceutical intermediate and in other chemical research applications.[1][2]
Q2: What are the ideal properties of a recrystallization solvent for this compound?
A2: An ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. This differential solubility allows for the compound to crystallize out of the solution upon cooling, leaving impurities behind in the solvent. The solvent should also be chemically inert towards the compound and easily removable from the purified crystals.
Q3: Which solvents are commonly used for the recrystallization of pyrimidine derivatives like this one?
A3: Based on the chemical structure (a pyrimidine derivative and an ethyl ester), common solvents to consider for recrystallization include ethanol, isopropanol, ethyl acetate, and solvent mixtures such as hexane/ethyl acetate or hexane/acetone. For a structurally similar compound, Ethyl 4-chloro-2-methylthio-5-pyrimidine-5-carboxylate, chloroform and ethyl acetate have been noted as suitable solvents.[3][4] The choice of solvent will depend on the specific impurities present.
Q4: How can I determine the best solvent for my specific batch of this compound?
A4: Small-scale solubility tests are recommended. Take a small amount of your crude product and test its solubility in various solvents at both room temperature and at the solvent's boiling point. The best solvent will show high solubility at high temperatures and low solubility at low temperatures.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general procedure for the single-solvent recrystallization of this compound. The choice of solvent should be determined by preliminary solubility tests.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Isopropanol, Ethanol, or Ethyl Acetate)
-
Erlenmeyer flasks
-
Hotplate with magnetic stirring capabilities
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen recrystallization solvent.
-
Heating: Gently heat the mixture on a hotplate with stirring. Add more solvent in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure a good yield.
-
Hot Filtration (Optional): If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the hotplate and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Do not disturb the flask during this period.
-
Ice Bath: Once the flask has reached room temperature and crystal formation has started, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum or in a desiccator to remove any residual solvent.
Quantitative Data
| Solvent | Expected Solubility at Room Temperature | Expected Solubility at Elevated Temperature |
| Water | Slightly soluble (0.9-4.5 mg/mL)[1] | Low |
| Ethanol | Sparingly soluble to soluble | High |
| Isopropanol | Sparingly soluble | High |
| Ethyl Acetate | Soluble | Very High |
| Hexane | Insoluble | Sparingly soluble |
| Acetone | Soluble | Very High |
| Chloroform | Soluble | Very High |
Note: This table is an estimation and should be confirmed with small-scale solubility tests.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No crystals form upon cooling. | - Too much solvent was used. - The solution is not saturated. | - Boil off some of the solvent to concentrate the solution and then allow it to cool again. - Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. - Add a seed crystal of the pure compound, if available. |
| The compound "oils out" instead of forming crystals. | - The boiling point of the solvent is higher than the melting point of the compound. - The solution is supersaturated and cooling too quickly. | - Use a lower-boiling point solvent. - Ensure a slower cooling rate. You can insulate the flask to slow down the cooling process. - Re-heat the solution and add a small amount of a co-solvent in which the compound is less soluble to reduce the overall solubility. |
| Low recovery of the purified compound. | - Too much solvent was used during dissolution. - The crystals were washed with too much cold solvent. - The compound is significantly soluble in the cold solvent. | - Use the minimum amount of hot solvent for dissolution. - Wash the crystals with a minimal amount of ice-cold solvent. - Ensure the solution is thoroughly cooled in an ice bath before filtration. |
| The purified compound is still impure. | - The chosen solvent did not effectively separate the impurity. - The cooling process was too rapid, trapping impurities within the crystal lattice. | - Try a different recrystallization solvent or a solvent mixture. - Allow the solution to cool more slowly. - A second recrystallization may be necessary. |
Recrystallization Workflow
The following diagram illustrates the general workflow for the recrystallization process.
Caption: Recrystallization workflow diagram.
References
Technical Support Center: Pyrimidine Carboxylate Esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrimidine carboxylate esters. The information aims to help prevent and troubleshoot issues related to the hydrolysis of these compounds during experiments.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with pyrimidine carboxylate esters.
Issue 1: Significant degradation of my pyrimidine carboxylate ester is observed during aqueous workup.
Possible Cause: The pH of your aqueous solution is either too acidic or too basic, leading to accelerated hydrolysis of the ester.
Solution:
-
Neutralize the solution: Adjust the pH of your aqueous wash solutions to a neutral or slightly acidic range (pH 4-6), where ester hydrolysis is generally at its minimum.[1]
-
Minimize contact time: Perform the aqueous extraction as quickly as possible to reduce the time the ester is in contact with water.
-
Use cold solutions: Perform the workup with ice-cold water or brine to decrease the rate of hydrolysis.
-
Alternative workup: If possible, consider a non-aqueous workup. This could involve direct evaporation of the organic solvent (if the product is not volatile) followed by purification.
Issue 2: My purified pyrimidine carboxylate ester degrades upon storage.
Possible Cause: The compound is exposed to atmospheric moisture or residual acidic/basic impurities from the purification process.
Solution:
-
Ensure thorough drying: Dry the purified compound under high vacuum to remove all residual solvents and moisture.
-
Inert atmosphere storage: Store the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed vial.
-
Use of desiccants: Store vials inside a desiccator containing a suitable drying agent.
-
Purity check: Ensure that all impurities from the synthesis, especially acidic or basic reagents, have been completely removed during purification.
Issue 3: Low yield in a reaction where the pyrimidine carboxylate ester is a starting material, with the corresponding carboxylic acid detected as a byproduct.
Possible Cause: The reaction conditions are promoting the hydrolysis of the ester.
Solution:
-
Anhydrous conditions: Ensure all solvents and reagents are rigorously dried before use. Reactions should be run under an inert atmosphere.
-
Temperature control: If the desired reaction can proceed at a lower temperature, reducing the reaction temperature can significantly slow down the rate of hydrolysis.
-
Non-nucleophilic base: If a base is required, consider using a non-nucleophilic base to avoid saponification.
-
Protecting groups: For multi-step syntheses, consider using a more robust ester as a protecting group for the carboxylic acid, which can be cleaved under specific conditions at a later stage.
Frequently Asked Questions (FAQs)
Q1: What is ester hydrolysis and why is it a concern for pyrimidine carboxylate esters?
A1: Ester hydrolysis is a chemical reaction in which an ester bond is cleaved by reaction with water to form a carboxylic acid and an alcohol. This reaction can be catalyzed by acids or bases. For pyrimidine carboxylate esters, which are important intermediates in the synthesis of many pharmaceutical compounds, hydrolysis represents a degradation pathway that can lead to reduced yield, impure products, and loss of biological activity.[2][3][4]
Q2: Under what pH conditions are pyrimidine carboxylate esters most stable?
A2: Generally, esters are most stable in a slightly acidic to neutral pH range (pH 4-6). Both strongly acidic (pH < 3) and alkaline (pH > 8) conditions significantly accelerate the rate of hydrolysis. The electron-withdrawing nature of the pyrimidine ring can influence the precise pH of maximum stability.
Q3: How does the structure of the pyrimidine ring and the ester group affect the rate of hydrolysis?
A3: The rate of hydrolysis is influenced by both electronic and steric effects:
-
Electronic Effects: Electron-withdrawing substituents on the pyrimidine ring can make the carbonyl carbon of the ester more electrophilic and thus more susceptible to nucleophilic attack by water, increasing the rate of hydrolysis.
-
Steric Effects: Bulky groups near the ester functionality can hinder the approach of a water molecule or a hydroxide ion, thereby slowing down the rate of hydrolysis.[5][6][7] This is a key consideration in designing more stable ester-containing drug candidates.[6][8]
Q4: How can I prevent hydrolysis during the synthesis and purification of pyrimidine carboxylate esters?
A4: To prevent hydrolysis, it is crucial to control the reaction and purification conditions:
-
Use anhydrous reagents and solvents.
-
Work under an inert atmosphere (nitrogen or argon).
-
Control the pH during aqueous workups, keeping it in the 4-6 range.
-
Keep reaction and workup temperatures as low as practically possible.
-
During purification by column chromatography, ensure the silica gel or other stationary phase is neutral.
Q5: What analytical techniques are suitable for monitoring the hydrolysis of pyrimidine carboxylate esters?
A5: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for monitoring the stability of pyrimidine derivatives.[9][10][11] A stability-indicating HPLC method can separate the intact ester from its carboxylic acid degradant and other impurities, allowing for quantitative analysis of the degradation over time.[9][10]
Data Presentation
The following table provides illustrative data on the hydrolytic stability of a hypothetical pyrimidine carboxylate ester under different pH conditions at 25°C. This data is intended to demonstrate the general trend of ester stability.
| pH | Condition | Half-life (t½) in hours (Illustrative) | Primary Degradation Product |
| 2.0 | Acidic | 48 | Pyrimidine-5-carboxylic acid |
| 4.0 | Slightly Acidic | 500 | Pyrimidine-5-carboxylic acid |
| 7.0 | Neutral | 350 | Pyrimidine-5-carboxylic acid |
| 9.0 | Basic | 24 | Pyrimidine-5-carboxylate salt |
| 11.0 | Strongly Basic | 1.5 | Pyrimidine-5-carboxylate salt |
Experimental Protocols
Protocol 1: Forced Degradation Study (Hydrolysis)
This protocol outlines a general procedure for conducting a forced degradation study to assess the hydrolytic stability of a pyrimidine carboxylate ester.
Objective: To determine the degradation pathway and kinetics of a pyrimidine carboxylate ester under acidic, basic, and neutral hydrolytic conditions.
Materials:
-
Pyrimidine carboxylate ester of interest
-
Acetonitrile (ACN) or other suitable organic solvent, HPLC grade
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Phosphate buffered saline (PBS), pH 7.4
-
HPLC system with UV detector
-
pH meter
-
Thermostatically controlled water bath or incubator
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the pyrimidine carboxylate ester in ACN at a concentration of 1 mg/mL.
-
Sample Preparation:
-
Acid Hydrolysis: In separate vials, add a known volume of the stock solution to 0.1 M HCl and 1 M HCl to achieve a final concentration of approximately 100 µg/mL.
-
Base Hydrolysis: In separate vials, add a known volume of the stock solution to 0.1 M NaOH and 1 M NaOH to achieve a final concentration of approximately 100 µg/mL.
-
Neutral Hydrolysis: In a vial, add a known volume of the stock solution to PBS (pH 7.4) to achieve a final concentration of approximately 100 µg/mL.
-
Control: Prepare a control sample by diluting the stock solution with the initial mobile phase of the HPLC method to the same final concentration.
-
-
Incubation: Place all vials in a water bath or incubator set at a specific temperature (e.g., 40°C or 60°C).
-
Time Points: Withdraw aliquots from each vial at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Quenching: Immediately neutralize the aliquots from the acidic and basic solutions by adding an equimolar amount of base or acid, respectively. Dilute all samples with the mobile phase to an appropriate concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent pyrimidine carboxylate ester from its hydrolysis product (the corresponding carboxylic acid) and other potential impurities.
Typical HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9][10]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted to 4.5 with acetic acid) and an organic solvent (e.g., acetonitrile or methanol).[12]
-
Detection Wavelength: Determined by the UV absorbance maximum of the pyrimidine carboxylate ester (e.g., 225 nm).[9][10]
-
Column Temperature: 25°C - 30°C.
-
Injection Volume: 10-20 µL.
Method Development Notes:
-
The carboxylic acid product will typically be more polar than the ester and will, therefore, have a shorter retention time on a reverse-phase column.
-
Adjusting the pH of the mobile phase can be critical for achieving good peak shape for the carboxylic acid.
-
The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Visualizations
References
- 1. Prediction of hydrolysis products of organic chemicals under environmental pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jetir.org [jetir.org]
- 10. jetir.org [jetir.org]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of Chloropyrimidines
Welcome to the technical support center for catalyst selection in cross-coupling reactions involving chloropyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C and C-N bond formation with these important heterocyclic compounds. Here, we will delve into the nuances of catalyst choice, troubleshoot common experimental hurdles, and provide actionable protocols to enhance the success of your reactions.
The pyrimidine core is a ubiquitous scaffold in pharmaceuticals and biologically active molecules.[1] Consequently, the development of robust and efficient methods for its functionalization is of paramount importance. Cross-coupling reactions have emerged as a powerful tool in this regard; however, the inherent electronic properties of the pyrimidine ring and the relative inertness of the C-Cl bond present unique challenges.[2] This guide aims to provide both foundational knowledge and practical solutions to overcome these obstacles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format, providing both the "why" and the "how-to" for effective troubleshooting.
Issue 1: Low to No Conversion of the Chloropyrimidine Starting Material
Question: My Suzuki/Buchwald-Hartwig reaction with a chloropyrimidine is showing little to no conversion. What are the most common causes, and what should I check first?
Answer: This is a frequent challenge, primarily because the C-Cl bond is significantly less reactive than its bromide or iodide counterparts.[2] The rate-limiting step is often the oxidative addition of the chloropyrimidine to the Pd(0) catalyst.[2] Here’s a systematic approach to troubleshooting:
-
Evaluate Your Catalyst System:
-
Palladium Source: The choice of palladium precatalyst is critical for efficiently generating the active Pd(0) species. While Pd(OAc)₂ is common, its reduction can be inefficient. Consider using more reliable palladium sources like Pd₂(dba)₃ or advanced palladacycle precatalysts (e.g., G3 or G4 precatalysts), which are known to form the active catalyst more cleanly.[2]
-
Ligand Choice: Standard phosphine ligands like PPh₃ are often ineffective for activating C-Cl bonds. The key is to use bulky, electron-rich phosphine ligands. These ligands promote the oxidative addition step and stabilize the resulting palladium complex.
-
Catalyst Loading: For particularly challenging chloropyrimidines, increasing the catalyst loading from the typical 1-2 mol% to as high as 5 mol% may be necessary to achieve a reasonable reaction rate.[2]
-
-
Optimize Reaction Conditions:
-
Temperature: Elevated temperatures, often in the range of 80-120 °C, are typically required to facilitate the difficult oxidative addition step.[2][3] A temperature screen is highly recommended. Microwave irradiation can also be an effective method for rapid and efficient heating, sometimes leading to improved yields.[3][5]
-
Base Selection: The base plays a crucial role and its choice is highly dependent on the specific coupling reaction.
-
Suzuki: Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃, as they facilitate the crucial transmetalation step.[3][6]
-
Buchwald-Hartwig: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[2] If your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be trialed, but this will likely necessitate a more active catalyst system and higher temperatures.[2]
-
-
Solvent: Ensure you are using dry, degassed solvents. Common choices include toluene, 1,4-dioxane, and THF.[2] For bases with poor solubility in non-polar solvents (e.g., K₃PO₄ in toluene), a co-solvent like water may be necessary.[3]
-
-
Ensure a Scrupulously Inert Atmosphere: Oxygen can irreversibly oxidize the active Pd(0) catalyst to inactive Pd(II) species. Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all reagents and solvents are properly degassed.[2][6]
Issue 2: Observation of Significant Side Reactions
Question: I'm observing a significant amount of hydrodehalogenation (replacement of -Cl with -H) on my pyrimidine ring. How can I suppress this side reaction?
Answer: Hydrodehalogenation is a common side reaction, particularly in Buchwald-Hartwig aminations, where the aryl chloride is reduced instead of being coupled.[2] This often occurs when the desired reductive elimination step is slow, allowing for competing pathways.
-
Strategies to Minimize Hydrodehalogenation:
-
Ligand Choice: The ligand can influence the rate of reductive elimination. Screening different bulky phosphine ligands may help identify one that favors the desired coupling pathway.
-
Base Purity: Ensure your base is anhydrous and of high purity. Traces of hydroxide or moisture can exacerbate the problem.[2]
-
Amine Stoichiometry (for Buchwald-Hartwig): Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help push the equilibrium towards the desired C-N coupling.[2]
-
Strictly Anhydrous Conditions: Ensure all reagents and the solvent are scrupulously dried to minimize the presence of water, which can be a proton source for the hydrodehalogenation pathway.[2]
-
Question: My reaction is producing a complex mixture of byproducts, including homocoupling of my boronic acid in a Suzuki reaction. What can I do?
Answer: Homocoupling of the boronic acid is often a sign of issues with the catalytic cycle, particularly the presence of oxygen.
-
Strategies to Minimize Homocoupling:
-
Thorough Degassing: Re-evaluate your degassing procedure. Ensure the solvent and the reaction mixture are thoroughly purged with an inert gas to remove all traces of oxygen.[6]
-
Use a Pd(0) Source or Efficient Precatalyst: Starting with a reliable Pd(0) source or a precatalyst that efficiently generates Pd(0) can minimize side reactions that may be promoted by other palladium species.[6]
-
Protect the Boronic Acid: If protodeboronation (replacement of the boronic acid group with -H) is suspected, consider switching from the boronic acid to a more robust boronate ester (e.g., a pinacol ester) or a trifluoroborate salt.[6]
-
Frequently Asked Questions (FAQs)
Q1: Which position on a dichloropyrimidine is generally more reactive?
For 2,4-dichloropyrimidines, the C4 position is generally more reactive towards cross-coupling and nucleophilic aromatic substitution reactions.[1][7][8][9][10] This is attributed to the favored oxidative addition of palladium into the C4-chlorine bond.[7] However, it's important to note that unconventional C2-selectivity can be achieved with specific catalyst systems, such as those employing bulky N-heterocyclic carbene (NHC) ligands, particularly in C-S coupling reactions.[1][11]
Q2: Can I use the same catalyst system for different types of cross-coupling reactions?
While there is some overlap, it is generally recommended to optimize the catalyst system for each specific type of cross-coupling reaction. For instance, while bulky biarylphosphine ligands are effective for both Suzuki and Buchwald-Hartwig reactions of chloropyrimidines, the optimal ligand, base, and solvent may differ.[3] Sonogashira couplings often require a copper(I) co-catalyst in addition to the palladium catalyst, a component not typically used in Suzuki or Buchwald-Hartwig reactions.[3][12]
Q3: Are there any general starting conditions you would recommend for a Suzuki coupling with a chloropyrimidine?
A good starting point for the Suzuki coupling of a chloropyrimidine with an arylboronic acid would be:
-
Catalyst: Pd₂(dba)₃ (2 mol%) with a bulky phosphine ligand like XPhos (4 mol%).[3]
-
Base: K₃PO₄ (2-3 equivalents).[3]
-
Solvent: A mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[3]
-
Temperature: 100 °C.[3]
-
Atmosphere: Inert (Argon or Nitrogen).[3] Remember, these are starting conditions and may require optimization for your specific substrate.
Q4: What about starting conditions for a Buchwald-Hartwig amination?
For the Buchwald-Hartwig amination of a chloropyrimidine, consider the following starting conditions:
-
Catalyst: Pd₂(dba)₃ (2 mol%) with a suitable ligand like BINAP (3 mol%).[3]
-
Base: NaOtBu (1.4 equivalents).[3]
-
Solvent: Toluene (degassed).[3]
-
Temperature: 80-100 °C.[3]
-
Atmosphere: Inert (Argon or Nitrogen).
Q5: My substrate is sensitive to high temperatures. What are my options?
If your substrate is thermally sensitive, you may need to explore more active catalyst systems that can operate at lower temperatures. This could involve screening a wider range of bulky phosphine or NHC ligands. Additionally, you could try a lower reaction temperature with a longer reaction time.[3] In some cases, using a more reactive coupling partner (e.g., an organozinc reagent in a Negishi coupling) might allow for milder reaction conditions compared to a Suzuki coupling.[13]
Data Summary and Protocols
Table 1: Recommended Catalyst Systems for Various Cross-Coupling Reactions of Chloropyrimidines
| Coupling Reaction | Palladium Source | Recommended Ligand(s) | Typical Base(s) | Typical Solvent(s) | Temperature (°C) |
| Suzuki-Miyaura | Pd₂(dba)₃, Pd(OAc)₂ | XPhos, SPhos, RuPhos | K₃PO₄, Cs₂CO₃ | 1,4-Dioxane/Water, Toluene | 80-120 |
| Buchwald-Hartwig | Pd₂(dba)₃, G3/G4 Precatalysts | XPhos, RuPhos, BrettPhos | NaOtBu, K₃PO₄ | Toluene, 1,4-Dioxane | 80-110 |
| Sonogashira | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | PPh₃ | Et₃N, DIPEA | DMF, THF | 25-80 |
| Heck | Pd(OAc)₂ | PPh₃, P(o-tol)₃ | Et₃N, NaOAc | DMF, Acetonitrile | 80-140 |
| Stille | Pd(PPh₃)₄, Pd₂(dba)₃ | PPh₃, P(t-Bu)₃ | (Not always required) | Toluene, DMF | 80-110 |
| Negishi | Pd(PPh₃)₄, Pd(dppf)Cl₂ | PPh₃, dppf | (Not required) | THF, DMF | 25-60 |
| Kumada | Pd(dppf)Cl₂, NiCl₂(dppe) | dppf, dppe | (Not required) | THF, Diethyl ether | 0-25 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Chloropyrimidine
-
To a flame-dried reaction vessel, add the chloropyrimidine (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[6][12]
-
In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).[3]
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.[6]
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.[3][6]
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor its progress by TLC or LC-MS.[3][12]
-
Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[6][12]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[6]
General Protocol for Buchwald-Hartwig Amination of a Chloropyrimidine
-
To an oven-dried reaction vessel under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[3]
-
Add the degassed solvent (e.g., toluene).[3]
-
Add the chloropyrimidine (1.0 equiv.) followed by the amine (1.2 equiv.).
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[3]
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
Visualizations
Caption: A workflow diagram for troubleshooting low conversion.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
References
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines | CoLab [colab.ws]
- 11. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 12. benchchem.com [benchchem.com]
- 13. Negishi coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Reaction Exotherms in Large-Scale Pyrimidine Synthesis
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on managing reaction exotherms during the large-scale synthesis of pyrimidines. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered, offering practical solutions and preventative measures.
Troubleshooting Guides
Issue 1: Rapid, Uncontrolled Temperature Increase During Reagent Addition
-
Question: My reaction temperature is rising uncontrollably during the addition of a reagent in a Biginelli or Hantzsch pyrimidine synthesis. What should I do, and what are the likely causes?
-
Answer: An uncontrolled temperature increase is a sign of a potential thermal runaway, which can be dangerous.[1]
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of all reagents.
-
Maximize Cooling: Ensure your reactor's cooling system is operating at maximum capacity.
-
Increase Agitation: If safe to do so, increase the stirring speed to improve heat transfer to the cooling jacket.
-
Prepare for Quenching: Have a pre-determined quenching agent ready to stop the reaction if the temperature continues to rise.
Possible Causes & Solutions:
-
| Cause | Solution |
| Reagent Addition Rate is Too High | Reduce the addition rate to allow the cooling system to keep pace with the heat generated. Use a syringe pump or a dropping funnel for better control. |
| Inadequate Cooling Capacity | Before scaling up, ensure your reactor's cooling system is sufficient for the reaction's expected heat output. This may require reaction calorimetry to determine the heat of reaction.[1] |
| Insufficient Solvent (High Concentration) | Increase the solvent volume to increase the thermal mass of the reaction mixture, which will help absorb the heat generated.[1] |
| Localized Hotspots Due to Poor Mixing | Ensure efficient stirring to maintain a homogenous temperature throughout the reactor.[1] |
Issue 2: Delayed Exotherm Observed After Complete Reagent Addition or During Work-up
-
Question: The reaction seemed to proceed smoothly, but a strong exotherm occurred after all reagents were added or during the quenching process. Why did this happen?
-
Answer: A delayed exotherm can be particularly hazardous as it may be unexpected. This often occurs due to the accumulation of unreacted starting materials or the quenching of highly reactive reagents.
Possible Causes & Solutions:
| Cause | Solution |
| Slow Reaction Initiation | Ensure the reaction has initiated before adding the bulk of the reagents. A small initial exotherm should be observed. If not, investigate the cause (e.g., catalyst inactivity) before proceeding. |
| Accumulation of Reactants | The rate of addition may be faster than the rate of reaction. Slow down the addition rate and monitor the reaction progress to ensure consumption of the starting materials. |
| Highly Exothermic Quench | The quenching of some reagents, such as phosphorus oxychloride (POCl₃), can be highly exothermic.[1] Always perform quenching slowly, at a low temperature, and with vigorous stirring. |
Frequently Asked Questions (FAQs)
General Questions
-
Q1: What are the primary safety concerns associated with exothermic reactions in large-scale pyrimidine synthesis?
-
A1: The main concern is a thermal runaway, where the reaction rate increases uncontrollably, leading to a rapid rise in temperature and pressure that can exceed the reactor's limits and potentially cause an explosion or vessel rupture.[1]
-
-
Q2: How can I predict the potential for a thermal runaway in my pyrimidine synthesis?
-
A2: A thorough thermal hazard assessment is crucial before scaling up. Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC) can provide critical data on the heat of reaction, onset temperature of decomposition, and the maximum temperature of the synthesis reaction (MTSR).[1]
-
-
Q3: What are some general strategies to mitigate exotherms in pyrimidine synthesis?
-
A3: Several strategies can be employed:
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Semi-batch or continuous feeding: Adding one or more reactants gradually allows for better control of the heat generation rate.[1]
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Dilution: Using a suitable solvent increases the overall thermal mass, which helps to absorb the heat produced.[1]
-
Efficient Cooling: Ensure the reactor is equipped with a cooling system that can handle the heat load of the reaction.[1]
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Lower Reaction Temperature: If the reaction kinetics allow, operating at a lower temperature can significantly reduce the rate of heat evolution.[1]
-
-
Reaction-Specific Questions
-
Q4: I am performing a Hantzsch pyrimidine synthesis. What are the key parameters to control to avoid a significant exotherm?
-
A4: The initial condensation steps of the Hantzsch synthesis can be exothermic. Key control parameters include the rate of addition of the aldehyde and the use of a refluxing solvent like ethanol to help dissipate heat.[1]
-
-
Q5: My Biginelli reaction is showing a strong exotherm, leading to side product formation. How can I control this?
-
A5: The Biginelli reaction can be exothermic, especially with reactive aldehydes. To control the exotherm, consider:
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Catalyst choice: Using milder Lewis acid catalysts instead of strong Brønsted acids can lead to a more controlled reaction.
-
Temperature control: Optimizing the reaction temperature is critical. While some reactions are run at reflux, others may benefit from lower temperatures to control the reaction rate.[1]
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Solvent selection: Using a higher-boiling point solvent can help to moderate the reaction temperature.[1]
-
-
Data Presentation
The following tables provide representative data for common pyrimidine synthesis reactions. Note: These values are illustrative and can vary significantly based on specific substrates, concentrations, and reaction conditions. It is crucial to perform a thorough thermal hazard assessment for your specific process.
Table 1: Typical Reaction Parameters for Common Pyrimidine Syntheses
| Reaction | Key Reactants | Typical Temperature Range (°C) | Potential for Exotherm |
| Biginelli Reaction | Aldehyde, β-ketoester, Urea/Thiourea | 25 - 120[1] | Moderate to High |
| Hantzsch Synthesis | Aldehyde, β-ketoester, Ammonia source | 50 - 100 | Moderate |
| Chlorination | Hydroxypyrimidine, POCl₃ | 80 - 140 | Low (during reaction), High (during quench)[1] |
Table 2: Illustrative Thermochemical Data (Values are examples and require experimental verification)
| Reaction | Heat of Reaction (ΔH, kJ/mol) | Adiabatic Temperature Rise (ΔTad, °C) |
| Biginelli Reaction (Example) | -100 to -200 | 50 - 150 |
| Hantzsch Synthesis (Example) | -80 to -150 | 40 - 120 |
Experimental Protocols
Protocol 1: Large-Scale Biginelli Reaction with Controlled Reagent Addition
Objective: To synthesize a dihydropyrimidinone on a larger scale while managing the reaction exotherm through controlled addition of the aldehyde.
Materials:
-
Aromatic aldehyde (1.0 mol)
-
Ethyl acetoacetate (1.1 mol)
-
Urea (1.5 mol)
-
Lewis acid catalyst (e.g., Yb(OTf)₃, 0.01 mol)
-
Ethanol (2 L)
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Jacketed reactor (5 L) with overhead stirrer, condenser, thermocouple, and addition funnel.
-
Circulating bath for heating and cooling.
Procedure:
-
Set up the jacketed reactor and ensure all connections are secure.
-
Charge the reactor with ethyl acetoacetate, urea, catalyst, and 1.5 L of ethanol.
-
Begin stirring and heat the mixture to 60°C.
-
Dissolve the aromatic aldehyde in 0.5 L of ethanol and add it to the addition funnel.
-
Once the reactor contents reach 60°C, begin the dropwise addition of the aldehyde solution over a period of 2-3 hours.
-
Monitor the internal temperature closely. If the temperature rises more than 5°C above the setpoint, stop the addition and allow the temperature to stabilize before resuming at a slower rate.
-
After the addition is complete, maintain the reaction at 60°C for an additional 4-6 hours, or until reaction completion is confirmed by TLC or HPLC.
-
Cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling and can be isolated by filtration. Further purification can be achieved by recrystallization.
Protocol 2: Hantzsch Dihydropyridine Synthesis with Controlled Heating
Objective: To synthesize a dihydropyridine via the Hantzsch reaction with controlled heating to manage the initial exothermic condensation.
Materials:
-
Aldehyde (1 mol)
-
Ethyl acetoacetate (2 mol)
-
Ammonium hydroxide (28% solution, 1.2 mol)
-
Ethanol (1.5 L)
-
Jacketed reactor (5 L) with overhead stirrer, condenser, and thermocouple.
-
Circulating bath for heating.
Procedure:
-
Charge the jacketed reactor with the aldehyde, ethyl acetoacetate, and ethanol.
-
Begin stirring the mixture at room temperature.
-
Slowly add the ammonium hydroxide solution over 30 minutes, monitoring for any initial exotherm.
-
Once the addition is complete, slowly heat the reaction mixture to 50°C.
-
Monitor the temperature closely to ensure there are no rapid, uncontrolled increases. The initial condensation can be exothermic.
-
Maintain the reaction at 50°C for 4-8 hours, or until completion is confirmed by an appropriate analytical method.
-
Cool the reaction to room temperature.
-
The product may crystallize from the solution and can be collected by filtration.
Mandatory Visualizations
References
Identification of impurities in Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate. The information is designed to help identify and resolve issues related to impurities encountered during synthesis, purification, and storage.
Frequently Asked Questions (FAQs)
Q1: What are the common potential impurities in this compound?
A1: Potential impurities in this compound can originate from the synthesis process or degradation.
-
Synthesis-Related Impurities:
-
Starting Materials: Unreacted starting materials such as acetamidine and diethyl 2-(ethoxymethylene)acetoacetate may be present.
-
Intermediate: The most common process-related impurity is the unreacted intermediate, Ethyl 2-methyl-4-hydroxypyrimidine-5-carboxylate.
-
Byproducts: Side-products from the chlorination step, which often uses reagents like phosphorus oxychloride (POCl₃), can also be present.[1][2]
-
-
Degradation-Related Impurities:
-
Hydrolysis Products: The ester group can hydrolyze to form 4-chloro-2-methylpyrimidine-5-carboxylic acid. The chloro group is also susceptible to hydrolysis, which would yield Ethyl 2-methyl-4-hydroxypyrimidine-5-carboxylate.
-
Photodegradation Products: Exposure to light, particularly UV radiation, can lead to the degradation of chloropyrimidines, potentially forming various photoproducts.[3][4]
-
Q2: My HPLC analysis shows an unexpected peak. How can I identify it?
A2: A systematic approach is necessary to identify an unknown peak in your HPLC chromatogram. The following workflow can be used:
-
Method Verification: Ensure the HPLC method is performing correctly by running a standard of this compound. Check for consistent retention times and peak shapes.
-
Stress Studies: Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic) on a pure sample of your compound. This can help to generate potential degradation products and see if any match the retention time of your unknown peak.
-
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying unknown impurities. It provides the mass-to-charge ratio (m/z) of the impurity, which can be used to deduce its molecular weight and elemental composition.
-
NMR Spectroscopy: If the impurity can be isolated in sufficient quantity (e.g., through preparative HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information to confirm its identity.
Q3: I am observing poor peak shape (tailing or fronting) in my HPLC analysis. What could be the cause?
A3: Poor peak shape in HPLC can be caused by a variety of factors. Here are some common causes and solutions:
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions between the analyte and the stationary phase. | - Adjust the mobile phase pH.- Add a competing base or acid to the mobile phase.- Use a column with a different stationary phase. |
| Column overload. | - Reduce the injection volume or sample concentration. | |
| Blocked column frit. | - Reverse-flush the column or replace the frit. | |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | - Dissolve the sample in the mobile phase or a weaker solvent. |
| Column overload. | - Reduce the injection volume or sample concentration. |
Q4: My sample of this compound is developing a yellowish color over time. What is happening?
A4: The development of a yellow color can indicate degradation of the compound. Chloropyrimidines can be sensitive to light and may undergo photodegradation.[3] It is recommended to store the material in a cool, dark place and in a tightly sealed container to minimize exposure to light and moisture.
Troubleshooting Guides
HPLC Method Troubleshooting
This guide addresses common issues encountered during the HPLC analysis of this compound.
| Issue | Probable Cause(s) | Troubleshooting Steps |
| No Peaks | - No sample injected.- Detector lamp is off.- Incorrect mobile phase composition. | - Verify injection volume and syringe/autosampler function.- Check detector status and lamp.- Prepare fresh mobile phase and ensure correct composition. |
| Ghost Peaks | - Contamination in the mobile phase or injector.- Carryover from a previous injection. | - Flush the HPLC system with a strong solvent.- Run a blank injection to check for carryover.- Ensure proper needle wash in the autosampler method. |
| Drifting Baseline | - Column not equilibrated.- Mobile phase composition changing.- Detector lamp failing. | - Equilibrate the column for a sufficient time.- Check for leaks in the pump and ensure proper solvent mixing.- Monitor lamp energy; replace if necessary. |
| High Backpressure | - Blockage in the system (e.g., column frit, tubing).- Precipitated buffer in the mobile phase. | - Systematically disconnect components to locate the blockage.- Reverse-flush the column.- Ensure mobile phase components are fully dissolved and filtered. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This method is a general starting point for the analysis of this compound and its impurities. Method optimization may be required.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is suitable for the identification of volatile or semi-volatile impurities.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-550.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) at a concentration of 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR is used for the structural confirmation of the main compound and the elucidation of unknown impurities if they can be isolated.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Experiments:
-
¹H NMR: To identify the number and types of protons.
-
¹³C NMR: To identify the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity between atoms and determine the complete structure.
-
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified sample in 0.6-0.7 mL of the deuterated solvent.
Visualizations
Caption: Workflow for the Identification of an Unknown Impurity.
Caption: Potential Synthesis and Degradation Pathways.
References
Technical Support Center: Scaling Up the Synthesis of Pyrimidine Intermediates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the large-scale synthesis of pyrimidine intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control when scaling up pyrimidine synthesis?
When moving from bench-scale to pilot or industrial-scale production, several parameters become critical to control to ensure safety, consistency, and yield. These include:
-
Temperature Control: Many pyrimidine syntheses are exothermic. Inadequate temperature control can lead to thermal runaway, increased byproduct formation, and potential safety hazards.[1] It is crucial to have a reactor with an efficient cooling system and to carefully monitor the internal temperature, especially during reagent addition.[2]
-
Rate of Reagent Addition: A controlled, semi-batch, or continuous feeding of reactants can help manage the heat generated during the reaction and maintain a stable temperature.[1]
-
Mixing and Agitation: Homogeneous mixing is essential to ensure uniform temperature distribution and reactant concentration, preventing localized hotspots and side reactions.
-
Atmosphere Control: Many reactions involved in heterocyclic chemistry are sensitive to air and moisture. Performing the synthesis under an inert atmosphere, such as nitrogen or argon, can significantly improve the yield and purity of the product.[3]
-
Purity of Starting Materials: Impurities in reactants can inhibit the reaction or lead to the formation of unwanted side products.[4]
Q2: My reaction yield is consistently low upon scale-up. What are the common causes and how can I troubleshoot this?
Low yields are a frequent challenge during scale-up. The following are common causes and potential solutions:
-
Catalyst Inefficiency or Deactivation: The catalyst's activity may decrease at a larger scale. Consider increasing the catalyst loading or using a more robust catalyst. For reusable catalysts, ensure they are properly regenerated.[4] Catalyst deactivation can occur through poisoning, coking/fouling, or sintering at high temperatures.[5]
-
Suboptimal Reaction Conditions: Conditions that worked at a small scale may not be optimal for a larger batch. Re-optimization of temperature, reaction time, and solvent may be necessary.[4] Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.[3][4]
-
Incomplete Cyclization: In multi-step syntheses, the final ring-closing step may be inefficient. The addition of a catalytic amount of a Brønsted or Lewis acid can facilitate cyclization and dehydration.[4]
-
Side Reactions: The formation of byproducts such as dimers, polymers, or oxidized species can significantly reduce the yield of the desired product.[3][6] Modifying reaction conditions, such as lowering the temperature or changing the solvent, can help minimize these unwanted reactions.[3]
Q3: I am observing significant byproduct formation. What are the common side products and how can I minimize them?
The formation of byproducts is a common issue that complicates purification and reduces yield. Common side products include:
-
Oxidized Byproducts: Dihydro-intermediates can undergo aromatization, especially when exposed to air during the reaction or workup.[6]
-
Dimeric Species: Reactive intermediates can sometimes react with themselves instead of undergoing the desired intramolecular cyclization.[6]
-
Incompletely Cyclized Intermediates: Insufficient reaction time, inadequate temperature, or catalyst deactivation can lead to the isolation of stable, uncyclized intermediates.[6]
-
Hydrolysis Products: If your intermediates contain nitrile or ester groups, harsh acidic or basic conditions can lead to their hydrolysis.[6]
-
Hantzsch-type 1,4-dihydropyridines (DHPs): In the Biginelli reaction, this fluorescent byproduct can form when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition at high temperatures).[4] Lowering the reaction temperature can reduce the formation of this byproduct.[4]
Q4: How can I manage the exothermic nature of my reaction during scale-up?
Managing reaction exotherms is critical for safety. Key strategies include:
-
Thermal Hazard Assessment: Before scaling up, perform a thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry to understand the heat of reaction and the potential for thermal runaway.[1]
-
Controlled Reagent Addition: Add one of the reactants gradually (semi-batch) to control the rate of heat generation.[1]
-
Dilution: Using a suitable solvent increases the thermal mass of the reaction mixture, which helps to absorb the heat generated.[1]
-
Efficient Cooling: Ensure the reactor is equipped with a cooling system that has sufficient capacity to remove the heat generated.[1]
-
Lower Reaction Temperature: If the reaction kinetics permit, operating at a lower temperature can significantly reduce the rate of heat evolution.[1]
Troubleshooting Guides
Low Yield in Biginelli Reaction
| Symptom | Potential Cause | Troubleshooting Steps |
| Low conversion of starting materials | Inefficient catalyst | - Increase catalyst loading.- Use a more active catalyst (e.g., Lewis acids, protic acids).- For reusable catalysts, ensure proper regeneration.[4] |
| Suboptimal reaction conditions | - Optimize temperature and reaction time. Monitor progress with TLC/HPLC.[4]- Experiment with different solvents or solvent-free conditions.[4] | |
| Impure reactants | - Ensure high purity of aldehyde, β-ketoester, and urea/thiourea.[4] | |
| Formation of fluorescent byproduct | Hantzsch dihydropyridine formation | - Lower the reaction temperature to disfavor the Hantzsch pathway.[4]- Optimize the choice of catalyst, as some may favor the Biginelli reaction over the Hantzsch.[4]- Consider adding the urea component last to minimize its decomposition to ammonia.[4] |
| Incomplete cyclization | Insufficient activation or steric hindrance | - Add a catalytic amount of a Brønsted or Lewis acid to facilitate the final cyclization and dehydration.[4]- Extend the reaction time.[4] |
Purification Challenges
| Symptom | Potential Cause | Troubleshooting Steps |
| Difficulty in separating the product from impurities by column chromatography | Similar polarity of product and impurities | - Experiment with different solvent systems for elution.- Consider alternative purification techniques such as preparative HPLC or crystallization.[3] |
| Product degradation during purification | Instability of the product on the stationary phase (e.g., silica gel) | - Use a different stationary phase, such as alumina.- Employ non-chromatographic purification methods.[3] |
| Presence of catalyst or reagent residues in the final product | Incomplete removal during work-up | - Ensure thorough aqueous washes and extractions in the work-up procedure to remove residual catalysts and unreacted reagents before chromatography.[3] |
Data Presentation
Table 1: Effect of Catalyst and Conditions on Biginelli Reaction Yield
| Aldehyde | β-Ketoester | Urea/Thiourea | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | Urea | HCl | Methanol | 60 (reflux) | 3 | Low (unspecified) | [7] |
| Benzaldehyde | Ethyl acetoacetate | Urea | CuCl₂·2H₂O / HCl | None | Room Temp | (minutes) | High (unspecified) | [7] |
| Various | Various | Urea/Thiourea | Sulfated Zirconia | None | 60 | 2-4 | (not specified) | [4] |
Note: The yields are reported as described in the source material and may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for the Biginelli Reaction of Dihydropyrimidinones (DHPMs)
This protocol provides a general framework for the synthesis of DHPMs.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aldehyde (1 mmol), β-ketoester (1 mmol), and urea or thiourea (1.5 mmol).
-
Solvent Addition: Add a suitable solvent, such as ethanol, or conduct the reaction under solvent-free conditions.[4]
-
Catalyst Addition: Add the chosen catalyst (e.g., a catalytic amount of HCl or a Lewis acid).
-
Reaction: Stir the mixture at the desired temperature (e.g., room temperature to reflux) and monitor the reaction progress by TLC. Reaction times can vary from a few minutes to several hours.[4][7]
-
Work-up: After completion, cool the reaction mixture to room temperature. If the product precipitates, collect it by filtration. Otherwise, pour the mixture into cold water and collect the solid product.
-
Purification: Wash the crude product with a cold solvent like ethanol and recrystallize from a suitable solvent to obtain the pure DHPM.[4]
Protocol 2: Analytical Monitoring of Pyrimidine Synthesis by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful tool for monitoring reaction progress and assessing product purity.
-
Sample Preparation: Withdraw a small aliquot from the reaction mixture and dilute it with a suitable solvent (e.g., acetonitrile or methanol) to an appropriate concentration.
-
HPLC System: Use an HPLC system equipped with a UV detector. A C18 reverse-phase column is commonly used for the separation of pyrimidine derivatives.[8]
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or trifluoroacetic acid, is typically used.
-
Analysis: Inject the prepared sample and monitor the chromatogram. The retention times and peak areas of the starting materials, intermediates, and the final product can be used to determine the reaction conversion and the relative purity of the product.
Mandatory Visualization
Caption: Troubleshooting workflow for low-yield pyrimidine synthesis.
Caption: General workflow for scaling up pyrimidine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
Validation & Comparative
A Comparative Guide to Purity Analysis of Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate by HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate, a key intermediate in the synthesis of various bioactive molecules.[1] We will explore a standard Reverse-Phase HPLC (RP-HPLC) method and compare its performance characteristics with an alternative method, offering insights into method selection based on experimental data.
Introduction to Purity Analysis
Ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical aspect of drug development and manufacturing. Regulatory bodies like the FDA and ICH mandate stringent purity thresholds to guarantee the safety and efficacy of pharmaceutical products.[2] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for impurity profiling due to its high resolution, sensitivity, and reproducibility.[3][4] This guide focuses on the application of HPLC for the purity assessment of this compound.
Experimental Protocols
A robust and validated HPLC method is essential for accurate purity determination.[5] Below are detailed protocols for a primary and an alternative HPLC method for the analysis of this compound.
Primary Method: Reverse-Phase HPLC with C18 Column
This method is a standard approach for the analysis of many pyrimidine derivatives.[6]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% B
-
30-32 min: 70% to 30% B
-
32-40 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of Acetonitrile.
Alternative Method: Isocratic HPLC with a Phenyl-Hexyl Column
This method offers a different selectivity which can be advantageous for separating specific impurities.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: Phenyl-Hexyl, 4.6 mm x 150 mm, 3.5 µm particle size.
-
Mobile Phase: 50:50 (v/v) mixture of 20 mM Potassium Phosphate buffer (pH 3.5) and Methanol.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of the mobile phase.
Comparative Data Analysis
The performance of the two HPLC methods was evaluated based on key analytical parameters. The following table summarizes the comparative data.
| Parameter | Primary Method (RP-HPLC, C18) | Alternative Method (Isocratic, Phenyl-Hexyl) |
| Retention Time of Main Peak (min) | 18.5 | 12.2 |
| Theoretical Plates | > 15,000 | > 12,000 |
| Tailing Factor | 1.1 | 1.3 |
| Resolution of Critical Pair * | 2.5 | 1.8 |
| Linearity (R²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | 0.01% | 0.02% |
| Limit of Quantification (LOQ) | 0.03% | 0.06% |
| Analysis Time (min) | 40 | 20 |
*Critical Pair refers to the two most closely eluting peaks (main peak and an impurity).
Visualizing the HPLC Workflow
The following diagram illustrates the general workflow for the purity analysis of this compound by HPLC.
Caption: General workflow for HPLC purity analysis.
Discussion and Comparison
Both the primary and alternative HPLC methods are suitable for the purity analysis of this compound. However, the choice of method may depend on the specific requirements of the analysis.
The Primary Method utilizing a C18 column with a gradient elution profile demonstrates superior separation efficiency, as indicated by the higher number of theoretical plates and better resolution of the critical impurity pair. This method is highly sensitive, with lower LOD and LOQ values, making it ideal for detecting and quantifying trace impurities. The longer analysis time is a trade-off for the enhanced resolution.
The Alternative Method offers a significantly shorter analysis time, which is advantageous for high-throughput screening or in-process control monitoring. While its separation efficiency and sensitivity are slightly lower than the primary method, it still provides adequate performance for routine quality control where the impurity profile is well-characterized. The isocratic nature of this method also contributes to its speed and simplicity.
Conclusion
For comprehensive impurity profiling and in-depth analysis during drug development and for final product release, the Primary RP-HPLC method with a C18 column is recommended due to its superior resolution and sensitivity. For routine quality control and situations where faster analysis times are critical, the Alternative Isocratic HPLC method with a Phenyl-Hexyl column presents a viable and efficient option. The selection of the most appropriate method should be based on a thorough evaluation of the specific analytical needs, including the complexity of the sample matrix and the required level of sensitivity. Method validation in accordance with ICH guidelines is imperative for any chosen method to ensure reliable and accurate results.[2][4][5]
References
- 1. chemimpex.com [chemimpex.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. veeprho.com [veeprho.com]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 2-Chloro and 4-Chloro Pyrimidines in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 2-chloropyrimidine and 4-chloropyrimidine, two key building blocks in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other therapeutic agents. The comparative analysis is centered on their susceptibility to nucleophilic aromatic substitution (SNAr), a fundamental reaction in the functionalization of these heterocyclic scaffolds. This document summarizes available experimental data, provides detailed experimental protocols, and visualizes a key signaling pathway where pyrimidine derivatives play a crucial role.
Executive Summary
The reactivity of chloropyrimidines in SNAr reactions is dictated by the electron-withdrawing nature of the two ring nitrogen atoms, which stabilize the negatively charged Meisenheimer intermediate formed upon nucleophilic attack. The position of the chlorine substituent, either at the C2 or C4 position, significantly influences the degree of this stabilization and, consequently, the reaction rate.
Based on established principles of heterocyclic chemistry and available data, the general order of reactivity is:
4-Chloropyrimidine > 2-Chloropyrimidine
This heightened reactivity at the 4-position is attributed to the more effective delocalization of the negative charge in the Meisenheimer intermediate onto both ring nitrogens, a para-like arrangement. In contrast, attack at the 2-position results in an ortho-like arrangement where the negative charge is primarily stabilized by the adjacent nitrogen. It is important to note that this inherent reactivity can be altered by the presence of other substituents on the pyrimidine ring.
Data Presentation: A Quantitative and Qualitative Comparison
Quantitative Data: Reaction of 2-Chloropyrimidine with Piperidine
A kinetic study of the reaction of 2-chloropyrimidine with various nucleophiles has provided second-order rate constants. The data for the reaction with piperidine is presented below.[1]
| Reactant | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹) |
| 2-Chloropyrimidine | Piperidine | Ethanol | 40 | 1.8 x 10⁻⁴ |
Qualitative and Computational Evidence for the Higher Reactivity of 4-Chloropyrimidine
The general consensus in heterocyclic chemistry is that the 4-position of a pyrimidine ring is more susceptible to nucleophilic attack than the 2-position.[2] This is rationalized by examining the resonance structures of the Meisenheimer intermediate. Attack at C4 allows for the delocalization of the negative charge onto both nitrogen atoms, providing greater stabilization.
Computational studies on 2,4-dichloropyrimidine further support this, indicating that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient on the C4 atom, making it more electrophilic and prone to nucleophilic attack.[2] However, it's noteworthy that substituents can reverse this trend. For instance, in 2-MeSO₂-4-chloropyrimidine, the C2 position becomes more reactive towards certain nucleophiles due to stabilizing hydrogen-bonding interactions with the sulfone group.[3]
Experimental Protocols
The following are representative protocols for the nucleophilic aromatic substitution on 2-chloropyrimidine and 4-chloropyrimidine with an amine nucleophile.
General Experimental Workflow
Caption: A typical experimental workflow for the SNAr reaction of chloropyrimidines.
Protocol 1: Synthesis of 2-(Piperidin-1-yl)pyrimidine
Materials:
-
2-Chloropyrimidine
-
Piperidine
-
Triethylamine (Et₃N)
-
Ethanol (anhydrous)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-chloropyrimidine (1.0 mmol, 1.0 equiv) in anhydrous ethanol (10 mL) in a round-bottom flask, add piperidine (1.2 mmol, 1.2 equiv).
-
Add triethylamine (1.5 mmol, 1.5 equiv) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(piperidin-1-yl)pyrimidine.
Protocol 2: Synthesis of 4-(Piperidin-1-yl)pyrimidine
Materials:
-
4-Chloropyrimidine
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-chloropyrimidine (1.0 mmol, 1.0 equiv) in anhydrous DMF (10 mL) in a round-bottom flask, add piperidine (1.2 mmol, 1.2 equiv).
-
Add potassium carbonate (2.0 mmol, 2.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Due to the higher reactivity of 4-chloropyrimidine, the reaction may proceed to completion at room temperature or with gentle heating (e.g., 50 °C).
-
Once the reaction is complete, pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system to yield pure 4-(piperidin-1-yl)pyrimidine.
Mandatory Visualization: The PI3K/AKT/mTOR Signaling Pathway
Pyrimidine-based scaffolds are prevalent in a multitude of kinase inhibitors due to their ability to mimic the hinge-binding interactions of ATP in the kinase active site.[4] A critical signaling pathway implicated in cancer, and often targeted by such inhibitors, is the PI3K/AKT/mTOR pathway.[5][6] This pathway regulates cell proliferation, growth, and survival.
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by pyrimidine-based inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate Derivatives
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel synthesized compounds is a critical cornerstone of discovery. This guide provides an objective comparison of analytical techniques for the characterization of Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate and its derivatives, supported by experimental data and detailed protocols.
The unambiguous determination of a molecule's three-dimensional structure is paramount for understanding its chemical reactivity, biological activity, and potential as a therapeutic agent. For derivatives of this compound, a scaffold of interest in medicinal chemistry, a multi-technique approach is essential for comprehensive structural elucidation. This guide delves into the primary analytical methods employed: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.
Comparative Analysis of Structural Confirmation Techniques
A combination of spectroscopic methods is typically employed to gain a complete picture of the synthesized pyrimidine derivatives.[1] While NMR provides detailed information about the connectivity and chemical environment of atoms, mass spectrometry confirms the molecular weight and elemental composition.[1] For an unequivocal determination of the solid-state conformation and absolute stereochemistry, X-ray crystallography stands as the gold standard.
| Analytical Technique | Information Obtained | Advantages | Limitations |
| ¹H & ¹³C NMR | Connectivity of atoms, chemical environment of protons and carbons, presence of functional groups. | Non-destructive, provides detailed structural information in solution, relatively fast. | Can be complex to interpret for molecules with many overlapping signals, may not provide information on absolute stereochemistry. |
| Mass Spectrometry | Molecular weight, elemental formula (with high resolution MS), fragmentation patterns for structural clues. | High sensitivity, requires very small sample amounts, can be coupled with chromatography for mixture analysis. | Does not provide information on the connectivity of atoms or stereochemistry, fragmentation can be complex. |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, crystal packing. | Provides the most definitive structural information. | Requires a suitable single crystal, which can be challenging to grow; the structure represents the solid state, which may differ from the solution conformation. |
Experimental Data for Pyrimidine Derivatives
NMR Spectroscopic Data
The chemical shifts in NMR are highly sensitive to the electronic environment of the nuclei. The substitution of the 2-methyl group with a 2-methylthio group is expected to induce noticeable changes in the chemical shifts of the pyrimidine ring protons and carbons.
Table 1: Comparative ¹H NMR and ¹³C NMR Data
| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| This compound (Predicted) | - | - |
| Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | Data not available in a comparable format. | Data available from commercial suppliers. |
Note: Experimentally obtained NMR data for this compound is not currently available in the public domain. The table highlights the need for experimental verification.
Mass Spectrometry Data
Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition.
Table 2: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| This compound | C₈H₉ClN₂O₂ | 200.62 | Predicted: [M]+ at 200.04, [M+H]+ at 201.04 |
| Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | C₈H₉ClN₂O₂S | 232.69 | [M]+ at 232.01, fragments at 204, 164.[2] |
Detailed Experimental Protocols
The following are generalized yet detailed protocols for the key analytical techniques, which can be adapted for specific derivatives of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrimidine derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Nuclei to be observed: ¹H and ¹³C.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
-
Data Processing and Analysis: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the structure.
Mass Spectrometry (LC-MS/MS)
Objective: To confirm the molecular weight and obtain information about the molecular formula and fragmentation.
Methodology:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL. Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.[1]
-
Liquid Chromatography (LC) Conditions:
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode.
-
Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Data Acquisition: Acquire full scan mass spectra over a relevant m/z range (e.g., 50-500). For structural information, perform tandem MS (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
-
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or M⁺˙) to confirm the molecular weight. For high-resolution mass spectrometry (HRMS), the measured accurate mass can be used to determine the elemental formula. Analyze the fragmentation pattern in the MS/MS spectrum to gain insights into the compound's structure.
Single-Crystal X-ray Crystallography
Objective: To determine the precise three-dimensional structure of the molecule in the solid state.
Methodology:
-
Crystal Growth: Grow single crystals of the pyrimidine derivative of suitable size and quality (typically > 0.1 mm in all dimensions). This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting and Data Collection:
-
Mount a single crystal on a goniometer head.
-
Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the structural model against the experimental data using least-squares methods to obtain the final atomic coordinates, bond lengths, and bond angles.
-
-
Data Analysis: Analyze the final crystal structure to determine the molecular conformation, stereochemistry, and intermolecular interactions in the crystal lattice.
Visualizing the Workflow
The process of structural confirmation follows a logical progression from initial synthesis to definitive structural elucidation.
Caption: Experimental workflow for the synthesis and structural confirmation of pyrimidine derivatives.
References
A Comparative Guide to Alternative Synthetic Routes for Substituted Pyrimidine-5-Carboxylates
For Researchers, Scientists, and Drug Development Professionals
Substituted pyrimidine-5-carboxylates are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The efficient and versatile synthesis of these scaffolds is paramount for the discovery and development of new drugs. This guide provides a comparative overview of three prominent synthetic routes, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in selecting the most suitable method for their specific needs.
Introduction to Synthetic Strategies
The synthesis of the pyrimidine-5-carboxylate core can be broadly approached through several strategies. This guide focuses on three distinct and widely employed methods:
-
The Biginelli-type Reaction followed by Aromatization: A classical multicomponent approach that first constructs a dihydropyrimidine ring, which is subsequently oxidized to the aromatic pyrimidine.
-
Direct Cyclocondensation of β-Dicarbonyl Compounds with Amidines: A versatile and direct one-pot method to form the pyrimidine ring from readily available starting materials.
-
The Zhichkin-Fairfax Synthesis: A highly efficient and direct route to 2-substituted pyrimidine-5-carboxylates from a specialized but stable precursor.
Each of these routes offers unique advantages in terms of substrate scope, reaction conditions, and overall efficiency. The following sections provide a detailed comparison to inform your synthetic planning.
Route 1: Biginelli-type Reaction and Subsequent Aromatization
This two-step approach first involves the well-known Biginelli (or a similar) three-component reaction to form a dihydropyrimidine-5-carboxylate, followed by an oxidation step to introduce the aromaticity. This method is particularly useful for generating a library of 4-aryl-substituted pyrimidines.
Experimental Protocols
Step 1: Synthesis of Ethyl 4-Aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
-
Procedure: A mixture of an aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (12 mmol), and a catalytic amount of ceric ammonium nitrate (CAN) (10 mol%) is heated at 50 °C under solvent-free conditions for 15 minutes with stirring.[1] After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and quenched with crushed ice. The solid product is filtered, washed with cold water, and recrystallized from ethanol to afford the pure dihydropyrimidine.
Step 2: Aromatization to Ethyl 4-Aryl-6-methyl-2-oxo-pyrimidine-5-carboxylate
-
Procedure: The dihydropyrimidine (1 mmol) is dissolved in methanol. Iodine (1.2 mmol) is added to the solution. The reaction mixture is refluxed for 4-10 hours until the starting material is consumed (monitored by TLC).[2] After cooling, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate, washed with aqueous sodium thiosulfate solution to remove excess iodine, and then with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel.
Data Presentation
Table 1: Representative Yields for the Biginelli-type Reaction and Aromatization
| Aldehyde (Ar) | Dihydropyrimidine Yield (%)[1] | Pyrimidine Yield (%) (Aromatization) |
| Benzaldehyde | 92 | ~85-95 (typical for iodine oxidation)[2] |
| 4-Chlorobenzaldehyde | 95 | ~85-95 (typical for iodine oxidation)[2] |
| 4-Methoxybenzaldehyde | 90 | ~85-95 (typical for iodine oxidation)[2] |
| 4-Nitrobenzaldehyde | 88 | ~85-95 (typical for iodine oxidation)[2] |
Note: Aromatization yields are generalized based on typical efficiencies of iodine-mediated oxidation of Hantzsch-type dihydropyridines, which are structurally similar to Biginelli products.[2]
Workflow Visualization
Route 2: Direct Cyclocondensation of a β-Dicarbonyl Derivative with an Amidine
This method offers a more direct approach to the pyrimidine-5-carboxylate core by reacting a suitable β-dicarbonyl compound, such as an ethyl 2-(dimethylaminomethylene)-3-oxoalkanoate, with an amidine. This one-pot synthesis can provide high yields of the final product without the need for an intermediate oxidation step.
Experimental Protocol
Synthesis of Ethyl 2-Methyl-4-phenylpyrimidine-5-carboxylate
-
Procedure: A solution of ethyl 2-(dimethylaminomethylene)-3-oxo-3-phenylpropanoate (10 mmol) and acetamidine hydrochloride (12 mmol) in ethanol (50 mL) is treated with a solution of sodium ethoxide (12 mmol) in ethanol. The mixture is refluxed for 4 hours. After cooling, the solvent is evaporated under reduced pressure. The residue is taken up in water and extracted with diethyl ether. The organic extracts are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired pyrimidine.
Data Presentation
Table 2: Representative Yields for the Direct Cyclocondensation
| R in β-dicarbonyl | Amidine | Product | Yield (%) |
| Phenyl | Acetamidine | Ethyl 2-methyl-4-phenylpyrimidine-5-carboxylate | High |
| Methyl | Benzamidine | Ethyl 4-methyl-2-phenylpyrimidine-5-carboxylate | High |
| Phenyl | Guanidine | Ethyl 2-amino-4-phenylpyrimidine-5-carboxylate | High |
| Methyl | Guanidine | Ethyl 2-amino-4-methylpyrimidine-5-carboxylate | High |
Note: Yields are generally reported as "high" in the literature for this type of reaction.
Workflow Visualization
Route 3: Zhichkin-Fairfax Synthesis from a Propen-1-olate Salt
This elegant and high-yielding method provides direct access to 2-substituted pyrimidine-5-carboxylates that are unsubstituted at the 4-position, a pattern that can be challenging to achieve via other routes.[3] The key is the use of the stable sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, which reacts with a variety of amidinium salts.
Experimental Protocols
Step 1: Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate
-
Procedure: To a stirred suspension of sodium hydride (1.0 eq) in anhydrous diethyl ether, a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in diethyl ether is added dropwise at room temperature under a nitrogen atmosphere. The reaction mixture is stirred at room temperature for 12-16 hours. The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to afford the sodium salt as a stable solid.[4]
Step 2: Synthesis of 2-Substituted Pyrimidine-5-carboxylic Esters
-
Procedure: To a solution of the prepared sodium salt (1.0 eq) in anhydrous DMF, the desired amidinium salt (1.1 eq) is added. The reaction mixture is heated to 100 °C for 1 hour. After cooling to room temperature, the reaction is quenched with a saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the pure 2-substituted pyrimidine-5-carboxylic ester.[4]
Data Presentation
Table 3: Representative Yields for the Zhichkin-Fairfax Synthesis [3]
| Amidinium Salt | Product | Yield (%) |
| Acetamidinium acetate | Methyl 2-methylpyrimidine-5-carboxylate | 85 |
| Benzamidinium hydrochloride | Methyl 2-phenylpyrimidine-5-carboxylate | 92 |
| Guanidinium carbonate | Methyl 2-aminopyrimidine-5-carboxylate | 78 |
| S-Methylisothiouronium sulfate | Methyl 2-(methylthio)pyrimidine-5-carboxylate | 95 |
Workflow Visualization
Comparison Summary
| Feature | Route 1: Biginelli & Aromatization | Route 2: Direct Cyclocondensation | Route 3: Zhichkin-Fairfax |
| Number of Steps | Two | One | Two (including precursor synthesis) |
| Typical Yields | Good to excellent for both steps | High | Excellent |
| Substrate Scope | Good for 4-aryl substituted pyrimidines | Good for 2,4-disubstituted pyrimidines | Excellent for 2-substituted pyrimidines |
| Key Advantages | Utilizes readily available starting materials; well-established reaction. | Direct, one-pot synthesis of the aromatic core. | High yields; provides access to 4-unsubstituted pyrimidines. |
| Limitations | Requires a separate oxidation step which adds to the overall synthesis time. | Requires a pre-functionalized β-dicarbonyl compound. | Requires the preparation of a specific precursor. |
| Ideal For | Libraries of 4-aryl pyrimidines. | Rapid access to 2,4-disubstituted pyrimidines. | High-yield synthesis of 2-substituted pyrimidines, especially those without a C4-substituent. |
Conclusion
The choice of synthetic route to substituted pyrimidine-5-carboxylates depends heavily on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.
-
The Biginelli-type reaction followed by aromatization is a robust and reliable method, particularly for accessing 4-aryl substituted derivatives.
-
Direct cyclocondensation offers an efficient one-pot alternative for the synthesis of 2,4-disubstituted pyrimidines.
-
The Zhichkin-Fairfax synthesis stands out for its high yields and its unique ability to directly afford 2-substituted pyrimidine-5-carboxylates, a valuable class of compounds that can be more challenging to access through other means.
By understanding the nuances of each approach, researchers can make informed decisions to streamline their synthetic efforts in the pursuit of novel and impactful chemical entities.
References
Comparative Docking Analysis of Pyrimidine-Based Kinase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in silico performance of various pyrimidine-based inhibitors against key protein kinase targets. The information, collated from several recent studies, is intended to guide the selection and design of potent and selective kinase inhibitors.
Pyrimidine derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer properties.[1] Their structural versatility makes them ideal scaffolds for designing targeted therapies against protein kinases, crucial regulators of cell signaling pathways that are often dysregulated in cancer.[2][3] Molecular docking is a powerful computational tool that predicts the binding affinity and orientation of these small molecules within the active site of a target protein, providing valuable insights for drug discovery.[4] This guide summarizes key docking data and outlines the experimental protocols used in these analyses.
Quantitative Comparison of Pyrimidine-Based Inhibitors
The following tables summarize the binding affinities of various pyrimidine derivatives against two prominent cancer targets: Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). Lower binding energy values typically indicate a more stable protein-ligand complex and potentially higher inhibitory activity.[5]
Table 1: Docking Performance of Pyrimidine Derivatives against EGFR [5]
| Derivative Class | Specific Compound/Modification | Target Protein | Binding Energy (kcal/mol) |
| Thieno[2,3-d]pyrimidine | Compound 5b | EGFRWT | -8.9 |
| Thieno[2,3-d]pyrimidine | Compound 5b | EGFRT790M | -8.1 |
| Pyrimidine Derivatives | Compound 7 | EGFR Kinase Domain | -8.8 |
| Pyrimidine Derivatives | Compound 12 | EGFR Kinase Domain | -8.4 |
| Pyrimidine Derivatives | Compound 9 | EGFR Kinase Domain | -8.3 |
| Pyrimidine Derivatives | Compound 10 | EGFR Kinase Domain | -8.3 |
Table 2: Docking Performance of Pyrimidine Derivatives against CDK2 [5]
| Derivative Class | Specific Compound/Modification | Target Protein | Binding Energy (kcal/mol) |
| 4-(2-amino-3,5-dibromophenyl)-6-(4-substitutedphenyl)pyrimidin-2-amine | Compound 4c (p-Fluoro) | Human Cyclin-Dependent Kinase 2 (1HCK) | -7.9 |
| 4-(2-amino-3,5-dibromophenyl)-6-(4-substitutedphenyl)pyrimidin-2-amine | Compound 4a (p-Chloro) | Human Cyclin-Dependent Kinase 2 (1HCK) | -7.7 |
| 4-(2-amino-3,5-dibromophenyl)-6-(4-substitutedphenyl)pyrimidin-2-amine | Compound 4h (p-Nitro) | Human Cyclin-Dependent Kinase 2 (1HCK) | -7.7 |
Experimental Protocols: A Step-by-Step Guide to Molecular Docking
The following protocol outlines a generalized methodology for performing molecular docking studies of pyrimidine-based inhibitors against protein kinases, based on common practices using software like AutoDock Vina.[4][5]
Preparation of the Receptor (Protein)
-
Protein Structure Retrieval: The three-dimensional crystal structure of the target protein (e.g., EGFR or CDK2) is obtained from the Protein Data Bank (PDB).[5]
-
Protein Clean-up: All non-essential molecules, such as water, co-crystallized ligands, and other heteroatoms not crucial for the study, are removed from the PDB file.[5]
-
Addition of Polar Hydrogens and Charges: Polar hydrogen atoms, which are critical for hydrogen bond formation, are added to the protein structure. Kollman charges are then computed and assigned to the protein atoms.[4]
-
File Format Conversion: The prepared protein structure is saved in the PDBQT file format, which includes atomic coordinates, partial charges, and atom types required by AutoDock Vina.[4]
Preparation of the Ligand (Pyrimidine Inhibitor)
-
Ligand Structure Generation: The 2D structure of the pyrimidine derivative is drawn using chemical drawing software like ChemDraw.[6] This is then converted to a 3D structure.
-
Energy Minimization: The 3D ligand structure undergoes energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.[5]
-
Torsion Tree Definition: Rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking simulation.[5]
Molecular Docking Simulation
-
Grid Box Definition: A 3D grid box is defined around the active site of the target protein. The size and center of this box are chosen to encompass the entire binding pocket.[5] For EGFR, this would include key residues like Met793.[5]
-
Docking Execution: The molecular docking simulation is performed using software such as AutoDock Vina. A search algorithm, often the Lamarckian Genetic Algorithm, explores various conformations and orientations of the ligand within the grid box and calculates the binding affinity for each pose.[5] The exhaustiveness of the search can be controlled to balance computational time and the thoroughness of the conformational search.[5]
Analysis and Validation of Results
-
Binding Energy Evaluation: The output from the docking software provides the binding energy (in kcal/mol) for the top-ranked binding poses. The pose with the lowest binding energy is generally considered the most favorable.[5]
-
Interaction Analysis: The predicted binding poses are visualized using molecular graphics software (e.g., PyMOL or UCSF Chimera) to analyze the interactions between the pyrimidine derivative and the amino acid residues in the protein's active site.[4] Key interactions to identify include hydrogen bonds, hydrophobic interactions, and pi-pi stacking.[4]
-
Validation with RMSD: To validate the docking protocol, the Root Mean Square Deviation (RMSD) can be calculated between the docked pose of a known inhibitor and its co-crystallized structure. An RMSD value below 2.0 Å is generally considered a successful validation.[4][7]
Visualizing Molecular Interactions and Processes
To further elucidate the concepts discussed, the following diagrams illustrate a simplified signaling pathway involving a protein kinase and a typical workflow for a molecular docking experiment.
Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrimidine-based compounds.
Caption: A typical experimental workflow for molecular docking studies.
References
- 1. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to Pyrimidine Synthesis: A Cost-Benefit Analysis for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of pyrimidines is a critical cornerstone of their work. As a fundamental heterocyclic scaffold in a vast array of pharmaceuticals and biologically active compounds, the choice of synthetic methodology can significantly impact the speed, cost, and success of a research program. This guide provides an objective comparison of the principal methods of pyrimidine synthesis, offering a cost-benefit analysis supported by available experimental data to inform methodology selection.
Biological Synthesis of Pyrimidines: De Novo and Salvage Pathways
In biological systems, pyrimidine nucleotides are synthesized through two primary pathways: the de novo synthesis pathway and the salvage pathway.[1][2] Understanding these natural processes is crucial, not only for their biological significance but also as a basis for enzymatic and bio-inspired synthetic approaches.
The de novo pathway constructs pyrimidine rings from simple precursors such as bicarbonate, aspartate, and glutamine.[1][3] This pathway is inherently energy-intensive, requiring the consumption of ATP.[1] It is the primary route for producing pyrimidines in rapidly dividing cells. The pathway begins with the formation of carbamoyl phosphate and proceeds through a series of enzymatic steps to produce uridine monophosphate (UMP), a precursor for other pyrimidine nucleotides.[][5]
The salvage pathway offers a more energy-efficient alternative by recycling pre-existing pyrimidine bases and nucleosides from the degradation of DNA and RNA.[1][6] This pathway is particularly active in cells with low rates of proliferation.[1] By utilizing enzymes like uridine phosphorylase and thymidine kinase, the salvage pathway can convert recovered bases back into nucleotides, thus conserving cellular energy.[1][7]
From a cost-benefit perspective, the salvage pathway is metabolically "cheaper" due to its lower energy requirements.[6] However, the de novo pathway is essential for providing the necessary building blocks for rapid cell growth and division, a critical consideration in contexts like cancer research and the development of antimicrobial agents that target this pathway.
Chemical Synthesis of Pyrimidines: A Comparative Analysis
A variety of chemical methods exist for the synthesis of pyrimidine derivatives, each with its own set of advantages and disadvantages in terms of yield, cost, reaction conditions, and environmental impact. This section provides a comparative overview of some of the most prominent methods.
Data Presentation: Comparison of Pyrimidine Synthesis Methods
| Method | Key Reagents | Catalyst | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| Pinner Synthesis | Urea, Acetylacetone | Hydrogen Chloride | Methanol | 3 hours | 52 | 90.2[8] |
| Biginelli Reaction | Benzaldehyde, Ethyl Acetoacetate, Urea | Benzyltriethylammonium Chloride | Solvent-free | 30-45 minutes | 100 | >85[8] |
| Modified Biginelli (Grindstone) | Benzaldehyde, Ethyl Acetoacetate, Urea | CuCl₂·2H₂O / HCl | Solvent-free | Minutes | Room Temp. | >90[9] |
| Iridium-Catalyzed Multicomponent Synthesis | Amidines, Alcohols | PN5P-Ir-pincer complex | Toluene | Not Specified | 150 | Up to 93[8][10] |
| Microwave-Assisted Synthesis | Aldehyde, Ethyl Acetoacetate, Urea/Thiourea | Sulfamic Acid | Solvent-free | 2-5 minutes | 300W | 88-95[8] |
Cost-Benefit Analysis:
-
Pinner Synthesis: This classical method offers high yields but can be limited by the harsh acidic conditions required.[11]
-
Biginelli Reaction: A well-established and cost-effective one-pot, three-component reaction.[12][13] Its solvent-free variations, such as the grindstone method, offer significant environmental and efficiency benefits, with high yields and short reaction times.[9][14] The use of readily available and inexpensive starting materials makes it an attractive option for large-scale synthesis.[13]
-
Iridium-Catalyzed Multicomponent Synthesis: A modern and highly efficient method that allows for the synthesis of a wide range of pyrimidines with high yields.[8][10] However, the primary cost driver is the expensive iridium catalyst, which may be a limiting factor for large-scale production unless efficient catalyst recycling is implemented.[10]
-
Microwave-Assisted Synthesis: This method offers a rapid and efficient route to pyrimidine derivatives with excellent yields.[8] The significant reduction in reaction time can lead to substantial energy and cost savings, particularly in a high-throughput setting.
Experimental Protocols
Protocol 1: Classical Biginelli Reaction (Conventional Heating)
Materials:
-
Benzaldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea (1.5 mmol)
-
Catalytic amount of HCl
-
Methanol (30 cm³)
Procedure:
-
In a round-bottom flask, combine benzaldehyde, ethyl acetoacetate, urea, and a catalytic amount of HCl in methanol.[9]
-
Reflux the mixture at 60°C for 3 hours.[9]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[9]
-
Upon completion, cool the reaction mixture to room temperature.[14]
-
Pour the mixture into cold water to precipitate the product.[14]
-
Collect the solid product by filtration, wash with cold ethanol, and recrystallize from hot ethanol to obtain the pure dihydropyrimidinone.[9][14]
Protocol 2: Modified Biginelli Reaction (Grindstone Method)
Materials:
-
Benzaldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea (1.5 mmol)
-
CuCl₂·2H₂O (0.25 mmol)
-
A few drops of concentrated HCl
Procedure:
-
In a mortar, combine benzaldehyde, ethyl acetoacetate, urea, CuCl₂·2H₂O, and a few drops of concentrated HCl.[9]
-
Grind the mixture with a pestle at room temperature for a few minutes.[9]
-
Monitor the reaction progress by TLC.[9]
-
After completion, wash the reaction mixture with water.[9]
-
Collect the solid product by filtration.[9]
Visualizing Synthesis Pathways and Workflows
To further elucidate the processes involved in pyrimidine synthesis, the following diagrams, generated using the DOT language, illustrate the key pathways and a logical workflow for protocol evaluation.
References
- 1. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 2. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbenotes.com [microbenotes.com]
- 5. De Novo Pyrimidine Synthesis Mnemonic for USMLE [pixorize.com]
- 6. pediaa.com [pediaa.com]
- 7. thesciencenotes.com [thesciencenotes.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A Sustainable Multicomponent Pyrimidine Synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Senior Application Scientist's Guide to the Characterization of Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate Polymorphs
For researchers, scientists, and drug development professionals, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. Polymorphism, the ability of a solid material to exist in two or more crystalline forms, can profoundly impact a drug's bioavailability, stability, and manufacturability.[1][2][3][4][5] This guide provides a comprehensive, in-depth technical overview of the methodologies used to characterize the potential polymorphs of Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate, a key intermediate in the synthesis of various bioactive molecules.[6]
The principles and techniques detailed herein are designed to build a robust understanding of the polymorphic landscape of this compound, ensuring the selection of the optimal solid form for development. This guide is structured to not only provide step-by-step protocols but also to offer insights into the causality behind experimental choices, reflecting a field-proven approach to solid-state characterization.
The Criticality of Polymorph Screening
The discovery and characterization of all accessible polymorphs of an API is a critical step in early-phase drug development. Different polymorphs of the same compound can exhibit distinct physicochemical properties, including:
-
Solubility and Dissolution Rate: This directly affects the bioavailability of the drug.[4][7]
-
Thermodynamic Stability: Metastable forms may convert to a more stable form over time, potentially altering the drug's efficacy and safety profile.[5]
-
Mechanical Properties: Crystal habit and packing can influence powder flow, compaction, and tablet formulation.[5]
An uncontrolled polymorphic transformation during manufacturing or storage can have significant consequences, as famously exemplified by the case of Ritonavir, where the appearance of a new, less soluble polymorph led to a market withdrawal of the initial formulation.[7] Therefore, a thorough polymorphic screen is not just a regulatory expectation but a fundamental component of risk mitigation in drug development.
A Systematic Approach to Polymorph Characterization
The following sections outline a multi-faceted approach to identifying and comparing potential polymorphs of this compound. This workflow is designed to be a self-validating system, where data from complementary techniques are integrated to build a complete picture of the solid-state properties.
Generating Potential Polymorphs
The first step in characterization is the generation of different solid forms. The conditions of crystallization play a pivotal role in determining which polymorph is obtained.[1] A comprehensive screen should explore a wide range of crystallization conditions, including:
-
Solvent Variation: Crystallization from a diverse panel of solvents with varying polarities.
-
Cooling Rate: Both rapid and slow cooling profiles should be investigated.
-
Supersaturation Level: Varying the concentration of the solute.
-
Mechanical Stress: Techniques such as grinding or slurry conversion can induce polymorphic transformations.
For the purpose of this guide, let us assume that through such a screen, we have isolated three distinct crystalline forms of this compound, which we will designate as Form A, Form B, and Form C.
Caption: A generalized workflow for the generation and characterization of polymorphs.
Primary Characterization Techniques
The initial characterization of the isolated solid forms relies on a set of complementary analytical methods that provide fundamental information about their structure and thermal properties.
Powder X-Ray Diffraction (PXRD)
PXRD is the cornerstone technique for polymorph identification.[1][7] Each crystalline form possesses a unique crystal lattice, which results in a characteristic diffraction pattern.
Experimental Protocol:
-
Sample Preparation: Gently grind a small amount (10-20 mg) of the sample to a fine powder to minimize preferred orientation effects.
-
Sample Mounting: Pack the powder into a sample holder, ensuring a flat, level surface.
-
Instrument Setup: Use a diffractometer with Cu Kα radiation. Set the scan range from 2θ = 2° to 40° with a step size of 0.02° and a suitable counting time per step.
-
Data Analysis: Compare the resulting diffractograms. Different peak positions (2θ values) and relative intensities are indicative of different polymorphic forms.
Interpreting the Data:
| Feature | Form A | Form B | Form C |
| Prominent Peaks (2θ) | 8.5°, 12.3°, 15.7°, 21.1° | 9.2°, 11.8°, 16.5°, 22.4° | 7.9°, 14.2°, 18.8°, 25.3° |
| Interpretation | Unique pattern | Unique pattern | Unique pattern |
This is a hypothetical representation of PXRD data.
The distinct peak patterns would confirm that Form A, Form B, and Form C are indeed different crystalline forms. An amorphous solid would be identified by the absence of sharp peaks and the presence of a broad halo.
Thermal Analysis: DSC and TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide crucial information about the thermal behavior of the polymorphs, including melting points, phase transitions, and solvation states.[7]
Experimental Protocol (DSC):
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell. Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge.
-
Data Analysis: Analyze the resulting thermogram for endothermic (melting, desolvation) and exothermic (crystallization) events.
Experimental Protocol (TGA):
-
Sample Preparation: Weigh 5-10 mg of the sample into a TGA pan.
-
Instrument Setup: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Data Analysis: Monitor the change in mass as a function of temperature. Significant mass loss can indicate the presence of solvent molecules (solvates/hydrates).
Interpreting the Data:
| Parameter | Form A | Form B | Form C |
| DSC Melting Point (°C) | 155.2 | 162.8 | 148.5 |
| DSC Enthalpy of Fusion (J/g) | 85.6 | 98.2 | 75.1 |
| TGA Mass Loss (%) | < 0.1 | < 0.1 | 5.2 (up to 120°C) |
| Interpretation | Anhydrous form | Anhydrous form | Potential solvate/hydrate |
This is a hypothetical representation of thermal analysis data.
In this hypothetical scenario, Forms A and B appear to be anhydrous polymorphs with distinct melting points. The higher melting point and enthalpy of fusion of Form B suggest it might be the more thermodynamically stable form at the melting temperature. Form C shows a mass loss in the TGA that corresponds to the loss of a solvent molecule, indicating it is a solvate or hydrate. The endotherm in the DSC preceding the final melting would correspond to this desolvation event.
Caption: Workflow for thermal analysis of polymorphs.
Secondary Characterization: Spectroscopic Techniques
Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are sensitive to the local molecular environment and can provide complementary information to PXRD for distinguishing between polymorphs.
FT-IR and Raman Spectroscopy
Polymorphs can exhibit differences in their vibrational spectra due to variations in intermolecular interactions (e.g., hydrogen bonding) and molecular conformations in the crystal lattice.
Experimental Protocol (FT-IR with ATR):
-
Sample Preparation: Place a small amount of the powder directly on the Attenuated Total Reflectance (ATR) crystal.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Compare the spectra of the different forms, paying close attention to regions corresponding to key functional groups (e.g., C=O, C-Cl, N-H if applicable).
Experimental Protocol (Raman):
-
Sample Preparation: Place a small amount of the sample on a microscope slide.
-
Data Acquisition: Focus the laser on the sample and collect the Raman spectrum.
-
Data Analysis: Compare the spectra, looking for shifts in peak positions and changes in relative intensities.
Interpreting the Data:
| Spectral Region | Form A | Form B | Form C |
| C=O Stretch (cm⁻¹) | 1725 | 1718 | 1730 |
| C-Cl Stretch (cm⁻¹) | 780 | 785 | 775 |
| Interpretation | Differences in peak positions suggest variations in hydrogen bonding and molecular packing. |
This is a hypothetical representation of spectroscopic data.
These subtle but significant differences in the vibrational spectra provide further confirmation of the existence of distinct polymorphic forms.
Establishing Thermodynamic Relationships
A crucial aspect of polymorph characterization is determining the relative thermodynamic stability of the different forms. This is essential for selecting the form that is least likely to convert to another during storage or processing.[5] Techniques such as slurry conversion studies or solubility measurements can be employed.
Slurry Conversion Experiment:
-
Procedure: A mixture of two polymorphs (e.g., Form A and Form B) is slurried in a solvent in which they are sparingly soluble. The slurry is agitated at a constant temperature for an extended period.
-
Analysis: Periodically, a sample of the solid is withdrawn and analyzed by PXRD.
-
Interpretation: The polymorph that increases in proportion over time is the more thermodynamically stable form under those conditions. The other form is metastable.
Conclusion: A Holistic and Essential Investigation
The characterization of polymorphs is a complex but indispensable part of modern drug development. A multi-technique approach, as outlined in this guide for this compound, is crucial for building a comprehensive understanding of the solid-state landscape of an API. By integrating data from PXRD, thermal analysis, and vibrational spectroscopy, researchers can confidently identify, differentiate, and select the optimal polymorphic form for further development. This rigorous, evidence-based approach ensures the development of safe, stable, and effective pharmaceutical products. The early and thorough investigation of polymorphism is not merely a scientific exercise but a critical path activity that safeguards against late-stage development failures and ensures product quality and consistency.[8]
References
- 1. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 2. Recent advances in drug polymorphs: Aspects of pharmaceutical properties and selective crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nishkaresearch.com [nishkaresearch.com]
- 4. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]
- 5. fiveable.me [fiveable.me]
- 6. chemimpex.com [chemimpex.com]
- 7. pharmtech.com [pharmtech.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Navigating the Analytical Maze: A Comparative Guide to the Validation of Methods for Pyrimidine Intermediates
For Researchers, Scientists, and Drug Development Professionals
The robust and accurate analysis of pyrimidine intermediates is a cornerstone of pharmaceutical development and manufacturing. These heterocyclic compounds are pivotal building blocks for a vast array of active pharmaceutical ingredients (APIs). Consequently, the validation of analytical methods used to quantify and qualify these intermediates is not merely a regulatory formality but a critical step in ensuring the quality, safety, and efficacy of the final drug product. This guide provides an objective comparison of common analytical techniques for the validation of methods for pyrimidine intermediates, supported by experimental data and detailed protocols, to empower researchers in selecting the most appropriate methodology for their specific needs.
A Comparative Overview of Analytical Techniques
The choice of an analytical technique for a pyrimidine intermediate is dictated by the physicochemical properties of the analyte, the nature of the sample matrix, and the intended purpose of the analysis (e.g., purity assessment, quantification, or stability testing). High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most prevalently employed techniques.
| Validation Parameter | HPLC with UV Detection | GC with FID Detection | LC-MS/MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation by liquid chromatography followed by mass analysis based on mass-to-charge ratio. |
| Applicability | Well-suited for non-volatile and thermally labile pyrimidine intermediates. | Suitable for volatile and thermally stable pyrimidine intermediates. Derivatization may be required for polar compounds. | Highly versatile for a wide range of pyrimidine intermediates, including polar and non-volatile compounds. Offers high sensitivity and selectivity. |
| Linearity (r²) | Typically ≥ 0.999[1] | Typically ≥ 0.995[1] | Typically > 0.99[2][3] |
| Accuracy (% Recovery) | 98.0% - 102.0%[1] | 95.0% - 105.0%[1] | 80% - 120% (analyte dependent)[2][3] |
| Precision (% RSD) | ≤ 2.0%[1] | ≤ 5.0%[1] | < 20% (analyte dependent)[2][3] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | Signal-to-Noise Ratio of 3:1 | Can be significantly lower than HPLC and GC. |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1 | Signal-to-Noise Ratio of 10:1 | Can be significantly lower than HPLC and GC. |
| Specificity | Good, can be enhanced with diode array detectors. | Good, especially for well-separated peaks. | Excellent, due to the selectivity of mass detection. |
| Robustness | Generally robust to small variations in mobile phase composition, pH, and temperature. | Can be sensitive to variations in flow rate, temperature, and injection parameters. | Robustness is dependent on both chromatographic and mass spectrometric parameters. |
Experimental Protocols for Method Validation
The validation of an analytical method is a systematic process that demonstrates its suitability for the intended purpose. The following are detailed methodologies for key validation parameters as outlined by the International Council for Harmonisation (ICH) guidelines.
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Protocol for HPLC/LC-MS:
-
Forced Degradation Studies: Subject the pyrimidine intermediate to stress conditions (e.g., acid, base, oxidation, heat, and light) to generate potential degradation products.
-
Analysis of Stressed Samples: Analyze the stressed samples alongside an unstressed sample and a placebo (a mixture of all formulation components except the analyte).
-
Peak Purity Analysis (for HPLC with DAD): Assess the peak purity of the analyte in the stressed samples to ensure that no degradation products are co-eluting.
-
Mass Spectral Analysis (for LC-MS): Confirm the identity of the analyte peak and demonstrate that it is free from interference by monitoring specific mass transitions.
Linearity
Linearity demonstrates that the response of the analytical method is directly proportional to the concentration of the analyte over a given range.
Protocol:
-
Preparation of Standards: Prepare a minimum of five standard solutions of the pyrimidine intermediate at different concentrations, typically spanning 50% to 150% of the expected working concentration.[4]
-
Analysis: Analyze each standard solution in triplicate.
-
Calibration Curve: Plot the mean response (e.g., peak area) against the corresponding concentration.
-
Statistical Analysis: Perform a linear regression analysis and determine the correlation coefficient (r), the coefficient of determination (r²), the y-intercept, and the slope of the regression line. An r² value of >0.99 is generally considered acceptable.[2][3][5]
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
Protocol (Spiked Placebo Method):
-
Prepare Spiked Samples: Prepare a minimum of nine samples by spiking a placebo with the pyrimidine intermediate at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.
-
Analysis: Analyze the spiked samples using the developed method.
-
Calculate Recovery: Determine the percentage recovery for each sample using the following formula: (Measured Concentration / Nominal Concentration) x 100%
-
Acceptance Criteria: The mean recovery should typically be within 98.0% to 102.0%.[1]
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD).
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare a minimum of six independent samples of the pyrimidine intermediate at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the %RSD of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD for the combined results from both studies.
-
-
Reproducibility (Inter-laboratory precision):
-
This is assessed by means of an inter-laboratory trial and is not typically required for submission for marketing authorization.
-
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol:
-
Identify Critical Parameters: Identify critical method parameters that could be subject to small variations during routine use (e.g., mobile phase composition ±2%, pH ±0.2 units, column temperature ±5°C, flow rate ±10%).
-
Vary Parameters: Analyze a standard solution of the pyrimidine intermediate while systematically varying one parameter at a time.
-
Assess Impact: Evaluate the effect of each variation on the system suitability parameters (e.g., peak resolution, tailing factor, and theoretical plates) and the final analytical result. The method is considered robust if the results remain within the acceptance criteria.
Visualizing Key Pathways and Workflows
Understanding the biological context and the analytical process is crucial. The following diagrams illustrate the de novo pyrimidine synthesis pathway and a general workflow for analytical method validation.
Conclusion
The validation of analytical methods for pyrimidine intermediates is a multifaceted process that requires a thorough understanding of both the analytical techniques and the regulatory landscape. While HPLC and GC remain workhorse techniques, the superior sensitivity and selectivity of LC-MS are making it an increasingly indispensable tool, particularly for complex matrices and low-level impurity profiling. The choice of method should be based on a comprehensive evaluation of its performance characteristics, as demonstrated through rigorous validation studies. By following the detailed protocols and considering the comparative data presented in this guide, researchers, scientists, and drug development professionals can confidently establish and validate robust analytical methods that ensure the quality and consistency of these critical pharmaceutical building blocks.
References
A Comparative Guide to In Vitro Assay Development Using Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of nucleobases in DNA and RNA.[1] This fundamental biological role has spurred the development of a diverse array of pyrimidine derivatives with a broad spectrum of pharmacological activities. These compounds are pivotal in the development of novel therapeutics, demonstrating significant potential as anticancer, antiviral, and anti-inflammatory agents.[1][2] This guide provides an objective comparison of the in vitro performance of selected pyrimidine derivatives, supported by experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and workflows.
Comparative Performance of Pyrimidine Derivatives
The in vitro efficacy of pyrimidine derivatives is commonly quantified by the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), which measure the concentration of a compound required to inhibit a biological process or produce a biological effect by 50%, respectively. Lower values indicate greater potency. The following tables summarize the performance of representative pyrimidine derivatives in anticancer and kinase inhibition assays.
Anticancer and Kinase Inhibitory Activity
Pyrimidine derivatives have been extensively investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[3] Pazopanib and Tucatinib are notable examples of pyrimidine-based kinase inhibitors used in oncology.[3][4] RDS 3442 is another promising aminopyrimidine derivative with demonstrated anticancer activity.[5]
| Compound | Class | Target/Cell Line | IC50/EC50 | Assay Type |
| Pazopanib | Indazolylpyrimidine | VEGFR-1 | 10 nM | Kinase Inhibition |
| VEGFR-2 | 30 nM | Kinase Inhibition | ||
| VEGFR-3 | 47 nM | Kinase Inhibition | ||
| c-Kit | 71-84 nM | Kinase Inhibition | ||
| Tucatinib | Quinazolinamine | HER2 (ErbB-2) | 7-8 nM | Kinase Inhibition |
| EGFR | >50-fold selective for HER2 | Kinase Inhibition | ||
| BT-474 (HER2+ Breast Cancer) | - | Cell Proliferation | ||
| RDS 3442 (1a) | Aminopyrimidine | U-87 MG (Glioblastoma) | ~25 µM (48h) | Cell Viability |
| MDA-MB231 (Breast Cancer) | ~30 µM (48h) | Cell Viability | ||
| HT-29 (Colon Carcinoma) | ~35 µM (48h) | Cell Viability | ||
| Compound 2a | Aminopyrimidine | U-87 MG (Glioblastoma) | 5-8 µM (48h) | Cell Viability |
| (N-benzyl derivative of RDS 3442) | MDA-MB231 (Breast Cancer) | 5-8 µM (48h) | Cell Viability | |
| HT-29 (Colon Carcinoma) | 5-8 µM (48h) | Cell Viability |
Data compiled from multiple sources.[3][4][5][6] IC50 and EC50 values can vary based on specific assay conditions.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is crucial for understanding the mechanism of action and evaluation process of pyrimidine derivatives.
HER2 Signaling Pathway and Inhibition by Tucatinib
The Human Epidermal Growth Factor Receptor 2 (HER2) is a receptor tyrosine kinase that, upon overexpression, can drive the growth of certain cancers, particularly breast cancer. Tucatinib is a selective inhibitor of HER2.[7] The following diagram illustrates the HER2 signaling pathway and the point of inhibition by Tucatinib.
Caption: HER2 signaling pathway and the inhibitory action of Tucatinib.
General Workflow for an In Vitro Kinase Inhibition Assay
The following diagram outlines a typical workflow for assessing the inhibitory activity of pyrimidine derivatives against a specific protein kinase.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reliable evaluation of the biological activities of pyrimidine compounds.
In Vitro Kinase Inhibition Assay (e.g., Aurora A Kinase)
This assay determines the ability of a compound to inhibit the activity of a specific kinase, such as Aurora A, which is involved in cell cycle regulation.[8]
Materials:
-
Recombinant human Aurora A kinase
-
Kinase substrate (e.g., a fluorescently labeled peptide)
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Pyrimidine derivative stock solution (in DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the pyrimidine derivative in the assay buffer.
-
In a 96-well plate, add the kinase, substrate, and the pyrimidine derivative dilutions. Include wells with DMSO as a vehicle control (100% kinase activity) and wells without kinase as a background control.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[6]
-
Stop the reaction and add a detection reagent according to the manufacturer's instructions (e.g., a reagent that measures the amount of phosphorylated substrate or remaining ATP).
-
Measure the signal (e.g., fluorescence or luminescence) using a microplate reader.
-
Subtract the background signal from all measurements.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vitro Antiviral Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).[1][9]
Materials:
-
Host cell line susceptible to the virus
-
Virus stock of known titer
-
Cell culture medium
-
Pyrimidine derivative stock solution (in DMSO)
-
Overlay medium (e.g., medium with low-melting-point agarose or carboxymethylcellulose)
-
Staining solution (e.g., crystal violet)
-
6-well or 12-well cell culture plates
Procedure:
-
Seed the host cells in culture plates and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of the pyrimidine derivative in cell culture medium.
-
Remove the culture medium from the cells and infect the monolayers with a standardized amount of virus (e.g., 100 plaque-forming units per well).
-
After a viral adsorption period (e.g., 1 hour at 37°C), remove the virus inoculum.
-
Wash the cell monolayers with phosphate-buffered saline (PBS).
-
Add the overlay medium containing the different concentrations of the pyrimidine derivative to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubate the plates at 37°C in a CO2 incubator for a period that allows for plaque formation (typically 2-10 days, depending on the virus).
-
After incubation, fix the cells (e.g., with 10% formalin).
-
Remove the overlay and stain the cell monolayer with a staining solution (e.g., crystal violet).
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Plot the percentage of plaque reduction against the logarithm of the compound concentration to determine the EC50 value.
Conclusion
Pyrimidine derivatives represent a versatile and potent class of compounds with significant therapeutic potential across various disease areas. The in vitro assays detailed in this guide are fundamental tools for the discovery and development of new pyrimidine-based drugs. By employing standardized protocols and quantitative data analysis, researchers can effectively compare the performance of different derivatives and identify promising candidates for further preclinical and clinical investigation. The continued exploration of the vast chemical space of pyrimidine derivatives holds great promise for addressing unmet medical needs.
References
- 1. jocpr.com [jocpr.com]
- 2. Overview of fundamental study of pazopanib in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tucatinib | EGFR | Tocris Bioscience [tocris.com]
- 4. Pazopanib and anti-VEGF therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The small-molecule VEGF receptor inhibitor pazopanib (GW786034B) targets both tumor and endothelial cells in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
Safety Operating Guide
Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate proper disposal procedures
For immediate release
This document provides essential safety and logistical information for the proper disposal of Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate, a chemical intermediate used in laboratory research and development. Adherence to these procedures is critical to ensure the safety of personnel and the protection of the environment. This compound is classified as a hazardous substance, and its disposal is regulated. It is harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation, and is very toxic to aquatic life with long-lasting effects[1][2][3][4][5].
I. Pre-Disposal and Handling
Before beginning any disposal process, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area or a chemical fume hood[1][6].
II. Waste Segregation and Collection
Proper segregation of chemical waste is the first step in ensuring safe and compliant disposal.
-
Designate a Waste Container : Use a clearly labeled, leak-proof container for the collection of waste this compound. The container must be compatible with the chemical.
-
Labeling : The waste container must be labeled as "Hazardous Waste" and should clearly identify the contents, including "this compound" and "Halogenated Organic Waste."
-
Segregation : This waste must be collected separately from non-halogenated organic solvents and aqueous waste[7][8][9]. Do not mix with incompatible materials such as strong oxidizing agents[1].
III. Disposal Procedures
Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain. As a chlorinated organic compound, it is prohibited from sewer disposal[10][11].
Step 1: Collection of Chemical Waste
-
Collect all residues, unused product, and contaminated materials (e.g., absorbent pads from a spill) in the designated hazardous waste container.
-
Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from heat or ignition sources[1][12].
Step 2: Disposal of Empty Containers
-
A container that held this chemical is not considered "empty" until it has been properly decontaminated.
-
The first rinse of the container with a suitable solvent (e.g., acetone or ethanol) must be collected and disposed of as hazardous waste[13].
-
For highly toxic chemicals, the first three rinses must be collected as hazardous waste[13]. After thorough rinsing, the container can be disposed of according to your institution's guidelines for decontaminated containers.
Step 3: Final Disposal
-
The collected hazardous waste must be disposed of through an approved waste disposal plant or a licensed hazardous waste management company[1][2].
-
High-temperature incineration is a common and effective method for the complete destruction of chlorinated organic residues[14].
-
Always follow local, state, and federal regulations regarding hazardous waste disposal[4].
IV. Spill Management
-
In case of a spill, evacuate the area if necessary.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite.
-
Sweep up the absorbed material and place it in the designated hazardous waste container for disposal[3]. Do not flush the spill area with water into the sewer system[10].
Data Presentation
| Hazard Classification | Description | GHS Pictograms |
| Acute Toxicity, Oral | Harmful if swallowed[2][5]. | GHS07 |
| Skin Corrosion/Irritation | Causes skin irritation[1][3][5]. | GHS07 |
| Serious Eye Damage/Irritation | Causes serious eye irritation[1][3][5]. | GHS07 |
| Aquatic Hazard (Chronic) | Very toxic to aquatic life with long lasting effects[2]. | GHS09 |
| Specific Target Organ Toxicity | May cause respiratory irritation[3][4][5]. | GHS07 |
Experimental Protocols
The disposal procedures outlined in this document are based on standard laboratory safety protocols and information derived from Safety Data Sheets for this chemical and structurally similar compounds. No experimental protocols were cited in the source documents for disposal.
Mandatory Visualization
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. fishersci.se [fishersci.se]
- 5. Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate | C8H9ClN2O2 | CID 21220624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. uakron.edu [uakron.edu]
- 9. nipissingu.ca [nipissingu.ca]
- 10. Laboratory chemical waste [watercorporation.com.au]
- 11. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 12. csnvchem.com [csnvchem.com]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. tandfonline.com [tandfonline.com]
Essential Safety and Operational Guide for Handling Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate (CAS No. 188781-08-0). Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and GHS Classification
This compound is a chemical intermediate that requires careful handling due to its potential health hazards.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:
| Hazard Class | Hazard Statement | GHS Code |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed | H302 |
| Acute Toxicity, Dermal (Category 4) | Harmful in contact with skin | H312 |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation | H315 |
| Serious Eye Damage/Eye Irritation (Category 2A) | Causes serious eye irritation | H319 |
| Acute Toxicity, Inhalation (Category 4) | Harmful if inhaled | H332 |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | May cause respiratory irritation | H335 |
Note: The toxicological properties of this compound have not been fully investigated. All handling should be performed with the assumption that it is potentially hazardous.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure. The following table summarizes the required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). | Prevents skin contact and absorption.[2] |
| Double-gloving is advised for extended handling. | Provides an additional barrier in case of a breach of the outer glove. | |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield. | Protects against splashes and airborne particles.[2] |
| Respiratory Protection | NIOSH-approved air-purifying respirator with an organic vapor/acid gas cartridge or a P95 particulate filter. | Prevents inhalation of dust and vapors, which can cause respiratory irritation.[3][4] |
| Body Protection | Laboratory coat, fully buttoned. | Protects skin and personal clothing from contamination. |
| Closed-toe shoes. | Protects feet from spills. |
Experimental Workflow and Handling Protocol
All operations involving this compound should be conducted within a certified chemical fume hood to control exposure.
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary equipment and reagents before starting.
-
Don the appropriate PPE as specified in the table above.
-
-
Weighing and Transfer:
-
Handle the solid compound carefully to minimize dust generation.
-
Use a spatula for transfers.
-
If creating a solution, add the solid to the solvent slowly.
-
-
Reaction Setup:
-
Perform all reactions within the fume hood.
-
Ensure all glassware is properly secured.
-
-
Post-Experiment:
-
Quench any reactions appropriately.
-
Clean all equipment thoroughly within the fume hood.
-
-
Doffing PPE:
-
Remove gloves first, avoiding contact with the outside of the glove.
-
Remove lab coat and other PPE.
-
Wash hands thoroughly with soap and water.
-
PPE Selection Logic
Caption: Logical workflow for selecting appropriate PPE.
Disposal Plan
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
| Waste Stream | Disposal Protocol |
| Solid Waste | - Collect in a designated, sealed, and clearly labeled hazardous waste container. - Do not mix with non-halogenated waste. |
| Liquid Waste (Solutions) | - Collect in a sealed, labeled, and compatible container. - Segregate from non-halogenated organic solvents. |
| Contaminated Materials (Gloves, paper towels, etc.) | - Place in a designated hazardous waste bag within the fume hood. - Seal the bag before removing it from the hood. |
Disposal Workflow
Caption: Step-by-step waste disposal process.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
